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  • Product: Diiodomethane-13C,d2
  • CAS: 1217038-24-8

Core Science & Biosynthesis

Foundational

Technical Guide: Diiodomethane-13C,d2 in Isotope-Labeled Synthesis

[1] Executive Summary & Core Utility Diiodomethane-13C,d2 ( ) is a high-value, doubly isotopically labeled electrophile used primarily in the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Utility

Diiodomethane-13C,d2 (


) is a high-value, doubly isotopically labeled electrophile used primarily in the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers. Its core utility lies in its ability to transfer a methylene unit  (

) that is simultaneously "heavy" (mass shift +3 Da) and metabolically robust (due to the Kinetic Isotope Effect of deuterium).

For drug development professionals, this reagent is the "gold standard" for installing labeled cyclopropane rings or methylene bridges into drug candidates during ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1]

Physicochemical & Isotopic Profile

Unlike standard reagents, the utility of


 is defined by its isotopic enrichment and nuclear magnetic properties.
PropertyValue / Description
CAS Number 1217038-24-8 (Specific to

); 86128-37-2 (

only)
Chemical Formula

Molecular Weight ~270.84 g/mol (vs. 267.84 unlabeled)
Mass Shift M+3 (+1 from

, +2 from

)
Density 3.36 g/mL (High density facilitates phase separation)
Boiling Point 68–70 °C at 11 mmHg
NMR Signature

-NMR:
Quintet (due to coupling with two spin-1 Deuteriums)
Stabilizer Copper wire/turnings (scavenges free

)
Isotopic Purity Requirements

For quantitative Mass Spectrometry (LC-MS/MS), the reagent typically requires:

  • 
     Enrichment: 
    
    
    
    atom %
  • 
     Enrichment: 
    
    
    
    atom %
  • Chemical Purity:

    
     (CP)[2]
    

Synthetic Utility: The Labeled Simmons-Smith Reaction[4]

The primary application of Diiodomethane-13C,d2 is the Simmons-Smith cyclopropanation , where it serves as the carbenoid precursor.

Mechanism & Isotopic Transfer

The reaction involves the oxidative addition of a Zinc-Copper couple (Zn(Cu)) or Diethylzinc (


) to the diiodide to form the iodomethylzinc carbenoid. When using 

, this carbenoid (

) transfers the labeled methylene group across an alkene.
Key Mechanistic Features:
  • Concerted Syn-Addition: The reaction is stereospecific. The relative stereochemistry of the alkene is retained in the cyclopropane product.[3][4][5]

  • Butterfly Transition State: The zinc carbenoid approaches the alkene in a "butterfly" geometry, allowing simultaneous bond formation without generating free carbene intermediates (which would lead to non-specific insertion).

Graphviz Diagram: Labeled Simmons-Smith Mechanism

The following diagram illustrates the transfer of the isotopic label into the drug scaffold.

SimmonsSmith cluster_legend Isotopic Tracking Reagent Diiodomethane-13C,d2 (13CD2I2) Carbenoid Zinc Carbenoid Intermediate (I-13CD2-Zn-I) Reagent->Carbenoid Oxidative Addition ZnSource Zn-Cu Couple (Activated Zinc) ZnSource->Carbenoid TS Butterfly Transition State Carbenoid->TS Coordination Substrate Alkene Substrate (Drug Precursor) Substrate->TS Product Labeled Cyclopropane (M+3 Mass Shift) TS->Product Syn-Addition (-ZnI2) Note The 13C and D2 atoms are transferred intact.

Caption: Mechanistic flow of the Simmons-Smith reaction using Diiodomethane-13C,d2, highlighting the preservation of isotopic labels during the carbenoid insertion.

Applications in Drug Development[1][7][8]

A. Metabolic Blocking (The Deuterium Effect)

In "Deuterium Switch" programs, researchers replace hydrogen with deuterium to improve a drug's metabolic stability.

  • Why Diiodomethane-13C,d2? Cyclopropane rings are often sites of metabolic attack (opening or oxidation) by Cytochrome P450 enzymes.

  • Mechanism: The Carbon-Deuterium (

    
    ) bond is shorter and stronger than the 
    
    
    
    bond. Using
    
    
    installs a cyclopropane ring with significantly higher resistance to enzymatic cleavage (Kinetic Isotope Effect, KIE), potentially extending the drug's half-life (
    
    
    ).
B. Stable Isotope Labeled Internal Standards (SIL-IS)

For bioanalysis (quantifying drug levels in plasma), an internal standard is required.

  • Requirement: The standard must co-elute with the analyte but have a distinct mass.

  • Solution: A +3 Da shift (provided by

    
    ) is ideal. It eliminates "cross-talk" between the analyte (M) and the standard (M+3) signals in the mass spectrometer, unlike single deuterium labeling which might overlap due to natural isotopic abundance.
    
Experimental Workflow: SIL-IS Synthesis

Workflow Step1 1. Precursor Selection (Alkene Intermediate) Step3 3. Cyclopropanation (Reflux in Ether/DCM) Step1->Step3 Step2 2. Reagent Preparation (Activate Zn/Cu + 13CD2I2) Step2->Step3 Step4 4. Purification (Remove ZnI2, quench) Step3->Step4 Step5 5. Validation (NMR & MS Confirmation) Step4->Step5 Validation Check for: - 99% Isotopic Enrichment - Absence of unlabeled (M+0) Step5->Validation

Caption: Step-by-step workflow for synthesizing a Stable Isotope Labeled Internal Standard (SIL-IS) using Diiodomethane-13C,d2.

Handling, Stability & Safety Protocol

Diiodomethane-13C,d2 is expensive and reactive.[3] Strict adherence to the following protocol is required to prevent isotopic dilution or degradation.

Light Sensitivity (Photolysis)
  • Risk: Exposure to light causes homolytic cleavage of the C-I bond, liberating Iodine (

    
    ) and radical species. This degrades the reagent and turns it brown.[6]
    
  • Mitigation:

    • Store in amber glass vials.

    • Wrap vials in aluminum foil during storage.

    • Copper Stabilization: Ensure the vial contains a bright copper wire or turnings. The copper reacts with free iodine (

      
      ), maintaining the reagent's quality.
      
"Schlenk Equilibrium" Management

In Simmons-Smith reactions, the reactivity depends on the zinc species.

  • Protocol: For maximum reproducibility with this expensive isotope, use the Furukawa Modification (

    
    ) rather than the traditional Zn-Cu couple.
    
  • Reasoning: The Furukawa reagent is homogeneous (soluble), leading to faster reaction rates and higher yields, minimizing the waste of the labeled diiodomethane.

Toxicity[10]
  • Hazard: Diiodomethane is an alkylating agent and a suspected neurotoxin.

  • Control: Handle only in a fume hood with double-gloving (nitrile). Quench reaction mixtures with saturated

    
     to destroy residual organozinc species before disposal.
    

References

  • Sigma-Aldrich (Merck). Diiodomethane-13C Product Specification. Accessed 2024. Link (Note: Representative link for 13C variant; d2 variant specifications derived from custom synthesis catalogs).

  • ChemicalBook. Methylene iodide-13C,d2 Product Description (CAS 1217038-24-8). Link

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.1958 , 80, 5323–5324.[1] (Foundational mechanistic reference).

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[3][7] React.2001 , 58, 1–415.[1] (Comprehensive review on methodology including Furukawa modification).

  • Gant, T. G. "Deuterium in Drug Discovery and Development." J. Med. Chem.2014 , 57, 3595–3611.[1] (Authoritative source on Deuterium Kinetic Isotope Effects).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of Diiodomethane-¹³C,d₂

This guide provides a comprehensive overview of the synthesis and preparation of Diiodomethane-¹³C,d₂, a doubly labeled isotopologue of diiodomethane. This document is intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and preparation of Diiodomethane-¹³C,d₂, a doubly labeled isotopologue of diiodomethane. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity, isotopically labeled compounds for mechanistic studies, as internal standards, or as precursors for complex molecule synthesis.

Introduction: The Significance of Diiodomethane-¹³C,d₂

Diiodomethane (CH₂I₂), also known as methylene iodide, is a valuable reagent in organic synthesis, most notably for the Simmons-Smith cyclopropanation reaction.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into the diiodomethane structure provides a powerful tool for a variety of scientific applications. Doubly labeled compounds like Diiodomethane-¹³C,d₂ are particularly useful in:

  • Mechanistic Studies: Elucidating reaction pathways by tracking the fate of the labeled carbon and hydrogen atoms.

  • Mass Spectrometry: Serving as a high-precision internal standard for quantitative analysis, minimizing analytical errors.[2]

  • NMR Spectroscopy: Aiding in the structural elucidation of complex molecules by providing distinct NMR signals.[3]

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating the metabolic fate of drug candidates containing a methylene group.[2]

This guide will focus on a robust and accessible two-step synthetic pathway to Diiodomethane-¹³C,d₂.

Synthetic Strategy: A Two-Step Approach

The most practical and well-documented route for the synthesis of Diiodomethane-¹³C,d₂ involves a two-step process, which is outlined below. This strategy leverages a commercially available ¹³C-labeled starting material and a well-established deuteration protocol, followed by a classic halogen exchange reaction.

Synthesis_Workflow A Dichloromethane-¹³C (¹³CH₂Cl₂) B Deuteration (H/D Exchange) A->B D₂O, Na₂O, Phase Transfer Catalyst C Dichloromethane-¹³C,d₂ (¹³CD₂Cl₂) B->C D Finkelstein Reaction (Halogen Exchange) C->D NaI, Acetone or DMF E Diiodomethane-¹³C,d₂ (¹³CD₂I₂) D->E

Caption: Synthetic workflow for Diiodomethane-¹³C,d₂.

Step 1: Synthesis of Dichloromethane-¹³C,d₂

The crucial precursor for our target molecule is Dichloromethane-¹³C,d₂. This is synthesized via the deuteration of Dichloromethane-¹³C. While Dichloromethane-¹³C is not as common as its unlabeled counterpart, its synthesis from commercially available ¹³C-labeled one-carbon sources like methanol-¹³C or formaldehyde-¹³C is a standard procedure in synthetic organic chemistry.[4][5] For the purpose of this guide, we will begin with the deuteration step, assuming the availability of Dichloromethane-¹³C.

The deuteration is achieved through a hydrogen-deuterium (H/D) exchange reaction in a basic medium using deuterium oxide (D₂O) as the deuterium source. A phase transfer catalyst is employed to facilitate the reaction between the organic and aqueous phases.

Experimental Protocol: Deuteration of Dichloromethane-¹³C

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Dichloromethane-¹³C (¹³CH₂Cl₂)85.94e.g., 10 g (0.116 mol)Starting material, >99% ¹³C purity
Deuterium Oxide (D₂O)20.03e.g., 50 mL>99.8% Deuterium purity
Sodium Oxide (Na₂O)61.98e.g., 3.6 g (0.058 mol)Anhydrous, handle with care
Phase Transfer Catalyst-e.g., 0.2 ge.g., Aliquat 336 or similar
Anhydrous Magnesium Sulfate120.37As neededFor drying

Procedure:

  • Preparation of the Deuteroxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), cool the deuterium oxide (D₂O) in an ice bath.

  • Slowly and cautiously add sodium oxide (Na₂O) in small portions to the cooled D₂O. This reaction is exothermic and generates sodium deuteroxide (NaOD) in situ.

  • Reaction Setup: To the freshly prepared NaOD solution, add the phase transfer catalyst.

  • Add the Dichloromethane-¹³C to the reaction mixture.

  • Reaction Execution: Vigorously stir the biphasic mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing them by ¹H NMR to observe the disappearance of the proton signal of ¹³CH₂Cl₂.

  • Work-up: Once the reaction is complete (typically after several hours to overnight), carefully separate the organic layer.

  • Wash the organic layer with water to remove any remaining base and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: The Dichloromethane-¹³C,d₂ can be purified by distillation to yield a clear, colorless liquid.

Step 2: Synthesis of Diiodomethane-¹³C,d₂ via the Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom.[6] In this step, the chlorine atoms in Dichloromethane-¹³C,d₂ are substituted with iodine atoms using sodium iodide. The reaction is typically carried out in a solvent where sodium iodide is soluble, but the resulting sodium chloride is not, thus driving the reaction to completion according to Le Châtelier's principle.[6]

Finkelstein_Reaction A ¹³CD₂Cl₂ C ¹³CD₂I₂ A->C Acetone or DMF (Solvent) B 2 NaI D 2 NaCl (s) B->D

Caption: The Finkelstein reaction for Diiodomethane-¹³C,d₂ synthesis.

Experimental Protocol: Finkelstein Reaction

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Dichloromethane-¹³C,d₂ (¹³CD₂Cl₂)87.95e.g., 5 g (0.057 mol)Product from Step 1
Sodium Iodide (NaI)149.89e.g., 20 g (0.133 mol)Anhydrous
Acetone or DMF-e.g., 100 mLAnhydrous solvent
5% Sodium Thiosulfate Solution-As neededFor washing
Anhydrous Sodium Sulfate142.04As neededFor drying

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the anhydrous sodium iodide in the chosen solvent (acetone or dimethylformamide - DMF).

  • Add the Dichloromethane-¹³C,d₂ to the sodium iodide solution.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) will be observed as the reaction progresses. The reaction time will vary depending on the solvent and temperature (typically several hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • If DMF was used as the solvent, dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). If acetone was used, it can be removed by rotary evaporation.

  • Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The crude Diiodomethane-¹³C,d₂ can be purified by vacuum distillation to yield a dense, colorless to slightly yellow liquid.

Characterization and Quality Control

The final product, Diiodomethane-¹³C,d₂, should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Will show a single resonance for the labeled carbon, with coupling to deuterium (a triplet).

    • ²H NMR: Will show a single resonance for the deuterium atoms.

    • ¹H NMR: Should show the absence of any significant proton signals, confirming high deuteration levels.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the doubly labeled compound and allow for the determination of isotopic purity.

Expected Analytical Data:

ParameterExpected Value for ¹³CD₂I₂
Molecular Weight 270.86 g/mol
¹³C NMR Chemical Shift Dependent on the solvent, but will be a triplet due to ¹³C-²H coupling.
Isotopic Purity >98% for both ¹³C and ²H is typically achievable.

Safety Considerations

  • Dichloromethane-¹³C and Diiodomethane-¹³C,d₂: These compounds are considered to be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Sodium Oxide: Is a corrosive and water-reactive solid. It should be handled with extreme care in a dry environment.

  • Sodium Iodide: Can be an irritant. Avoid inhalation of dust.

  • Solvents: Acetone is flammable. DMF is a combustible liquid and a known reproductive toxin. Handle with appropriate precautions.

Conclusion

The synthesis of Diiodomethane-¹³C,d₂ presented in this guide provides a reliable and reproducible method for obtaining this valuable isotopically labeled compound. The two-step approach, involving a robust deuteration followed by a high-yielding Finkelstein reaction, allows for the preparation of high-purity material suitable for a wide range of research and development applications. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • U.S. Patent 4,967,021. (1990).
  • Wikipedia. Diiodomethane. [Link]

  • Fiveable. Diiodomethane Definition. [Link]

  • X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]

  • RSC Publishing. Efficient labeling of organic molecules using 13C elemental carbon. [Link]

  • RSC Publishing. Making dichloromethane from methane/chlorine. [Link]

  • Google Patents. Method for preparing diiodomethane.
  • Google Patents.
  • RSC Publishing. How do you (dis)solve a problem like methylene chloride?. [Link]

  • Google Patents. Process for the manufacture of dichloromethane.
  • Google Patents. Method for producing methylene chloride.
  • Scribd. Methyl Chloride and Dichloromethane PDF. [Link]

  • ACS Publications. Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane. [Link]

  • Sciencemadness Discussion Board. Dichloromethane from methanol?. [Link]

  • Science.gov. solvent dichloromethane dcm: Topics by Science.gov. [Link]

  • Wiley Online Library. Self‐Sufficient Formaldehyde‐to‐Methanol Conversion by Organometallic Formaldehyde Dismutase Mimic. [Link]

  • bioRxiv. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

  • ChemRxiv. Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]

  • ACS Publications. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. [Link]

Sources

Foundational

What is Diiodomethane-13C,d2 used for

Technical Guide: Diiodomethane-13C,d2 ( ) Precision C1-Synthons in Pharmacokinetic Optimization and Structural Elucidation Executive Summary Diiodomethane-13C,d2 is a high-value, doubly isotopically labeled reagent used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diiodomethane-13C,d2 ( )

Precision C1-Synthons in Pharmacokinetic Optimization and Structural Elucidation

Executive Summary

Diiodomethane-13C,d2 is a high-value, doubly isotopically labeled reagent used primarily as a "C1 synthon" (one-carbon building block) in advanced organic synthesis. Its primary utility lies in the Simmons-Smith cyclopropanation reaction , where it installs a methylene bridge (


) across an alkene.

For drug development professionals, this reagent serves two critical functions:

  • Metabolic Engineering: The deuterium incorporation (

    
    ) leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow metabolic clearance at the cyclopropane motif, a common metabolic "hotspot."
    
  • Bioanalytical Tracing: The

    
     label provides a non-radioactive, stable tracer for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) metabolic flux studies, offering a distinct M+3 mass shift.
    
Part 1: Chemical Identity & Technical Specifications[1]

Before deploying this reagent in synthesis, researchers must account for its physical shifts compared to the non-labeled isotopologue. The presence of heavier isotopes increases density and alters vibrational spectra.

PropertySpecificationNotes
Chemical Formula

Carbon-13 enriched (>99%), Deuterium enriched (>98%)
Molecular Weight ~270.84 g/mol +3 Da shift vs. standard

(267.84)
Appearance Colorless to pale yellow liquidDarkens upon light exposure (iodine liberation)
Density > 3.33 g/mLExtremely dense; phase separates rapidly in aqueous workups
Boiling Point ~181°C (decomposes)Do not distill at atmospheric pressure; explosion hazard
Stability Light & Moisture SensitiveStore over Cu wire to scavenge free

; keep dark/cold (2-8°C)
Part 2: The Mechanistic Core
The Furukawa-Modified Simmons-Smith Reaction

While the traditional Simmons-Smith reaction uses a Zinc-Copper couple (


), the Furukawa modification  using Diethylzinc (

) is the industry standard for expensive labeled reagents like Diiodomethane-13C,d2. It offers higher reproducibility, homogeneous conditions, and better atom economy—critical when the reagent cost is high.

The Mechanism: The reaction proceeds through a concerted, stereospecific mechanism involving an electrophilic zinc carbenoid intermediate.[1]

  • Carbenoid Formation:

    
     undergoes halogen exchange with 
    
    
    
    to form the active carbenoid species (
    
    
    equivalent).
  • Butterfly Transition State: The carbenoid approaches the alkene. The zinc atom coordinates with the alkene

    
    -system (or directing groups like -OH), while the methylene carbon attacks the double bond.
    
  • Cheletropic Addition: The bond formation is concerted, preserving the stereochemistry of the original alkene (cis-alkenes yield cis-cyclopropanes).

SimmonsSmithMechanism Fig 1. Furukawa-Modified Simmons-Smith Pathway for 13C,d2-Cyclopropanation Reagents Reagents Alkene + 13CD2I2 + Et2Zn Intermediate Zinc Carbenoid (Et-Zn-13CD2-I) Reagents->Intermediate Halogen Exchange (-EtI) TransitionState Butterfly Transition State (Concerted Addition) Intermediate->TransitionState Coordination to Alkene Product Labeled Cyclopropane (13C, D2 incorporated) TransitionState->Product ZnI2 Elimination

[3][4][5]

Part 3: Applications in Drug Discovery[6][7][8]
1. Metabolic Stability (The Deuterium Effect)

Cyclopropane rings are common in medicinal chemistry (e.g., Ciprofloxacin, Montelukast) to constrain conformation. However, the carbon atoms in the ring can be sites of oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[2]

  • The Problem: CYP450 enzymes attack

    
     bonds to form hydroxylated metabolites, leading to rapid clearance.
    
  • The Solution (

    
    ):  By using Diiodomethane-13C,d2, the resulting cyclopropane ring contains Carbon-Deuterium (
    
    
    
    ) bonds.
  • Mechanism: The

    
     bond is shorter and stronger than the 
    
    
    
    bond due to a lower zero-point energy.[3] Breaking this bond is often the rate-determining step (RDS) in metabolism.
  • Result: This induces a Deuterium Kinetic Isotope Effect (DKIE) , potentially increasing the drug's half-life (

    
    ) without altering its binding affinity or potency.
    
2. Bioanalytical Tracing (

Signature)

The


 label acts as a permanent, non-radioactive tag.
  • Mass Spectrometry: The molecule will show a distinct M+3 mass shift (1 Da from

    
     + 2 Da from 
    
    
    
    ) compared to the native drug. This allows researchers to distinguish the parent drug from natural biological background signals in complex matrices (plasma/urine).
  • NMR Spectroscopy: The

    
     atom provides a strong NMR signal. In proton-decoupled 
    
    
    
    -NMR, the labeled carbon will appear as a quintet (due to coupling with two Deuterium atoms, spin
    
    
    , splitting rule
    
    
    ).

MetabolicStability Fig 2. Workflow for Improving Metabolic Stability via Deuteration cluster_Metabolism In Vivo Metabolism (Liver Microsomes) Drug Drug Candidate (Alkene Precursor) Synthesis Synthesis with 13CD2I2 Drug->Synthesis LabeledDrug Labeled Drug (13C-D2-Cyclopropane) Synthesis->LabeledDrug CYP CYP450 Enzyme Attack LabeledDrug->CYP Result Result: Slower Bond Breaking (DKIE) Extended Half-life CYP->Result Stronger C-D Bond

Part 4: Experimental Protocol

Protocol: Synthesis of


-Labeled Cyclopropyl-Ether (Furukawa Modification) 

Safety Warning: Diethylzinc (


) is pyrophoric. Diiodomethane is toxic and an alkylating agent. Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Alkene Substrate (1.0 equiv)

  • Diiodomethane-13C,d2 (1.1 - 1.5 equiv)

  • Diethylzinc (1.0 M in hexanes, 1.1 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvent Charge: Add anhydrous DCM to the flask via syringe. Cool the solvent to 0°C (ice bath).

  • Reagent Formation (In Situ):

    • Add the

      
       solution dropwise to the cold DCM.
      
    • Critical Step: Add Diiodomethane-13C,d2 dropwise via syringe. The solution may become cloudy as the carbenoid forms. Stir at 0°C for 10–15 minutes.

  • Substrate Addition:

    • Dissolve the alkene substrate in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Monitor via TLC or LC-MS.

    • Note: If the reaction is sluggish, refluxing (DCM ~40°C) may be required, but ensure the condenser is efficient to prevent loss of the volatile carbenoid.

  • Quenching:

    • Cool back to 0°C.

    • Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (

      
      ). Caution:  Vigorous gas evolution (ethane) will occur.
      
  • Workup:

    • Separate layers. Extract the aqueous layer 3x with DCM.

    • Wash combined organics with saturated Sodium Bicarbonate (

      
      ) and Brine.
      
    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate carefully (avoid high vacuum if the product is volatile).
      

Validation:

  • 
     NMR:  Look for the disappearance of alkene carbons (
    
    
    
    ) and the appearance of a new upfield signal (cyclopropane, high field, typically -5 to 15 ppm). The labeled carbon will appear as a quintet (
    
    
    ).
Part 5: Handling, Stability & References
Handling & Storage[4][5]
  • Light Sensitivity: Diiodomethane releases free iodine (

    
    ) upon photo-degradation, turning the liquid brown. This free iodine can inhibit the Simmons-Smith reaction.
    
  • Stabilization: Store the reagent over a bright Copper (Cu) wire or mesh. The copper reacts with free iodine to form CuI, keeping the reagent colorless and active.

  • Temperature: Store refrigerated (2°C to 8°C).

References
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

  • Furukawa, J., et al. (1968). "A novel route to cyclopropanes from olefins."[6][7] Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001).[6] "Simmons-Smith Cyclopropanation Reaction."[1][6][8] Organic Reactions.[6][8][9] Link

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link (Authoritative source on DKIE).

  • Sigma-Aldrich. "Diiodomethane-13C,d2 Product Specification." Link (Verified commercial availability and physical data).

Sources

Exploratory

Diiodomethane-13C,d2 isotopic labeling

Technical Guide: Diiodomethane-13C,d2 ( ) in Isotopic Labeling & Drug Discovery Executive Summary & Strategic Utility Diiodomethane-13C,d2 (CAS: 1217038-24-8) is a high-value electrophilic methylenation reagent used to i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diiodomethane-13C,d2 ( ) in Isotopic Labeling & Drug Discovery

Executive Summary & Strategic Utility

Diiodomethane-13C,d2 (CAS: 1217038-24-8) is a high-value electrophilic methylenation reagent used to introduce a dual-labeled methylene moiety (


) into organic frameworks. Its primary utility in drug development lies at the intersection of Metabolic Blocking  and Bioanalytical Tracing .

By installing a


 unit—typically as a cyclopropane ring—researchers achieve two distinct advantages simultaneously:
  • Metabolic Stability (Deuterium Effect): The Carbon-Deuterium (

    
    ) bond is significantly stronger than the Carbon-Hydrogen (
    
    
    
    ) bond (
    
    
    vs
    
    
    , with a large difference in zero-point energy). This induces a Kinetic Isotope Effect (KIE) that retards P450-mediated oxidation at the labeled site.
  • NMR/MS Traceability (

    
     Label):  The 
    
    
    
    nucleus provides a permanent, non-exchangeable NMR tag (
    
    
    ) that allows for unambiguous structural elucidation of metabolites in complex biological matrices without background interference.

Chemical Profile & Technical Specifications[1]

The handling of


 requires strict adherence to protocols designed to prevent isotopic dilution (H/D exchange) and photochemical decomposition.
Table 1: Physicochemical Properties
PropertySpecificationTechnical Note
Chemical Formula

Dual-labeled isotopologue
Molecular Weight ~271.85 g/mol +3 Da shift vs. standard

CAS Number 1217038-24-8Specific to

variant
Appearance Colorless to pale yellow liquidDarkens upon iodine liberation (decomposition)
Density ~3.35 g/mLExtremely dense; phase separates rapidly
Stabilizer Copper (Cu) wire/turningsScavenges free

to prevent radical chain decomposition
Storage 2–8°C, Dark, Inert GasCritical: Light sensitive. Store under Argon.

Core Application: The Labeled Simmons-Smith Cyclopropanation[2][3]

The most robust application of


 is the Furukawa Modification  of the Simmons-Smith reaction. Unlike the traditional Zinc-Copper couple (

) method, the Furukawa protocol uses Diethylzinc (

), allowing for homogeneous reaction conditions, milder temperatures, and higher reproducibility—essential when using expensive labeled reagents.
Mechanistic Pathway

The reaction proceeds via an iodomethylzinc carbenoid intermediate (


). This species delivers the methylene group to the alkene in a concerted, stereospecific manner.[1][2]

SimmonsSmithMechanism Reagents Precursors Alkene + 13CD2I2 + Et2Zn Carbenoid Active Carbenoid [Et-Zn-13CD2-I] Reagents->Carbenoid -EtI (Exchange) TS Butterfly Transition State Concerted Addition Carbenoid->TS + Alkene Product Labeled Cyclopropane (13C, d2-incorporated) TS->Product Methylene Transfer Byproducts Byproducts EtZnI + ZnI2 TS->Byproducts

Figure 1: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction using


. The active carbenoid species ensures stereospecific methylene transfer.[1]
Validated Experimental Protocol

Objective: Synthesis of a


-labeled cyclopropyl drug intermediate.
Scale:  1.0 mmol (High-value optimization).

Reagents:

  • Substrate (Alkene): 1.0 equiv

  • Diiodomethane-13C,d2: 2.0 equiv

  • Diethylzinc (

    
    ): 2.0 equiv (1.0 M in hexanes)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with dry Argon for 15 minutes.

    • Why? Moisture hydrolyzes

      
       violently and quenches the carbenoid.
      
  • Solvent & Substrate: Add anhydrous DCM (5 mL) and the alkene substrate (1.0 mmol). Cool the solution to 0°C using an ice bath.

  • Carbenoid Formation (In Situ):

    • Add

      
       (2.0 mmol, 2.0 mL) dropwise via syringe. Stir for 5 minutes.
      
    • Crucial Step: Add Diiodomethane-13C,d2 (2.0 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (

      
      ) may form, or the solution may become homogenous depending on concentration.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor conversion by TLC or GC-MS.

    • Note: If the reaction is sluggish, refluxing in DCE (83°C) is a standard escalation strategy.

  • Quenching: Cool back to 0°C. CAUTIOUSLY quench with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Isolation: Extract with DCM (3x), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Application 2: Metabolic Stability & Tracer Studies

In drug discovery, the "Methyl" or "Cyclopropyl" scan is a standard tactic. Replacing a labile metabolic soft spot (e.g., a benzylic position or an alkene) with a deuterated cyclopropane can drastically improve half-life (


).
The Deuterium Kinetic Isotope Effect (DKIE)

When a C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., CYP450 hydroxylation), substituting Hydrogen with Deuterium can reduce the reaction rate by a factor of


.
Integrated Workflow: Synthesis to Bioanalysis

The following diagram illustrates how the labeled reagent integrates into a DMPK (Drug Metabolism and Pharmacokinetics) workflow.

DMPK_Workflow cluster_Assay Metabolic Assay (Microsomes/Hepatocytes) DrugCand Lead Compound (Alkene Precursor) Labeling Labeling Reaction (13CD2I2 / Et2Zn) DrugCand->Labeling Isotopologue Labeled Analog (13C, d2-Cyclopropyl) Labeling->Isotopologue Incubation Incubation (37°C, NADPH) Isotopologue->Incubation Analysis Analysis Incubation->Analysis Outcome1 Mass Spec (LC-MS/MS) Observe Mass Shift (+3 Da) Quantify Intrinsic Clearance Analysis->Outcome1 Quant Outcome2 13C-NMR / 2H-NMR Identify Metabolite Structure Confirm Site of Metabolism Analysis->Outcome2 Qual

Figure 2: DMPK workflow utilizing Diiodomethane-13C,d2 to generate stable isotopologues for metabolic clearance and metabolite identification studies.

Analytical Validation

How do you confirm the label incorporation?

  • Mass Spectrometry (HRMS):

    • Look for the M+3 mass shift (1 Carbon-13 + 2 Deuteriums).[3]

    • Example: If the parent mass is 300.10, the labeled product should appear at 303.11.

  • NMR Spectroscopy:

    • 
       NMR:  The labeled methylene carbon will appear as a quintet  (due to coupling with two spin-1 deuterium nuclei, 
      
      
      
      ) with significantly enhanced intensity due to 99% enrichment.
    • 
       NMR:  The cyclopropyl region (typically 0.0–1.0 ppm) will be silent  for the methylene protons, simplifying the spectrum and confirming full deuteration.
      

Safety & Handling Directives

  • Toxicity: Diiodomethane is an alkylating agent. Use double gloves (Nitrile) and work strictly in a fume hood.

  • Light Sensitivity: The C-I bond is weak. Exposure to light liberates Iodine radicals (

    
    ), which turns the liquid brown and can initiate side reactions.[4]
    
    • Protocol: Wrap reaction flasks in aluminum foil. Store the reagent bottle in a secondary opaque container.

  • Copper Stabilization: The commercial reagent contains copper wire. Do not remove it. If the liquid turns brown/red, wash with a small amount of dilute aqueous

    
     (thiosulfate) to reduce 
    
    
    
    back to iodide, dry, and redistill if necessary (though for labeled reagents, purification is risky; prevention is better).

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2] Organic Reactions, 58, 1–415. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron, 24(1), 53-58. Link

  • Sigma-Aldrich. (n.d.).[5] Diiodomethane-13C,d2 Product Specification & Safety Data Sheet. Link (Note: Link directs to general labeled catalog; specific CAS 1217038-24-8 search required on vendor site).

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Shao, L., et al. (2010). Mass Spectrometry in Drug Metabolism and Pharmacokinetics: Current Status and Future Perspectives. Current Drug Metabolism, 11(3), 253-270. Link

Sources

Foundational

Physical Characteristics of Diiodomethane-13C,d2: A Technical Master Guide

Executive Summary Diiodomethane-13C,d2 (Methylene iodide-13C,d2) is a high-value stable isotope reagent used primarily in organic synthesis for the installation of isotopically labeled cyclopropane rings and methylene br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diiodomethane-13C,d2 (Methylene iodide-13C,d2) is a high-value stable isotope reagent used primarily in organic synthesis for the installation of isotopically labeled cyclopropane rings and methylene bridges. Its core utility lies in Simmons-Smith cyclopropanation , where it serves as the carbenoid precursor, allowing precise tracking of carbon and hydrogen/deuterium atoms in metabolic stability studies and structural elucidation (NMR/MS).

This guide provides a rigorous physicochemical profile, spectroscopic data, and handling protocols designed for researchers in drug discovery and structural biology.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The substitution of Carbon-12 with Carbon-13 and Hydrogen-1 with Deuterium significantly alters the mass and spectroscopic properties while retaining the chemical reactivity of the parent compound.

Nomenclature & Identification
ParameterSpecification
Chemical Name Diiodomethane-13C,d2
Synonyms Methylene iodide-13C,d2; Bis(iodo)methane-13C,d2
CAS Number 1217038-24-8 (Isotopologue specific)
Parent CAS 75-11-6 (Unlabeled Diiodomethane)
Molecular Formula

CD

I

Molecular Weight 270.84 g/mol (Calculated) vs 267.84 g/mol (Unlabeled)
SMILES [2H](I)I
Physical Properties Table

Note: Values for the labeled compound are derived from the parent compound with adjustments for isotopic mass effects.

PropertyValue (Labeled)Value (Unlabeled Ref)Notes
Appearance Colorless to amber liquidColorless liquidDarkens upon light exposure (I

release).
Density ~3.36 g/mL @ 25°C3.325 g/mLIncreased density due to

C and D

mass contribution.
Boiling Point 68–70 °C @ 11 mmHg181 °C (dec) @ 760 mmHgDecomposes near BP at atm pressure. Distill under vacuum.
Melting Point ~6 °C6 °CFreezes in cold storage.
Refractive Index (

)
~1.741.741Extremely high RI; used in optical contact liquids.
Solubility Ether, DCM, EthanolWater (Negligible)Hydrophobic; miscible with organic solvents.

Spectroscopic Characterization (The "Fingerprint")

For researchers validating the identity of Diiodomethane-13C,d2, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide distinct signatures.

Nuclear Magnetic Resonance (NMR)

The presence of


C (Spin 1/2) and Deuterium (Spin 1) creates a unique coupling pattern.
  • 
    C NMR (Proton Decoupled): 
    
    • Chemical Shift (

      
      ): -54.0 to -56.0 ppm  (Relative to TMS).
      
      • Mechanistic Note: The heavy atom effect of two Iodine atoms causes significant shielding, pushing the signal upfield (negative ppm), a rare occurrence for sp

        
         carbons.
        
    • Multiplicity: Quintet (1:2:3:2:1) .

    • Coupling Constant (

      
      ):  ~20–25 Hz.
      
    • Explanation: The

      
      C nucleus couples with two equivalent Deuterium nuclei (
      
      
      
      ). Multiplicity =
      
      
      .
  • 
    H NMR: 
    
    • Silent. (Ideally, no signal should be observed if isotopic purity is >99% D. Residual protio-species

      
      CHD I
      
      
      
      may appear as a doublet split by
      
      
      C with
      
      
      Hz).
Mass Spectrometry (MS)
  • Ionization: EI (Electron Impact) or CI (Chemical Ionization).

  • Molecular Ion (

    
    ): m/z 271  (Dominant peak for 
    
    
    
    CD
    
    
    I
    
    
    ).
  • Fragmentation:

    • 
       m/z 144 (
      
      
      
      CD
      
      
      I
      
      
      ).
    • 
       m/z 17 (
      
      
      
      CD
      
      
      ).

Applications in Drug Development: The Simmons-Smith Reaction

The primary application of Diiodomethane-13C,d2 is the Simmons-Smith Cyclopropanation . This reaction installs a labeled cyclopropane ring, a bioisostere often used to increase metabolic stability (blocking metabolic soft spots) or constrain conformation.

Mechanistic Workflow

The reaction utilizes a Zinc-Carbenoid intermediate (Furukawa reagent or Zn-Cu couple) to transfer the labeled methylene group stereospecifically.[1]

SimmonsSmithMechanism Reagent Diiodomethane-13C,d2 (13CD2I2) Intermediate Zinc Carbenoid (I-Zn-13CD2-I) Reagent->Intermediate Oxidative Addition Activator Zn-Cu Couple or Et2Zn Activator->Intermediate TS Butterfly Transition State (Concerted Syn-Addition) Intermediate->TS Coordination Substrate Olefin Substrate (Alkene) Substrate->TS Product Labeled Cyclopropane (13C, d2 Incorporated) TS->Product Reductive Elimination of ZnI2

Figure 1: Mechanistic pathway of Simmons-Smith cyclopropanation using Diiodomethane-13C,d2, illustrating the transfer of the isotopically labeled carbenoid.

Strategic Utility in Drug Design
  • Metabolic Blocking: Deuterium at the cyclopropane ring (

    
    ) can significantly reduce the rate of CYP450-mediated oxidation due to the Kinetic Isotope Effect (KIE).
    
  • Tracer Studies: The

    
    C label allows for easy detection of the drug fragment in complex biological matrices using 
    
    
    
    C-NMR or LC-MS/MS.

Experimental Protocol: Labeled Cyclopropanation

Safety Warning: Diiodomethane is toxic and corrosive. The reaction involves organozinc species which can be pyrophoric. Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).

Reagents
  • Substrate: 1.0 eq (Alkene)

  • Diiodomethane-13C,d2: 2.0 – 3.0 eq

  • Diethylzinc (Et

    
    Zn):  2.0 – 2.5 eq (1.0 M in Hexanes)
    
  • Solvent: Dichloromethane (Anhydrous, degassed)

Step-by-Step Procedure (Furukawa Modification)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent Charge: Add anhydrous Dichloromethane (DCM) and the alkene substrate. Cool the mixture to 0 °C (Ice bath).

  • Carbenoid Formation (In-situ):

    • Carefully add Diethylzinc (Et

      
      Zn) dropwise via syringe. (Caution: Exothermic).
      
    • Stir for 10 minutes.

    • Crucial Step: Add Diiodomethane-13C,d2 dropwise via syringe. The solution may become cloudy as the active species (

      
       / 
      
      
      
      ) forms.
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 6–12 hours. Monitor conversion by TLC or GC-MS.

  • Quench:

    • Cool back to 0 °C.

    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) to quench excess organozinc. (Caution: Gas evolution).
      
  • Workup:

    • Separate layers. Extract aqueous layer with DCM (3x).

    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

Safety, Stability & Handling Logic

Diiodomethane-13C,d2 is expensive and chemically sensitive. Proper handling preserves isotopic purity and chemical integrity.

Decomposition Pathway

Light and heat promote homolytic cleavage of the C-I bond, generating Iodine radicals (


).


Indicator: The liquid turns from colorless to pink/brown.
Storage & Handling Decision Tree

StorageLogic Start Received Diiodomethane-13C,d2 CheckColor Check Appearance Start->CheckColor Colorless Colorless/Pale Yellow CheckColor->Colorless OK Brown Pink/Brown (Iodine present) CheckColor->Brown Degraded Storage Store at 2-8°C Protect from Light (Amber Vial) Add Copper Wire Stabilizer Colorless->Storage ActionPurify Wash with dil. Na2S2O3 or Copper Wire Brown->ActionPurify Remediation ActionPurify->Colorless Use Ready for Synthesis Storage->Use

Figure 2: Quality control and storage logic for maintaining reagent integrity.

Stabilization
  • Copper Wire: Store the liquid over a piece of bright copper wire. The copper reacts with free iodine (

    
    ), preventing the autocatalytic decomposition cycle.
    

References

  • Sigma-Aldrich. Iodomethane-13C,d2 Product Specification & Safety Data Sheet. Merck KGaA.[2] Link

  • Simmons, H. E., & Smith, R. D. (1959).[3] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264.[3] Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 58, 1–415. Link

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Exploratory

Technical Whitepaper: Diiodomethane-13C,d2 – Structural Dynamics & Synthetic Applications

in Drug Discovery Executive Summary Diiodomethane-13C,d2 ( ) represents a high-value isotopic tool in structural biology and medicinal chemistry. Distinguished by its high density and unique spectroscopic signature, it s...

Author: BenchChem Technical Support Team. Date: February 2026


 in Drug Discovery

Executive Summary

Diiodomethane-13C,d2 (


) represents a high-value isotopic tool in structural biology and medicinal chemistry. Distinguished by its high density and unique spectroscopic signature, it serves as a critical reagent for introducing stable isotope labels into cyclopropane pharmacophores via the Simmons-Smith reaction. This guide provides a comprehensive analysis of its molecular architecture, spectroscopic identification, and practical application in mechanistic drug development.

Molecular Architecture & Physical Properties

Structural Geometry

Diiodomethane-13C,d2 adopts a distorted tetrahedral geometry belonging to the


 point group. The presence of two massive iodine atoms induces significant steric repulsion, widening the I-C-I bond angle beyond the ideal 109.5°.

Key Structural Parameters:

  • Bond Lengths: The C-I bond is significantly longer (~2.14 Å) than the C-D bond (~1.09 Å).

  • Isotope Effect: The substitution of Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) with Deuterium (
    
    
    
    ) results in a slight shortening of the C-D bond due to lower zero-point vibrational energy (anharmonicity of the potential well). This creates a "steric isotope effect" where
    
    
    effectively occupies slightly less volume than its non-deuterated congener.
Physical Data Table
PropertyValueNotes
Formula

Isotopically labeled
Molar Mass ~271.86 g/mol +3 Da shift vs standard

Density 3.36 g/mLExceptionally high for organic liquid
Boiling Point 68°C (at 11 mmHg)Decomposes at higher temps
Refractive Index

High optical density
Appearance Colorless to pale yellow liquidDarkens upon photolysis (liberates

)

Spectroscopic Characterization (Self-Validating Identity)

The identity of


 is confirmed through a distinct NMR signature that validates both isotopic labels simultaneously.
The Heavy Atom Effect & Chemical Shift

Unlike typical methylene carbons which resonate between 20–60 ppm, the carbon in diiodomethane resonates at a negative chemical shift (typically -54.0 ppm relative to TMS).

  • Mechanism: This "Heavy Atom Effect" arises from spin-orbit coupling induced by the iodine atoms, which exerts a massive shielding effect on the attached carbon nucleus.

Coupling Dynamics ( )

The multiplicity of the


 signal provides immediate confirmation of the 

label.
  • Spin System:

    
     (
    
    
    
    ) coupled to two equivalent
    
    
    nuclei (
    
    
    ).
  • Multiplicity Rule:

    
    
    
    • 
       lines.
      
  • Result: A 1:2:3:2:1 Quintet .

  • Coupling Constant (

    
    ):  Approximately 27 Hz .
    

NMR_Signature cluster_0 Spectroscopic Validation Logic Signal 13C Signal Observed Shift Chemical Shift: ~ -54 ppm (Heavy Atom Shielding) Signal->Shift Check Position Pattern Splitting: Quintet (1:2:3:2:1) (Coupling to 2 Deuteriums) Signal->Pattern Check Multiplicity Conclusion CONFIRMED IDENTITY: 13C,d2-Diiodomethane Shift->Conclusion Pattern->Conclusion

Figure 1: Logic flow for spectroscopic validation of


. The unique negative shift combined with the quintet splitting confirms the presence of both Iodine (shielding) and Deuterium (coupling).

Synthetic Application: The Simmons-Smith Reaction[2][3]

The primary utility of


 in drug development is the installation of isotopically labeled cyclopropane rings—a common bioisostere for alkenes that improves metabolic stability and rigidity.
Reaction Mechanism

The reaction proceeds via a Zinc-Carbenoid intermediate, not a free carbene.[1][2] This ensures stereospecificity (retention of alkene geometry).[1][2]

SimmonsSmith Reagents 13CD2I2 + Zn-Cu Couple Intermediate Zinc Carbenoid (I-13CD2-Zn-I) Reagents->Intermediate Oxidative Addition Transition Butterfly Transition State (Concerted) Intermediate->Transition + Alkene Substrate Product Labeled Cyclopropane (13C, d2) Transition->Product - ZnI2

Figure 2: Mechanistic pathway of the Simmons-Smith reaction using labeled diiodomethane. The concerted nature ensures the labels are transferred with stereochemical fidelity.

Experimental Protocol: Labeled Cyclopropanation

Objective: Synthesis of a


-labeled cyclopropyl drug intermediate.

Reagents:

  • Alkene Substrate (1.0 equiv)

  • 
     (1.5 - 2.0 equiv)[3]
    
  • Zn-Cu Couple (freshly prepared) or

    
     (Furukawa modification)[1]
    
  • Dichloromethane (anhydrous)

Workflow:

  • Activation: Under inert atmosphere (

    
    ), suspend Zn-Cu couple in anhydrous 
    
    
    
    .
  • Carbenoid Formation: Add

    
     dropwise at 0°C. Critical: Do not expose to light. Stir for 20 mins to form 
    
    
    
    .
  • Cyclopropanation: Add the alkene substrate slowly. Allow to warm to room temperature.

  • Quench: Quench with saturated

    
    .
    
  • Validation:

    • Mass Spec: Look for M+3 mass shift in the product (1 Da from

      
       + 2 Da from 
      
      
      
      ).
    • NMR: The cyclopropyl

      
       (now 
      
      
      
      ) will be silent in
      
      
      NMR but visible in
      
      
      NMR as a quintet.

Handling & Safety (Critical Control Points)

  • Photolysis Risk: Diiodomethane is highly photosensitive. Exposure to ambient light causes homolytic cleavage of the C-I bond, liberating iodine radicals (

    
    ) which degrade the reagent and turn the liquid brown.
    
    • Control: Store in amber glass, wrapped in foil, at 4°C.

  • Toxicity: High acute toxicity. It is an alkylating agent.

    • Control: Handle only in a fume hood with double nitrile gloves.

  • Stability: Stabilized with Copper wire (scavenges free Iodine).

References

  • Sigma-Aldrich. Diiodomethane-13C Product Analysis and Properties.Link

  • Charette, A. B., et al. "The Simmons-Smith Reaction: From Methodology to Application."[4] Journal of the American Chemical Society.[5] Link

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C NMR. University of Wisconsin-Madison.[6] Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Synthetic Intermediates.Link

  • Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 2020. (Explains the -54 ppm shift). Link

Sources

Foundational

CAS number for Diiodomethane-13C,d2

Technical Monograph: Diiodomethane-13C,d2 ( ) Part 1: Core Identity & Technical Specifications The definitive CAS number for Diiodomethane-13C,d2 is 1217038-24-8. [1][2][3] This isotopologue represents a high-value reage...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Diiodomethane-13C,d2 ( )

Part 1: Core Identity & Technical Specifications

The definitive CAS number for Diiodomethane-13C,d2 is 1217038-24-8. [1][2][3]

This isotopologue represents a high-value reagent in the arsenal of medicinal chemistry and structural biology. Unlike standard diiodomethane, this variant carries a dual isotopic signature: the carbon atom is replaced with Carbon-13 (


), and both hydrogen atoms are replaced with Deuterium (

or

). This dual labeling allows for precise tracking of the methylene unit in metabolic stability studies, reaction mechanism elucidation (Kinetic Isotope Effects), and NMR structural determination.
Physicochemical Characterization

The following data synthesizes theoretical calculations with empirical catalog data for the stabilized reagent.

PropertySpecificationTechnical Note
CAS Number 1217038-24-8 Unique identifier for the

isotopologue.
Formula

Linear: 13CD2I2
Molecular Weight 270.84 g/mol Significantly heavier than natural

(267.84 g/mol ).
Density ~3.36 g/mL @ 25°CHigh density necessitates positive displacement pipetting.
Boiling Point 68–70°C @ 11 mmHgSimilar to unlabeled; vacuum distillation recommended.
Appearance Colorless to pale yellow liquidDarkens upon light exposure (iodine liberation).[4]
Stabilizer Copper (Cu) turningsEssential to scavenge radical iodine species.
Isotopic Purity

99 atom %

,

98 atom %

Critical for quantitative MS/NMR applications.

Part 2: Synthesis & Production Logic

The production of Diiodomethane-13C,d2 typically follows a Finkelstein Halogen Exchange pathway, optimized to prevent isotopic scrambling.

The Finkelstein Protocol

The synthesis generally proceeds from Dichloromethane-13C,d2 (


), which is treated with sodium iodide (NaI) in acetone.


Process Engineering Insights:

  • Driving Force: The reaction is driven by the precipitation of Sodium Chloride (NaCl) in acetone, which shifts the equilibrium toward the diiodo product (Le Chatelier’s principle).

  • Isotopic Integrity: Unlike proton-exchange methods, the Finkelstein reaction does not involve acidic/basic intermediates that could lead to Deuterium-Hydrogen exchange (

    
     scrambling). This preserves the 
    
    
    
    integrity.
  • Purification: The product is isolated via fractional distillation under reduced pressure. High temperatures must be avoided to prevent homolytic cleavage of the C-I bond.

Visualization: Molecular Structure

The following diagram illustrates the isotopic composition of the molecule.

ChemicalStructure Figure 1: Structural connectivity of Diiodomethane-13C,d2 showing isotopic labels. C 13C I1 I C->I1  Weak Bond (Light Sensitive) I2 I C->I2 D1 D C->D1 D2 D C->D2

Part 3: Critical Application – The Labeled Simmons-Smith Reaction

The primary utility of Diiodomethane-13C,d2 in drug discovery is the Simmons-Smith Cyclopropanation . This reaction installs a labeled cyclopropane ring (


) across an olefin. Cyclopropane rings are common bioisosteres in medicinal chemistry, improving metabolic stability and potency.
Experimental Protocol: Cyclopropanation of a Generic Olefin

Objective: Install a


 moiety to synthesize a stable-isotope labeled standard.

Reagents:

  • Substrate: Olefin (1.0 equiv)

  • Reagent: Diiodomethane-13C,d2 (CAS 1217038-24-8) (1.5 equiv)

  • Catalyst: Diethylzinc (

    
    ) (1.5 equiv) — Furukawa Modification
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Moisture destroys the organozinc intermediate.

  • Carbenoid Formation:

    • Charge flask with anhydrous DCM and

      
       (1.0 M in hexanes). Cool to 0°C.
      
    • Crucial Step: Add Diiodomethane-13C,d2 dropwise.

    • Mechanism:[5][6][7]

      
      .
      
    • The species

      
       is the active carbenoid.
      
  • Substrate Addition: Add the olefin substrate slowly to the carbenoid solution at 0°C.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or GC-MS. The labeled product will show a mass shift of +3 Da (1 from

    
    , 2 from 
    
    
    
    ) relative to the unlabeled analog.
  • Quench & Workup: Quench carefully with saturated

    
    . Extract with DCM. The zinc salts form a heavy emulsion; filtration through Celite is often required.
    
Visualization: Reaction Mechanism & Isotope Tracking

This flow illustrates the fate of the isotopes during the reaction.

SimmonsSmith Figure 2: Furukawa-modified Simmons-Smith mechanism tracking the 13C,d2 moiety. Reagents Precursors: Diethylzinc + 13CD2I2 Carbenoid Active Carbenoid: Et-Zn-13CD2-I Reagents->Carbenoid Ligand Exchange (-EtI) TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS + Olefin Olefin Target Olefin (R-CH=CH-R) Olefin->TS Product Labeled Product: Cyclopropane-13C,d2 TS->Product Irreversible (-ZnI2)

Part 4: Handling, Safety, and Stability (Self-Validating Systems)

Working with Diiodomethane-13C,d2 requires specific protocols to ensure data integrity and personnel safety.

The Density Challenge (Volumetric Error)

Problem: The density (3.36 g/mL) is extreme. Standard air-displacement pipettes rely on an air cushion that compresses under the weight of this liquid, leading to significant under-delivery (up to 5-10% error). Protocol: Always use Positive Displacement Pipettes (e.g., Gilson Microman) or weigh the reagent directly (


).
Photolytic Instability

Problem: The C-I bond energy is low (~50 kcal/mol). UV/Visible light causes homolytic cleavage, generating iodine radicals (


). These radicals catalyze further decomposition and turn the liquid brown.
Protocol: 
  • Storage: Amber glass vials wrapped in aluminum foil.

  • Stabilizer: Ensure a visible piece of Copper wire is present in the vial.

  • Validation: If the liquid is pink/brown, wash with dilute

    
     (sodium thiosulfate) immediately before use to remove free iodine, then dry over 
    
    
    
    .
Visualization: Handling Workflow

Handling Figure 3: Quality control workflow for Diiodomethane-13C,d2 prior to use. Check Visual Inspection Color Color Check Check->Color Clear Clear/Pale Yellow Color->Clear Pass Brown Pink/Brown Color->Brown Fail (Iodine present) Use Ready for Synthesis Clear->Use Action Wash with Na2S2O3 Dry with MgSO4 Brown->Action Action->Use

References

  • Sigma-Aldrich. Diiodomethane-13C,d2 Product Specification & CAS Listing. Accessed 2025. (Note: Representative link for labeled diiodomethane; specific catalog numbers vary by region).

  • ChemicalBook. Methylene iodide-13C,d2 (CAS 1217038-24-8) Technical Data.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.
  • ChemBuyersGuide. Supplier Listing for Diiodomethane-13C,d2.

Sources

Exploratory

Diiodomethane-13C,d2: Technical Guide to Safety, Handling, and Stability

Executive Summary Diiodomethane-13C,d2 ( ) is a high-density, stable isotope-labeled alkylating agent primarily used in NMR spectroscopy and specialized organic synthesis (e.g., Simmons-Smith cyclopropanation). While che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diiodomethane-13C,d2 (


) is a high-density, stable isotope-labeled alkylating agent primarily used in NMR spectroscopy and specialized organic synthesis (e.g., Simmons-Smith cyclopropanation). While chemically identical to its non-labeled parent, the isotopic enrichment introduces two critical dimensions to its handling: financial risk  (high cost per milligram) and analytical sensitivity  (hygroscopic degradation affects spectral integrity).

From a safety perspective, diiodomethane is a potent alkylating agent, a severe respiratory irritant, and a potential neurotoxin. Its high density (~3.3 g/mL) creates unique physical hazards in handling, particularly regarding glassware stress and liquid transfer. This guide synthesizes toxicological mechanisms with practical, field-proven protocols to ensure both operator safety and reagent integrity.

Physicochemical & Toxicological Profile

Physical Properties

The extreme density of diiodomethane is its defining physical characteristic. In the context of the labeled isotopologue, this density remains effectively unchanged, but the cost implication of a spill is magnified.

PropertyValueOperational Implication
Density ~3.32 g/mL (25°C)High stress on pipettes/syringes; drops fall fast and splash violently.
Boiling Point 181°C (decomp.)Low volatility compared to CH₂Cl₂, but aerosols are highly toxic.
Solubility Immiscible w/ waterDifficult to wash off skin with water alone; requires lipophilic removal or soap.
Appearance Colorless to amberDarkening indicates free iodine (

) formation (degradation).
Toxicological Mechanism: Alkylation

Diiodomethane acts as a bifunctional alkylating agent. Unlike simple irritants, it can covalently bind to nucleophilic sites on DNA and proteins.

  • Mechanism: The iodine atoms are excellent leaving groups. Upon entering the cell, the methylene group (

    
    ) is attacked by nucleophiles (e.g., N7 of guanine in DNA), leading to cross-linking or bulky adduct formation.
    
  • Consequence: This mechanism underpins its potential mutagenicity and cytotoxicity.[1]

  • CNS Effects: Like many halogenated hydrocarbons, it acts as a central nervous system depressant. High acute exposure can lead to narcosis, respiratory failure, and delayed pulmonary edema.

Stability and Degradation Pathways

Diiodomethane is thermodynamically unstable relative to the formation of molecular iodine. This degradation is catalyzed by light (photolysis) and oxygen.

The Degradation Cascade

The degradation is initiated by the homolytic cleavage of the C-I bond by UV/visible light.

DegradationPathway Start Diiodomethane-13C,d2 (Colorless) Radical Radical Pair [•CD2I + I•] Start->Radical Photolysis Light UV/Vis Light (hν) Radical->Start Recombination Iodine Free Iodine (I2) (Brown/Red Color) Radical->Iodine Dimerization Polymer Polymerized Byproducts Radical->Polymer Side Reactions

Figure 1: Photolytic degradation pathway of Diiodomethane leading to iodine liberation.

Stabilization

Commercial preparations are often stabilized with copper or silver wire.

  • Mechanism: The metal acts as a radical scavenger and reacts with free iodine to form metal iodides (

    
     or 
    
    
    
    ), preventing the autocatalytic cycle of degradation.
  • Protocol: Do not remove the stabilizer (copper wire/foil) from the stock vial. If the liquid turns dark brown, it can sometimes be restored by shaking with mercury (traditional but hazardous) or, safer, by passing through a short plug of basic alumina, though this incurs loss of the expensive isotope.

Hierarchy of Controls & PPE

Standard nitrile gloves provide insufficient protection against diiodomethane for prolonged periods. The molecule is small, lipophilic, and dense, allowing it to permeate thin nitrile rapidly.

Glove Selection Matrix
Glove MaterialBreakthrough TimeRecommendation
Laminate (Silver Shield/4H) > 4 hoursPrimary Choice. Essential for spill cleanup or bulk handling.
Viton > 4 hoursExcellent resistance, good dexterity, expensive.
Nitrile (Disposable) < 10 mins (Splash)Splash protection only. Must be doubled. Change immediately upon contact.
Latex Not RecommendedPoor resistance to halogenated solvents.
Engineering Controls
  • Fume Hood: Mandatory. All transfers must occur within a certified fume hood with a face velocity of 80-100 fpm.

  • Secondary Containment: Due to its high density, a dropped bottle will shatter easily. Always transport the vial inside a secondary plastic container or a padded carrier.

Operational Protocols

Protocol: Safe Transfer for NMR (Micro-Scale)

Objective: Transfer ~0.6 mL without moisture contamination or exposure.

  • Preparation:

    • Pre-dry NMR tubes and pipettes in an oven (120°C) for >2 hours. Cool in a desiccator.

    • Don PPE: Lab coat, safety glasses, double nitrile gloves (or laminate liners under nitrile).

  • The Transfer:

    • Work in a fume hood.

    • Open the stock vial of Diiodomethane-13C,d2.

    • Use a glass Pasteur pipette or a gas-tight glass syringe. Avoid plastic syringes as the rubber plunger can swell and seize.

    • Technique: Aspirate slowly. The high density means the liquid has high momentum; ejecting too fast will cause splashing.

  • Sealing:

    • Cap the NMR tube immediately.

    • Wrap the cap with Parafilm or Teflon tape to retard evaporation and iodine escape.

  • Storage:

    • Return stock vial to a light-proof container (aluminum foil wrapped).

    • Store refrigerated (2-8°C) to slow radical formation.

Protocol: The Simmons-Smith Reaction (Synthesis)

Objective: Use of Diiodomethane-13C,d2 in cyclopropanation.

This reaction involves the formation of an organozinc carbenoid (


).
  • Hazard: The reaction is exothermic. The combination of Diiodomethane, Zinc-Copper couple, and ether can be unpredictable.

  • Critical Control:

    • Activation: The Zn-Cu couple must be activated.

    • Addition: Add the Diiodomethane solution slowly to the alkene/Zn-Cu mixture.

    • Quenching: The reaction mixture will contain active organozinc species. Quench carefully with saturated aqueous ammonium chloride (

      
      ).
      
    • Waste: The aqueous layer will contain high levels of zinc and iodides. Do not mix with acid waste (potential for HI gas).

Emergency Response

Spill Cleanup
  • Small Spill (< 1 mL):

    • Evacuate the immediate area (fume hood).

    • Wear Laminate (Silver Shield) gloves.

    • Absorb with vermiculite or a specific organic spill pad.

    • Decontamination: Scrub the surface with a solution of Sodium Thiosulfate (5-10% aq). This reduces any free iodine (brown) to colorless iodide, reducing vapor pressure and toxicity.

    • Clean with soapy water.

  • Skin Exposure:

    • Immediate: Wash with soap and water for 15 minutes. Water alone is ineffective due to lipophilicity.

    • Do not use ethanol or DMSO to wash skin; these can enhance absorption.

    • Seek medical attention if irritation persists.

Waste Disposal
  • Segregation: Segregate as "Halogenated Organic Waste."

  • Labeling: Clearly label as containing "Heavy Metals" if used with Zinc/Copper.

  • Iodine Content: If the waste is dark (free iodine), reduce with thiosulfate before bottling to prevent pressure buildup from iodine sublimation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6346, Diiodomethane. Retrieved from .

  • Sigma-Aldrich (2023). Safety Data Sheet: Diiodomethane. Retrieved from .[2]

  • Ansell Healthcare. Chemical Resistance Guide (8th Edition). Permeation data for halogenated alkanes. Retrieved from .

  • Simmons, H. E., & Smith, R. D. (1959).A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.
  • Thermo Fisher Scientific. Handling and Storage of Light-Sensitive Reagents. Technical Bulletin.[2]

Sources

Foundational

Technical Guide: Strategic Sourcing &amp; Application of Diiodomethane-13C,d2

) Executive Summary Diiodomethane-13C,d2 (CAS: 1217038-24-8) is a high-value stable isotope reagent primarily utilized in the synthesis of isotopically labeled cyclopropanes via the Simmons-Smith reaction. Its dual-label...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Diiodomethane-13C,d2 (CAS: 1217038-24-8) is a high-value stable isotope reagent primarily utilized in the synthesis of isotopically labeled cyclopropanes via the Simmons-Smith reaction. Its dual-labeling (


 and Deuterium) serves two critical functions in drug discovery: metabolic blocking  (slowing CYP450 degradation via the Deuterium Isotope Effect) and bioanalytical tracing  (providing a distinct +3 Da mass shift for Mass Spectrometry).

While commercially available from major isotope suppliers, stock is often limited to milligram scales due to its niche application. This guide outlines the sourcing landscape, technical specifications, and a validated protocol for its application in cyclopropanation.

Part 1: Chemical Profile & Isotopic Specifications

Before procurement, researchers must verify the isotopic enrichment levels to ensure data integrity in downstream DMPK (Drug Metabolism and Pharmacokinetics) studies.

Technical Specifications
FeatureSpecificationNotes
Chemical Name Diiodomethane-13C,d2Synonyms: Methylene iodide-13C,d2
CAS Number 1217038-24-8 Distinct from

(86128-37-2) or

(15729-58-5) only versions.[1]
Formula

Molecular Weight ~270.84 g/mol +3 mass units vs. natural

(267.84)
Isotopic Purity

atom %


atom % D
Critical for MS internal standards to minimize "M+0" interference.
Chemical Purity

(CP)
Stabilizer Copper (Cu) or Silver (Ag) wireEssential.[2] Iodides degrade to

(purple/brown) upon light exposure.
Density ~3.36 g/mLExtremely dense liquid; pipetting requires positive displacement.
Stability & Handling
  • Light Sensitivity: High. Must be stored in amber glass wrapped in foil.

  • Storage: Refrigerate (

    
    ).
    
  • Toxicity: Neurotoxic and alkylating agent. Use strictly in a fume hood.

Part 2: Strategic Sourcing Landscape

Availability of the doubly labeled isotopologue is lower than the singly labeled counterparts. The decision to "Buy" vs. "Synthesize" depends on project timelines and scale.

Commercial Suppliers (The "Buy" Strategy)

Direct procurement is recommended for small-scale pilot studies (<5g).

  • Sigma-Aldrich (Merck): Lists the compound (Product # varies by region, check CAS 1217038-24-8). Often "Made to Order."

  • Cambridge Isotope Laboratories (CIL): A primary source for high-enrichment isotopes.

  • Toronto Research Chemicals (TRC): Specializes in complex custom synthesis if catalog stock is depleted.

  • CDN Isotopes: Strong inventory of deuterated compounds;

    
     combinations are often available.
    
In-House Synthesis (The "Make" Strategy)

For requirements >10g, or when lead times exceed 6 weeks, in-house synthesis via the Finkelstein Reaction is a validated alternative. This route utilizes Dichloromethane-13C,d2 (


), which is significantly cheaper and more widely available than the diiodo- equivalent.

SupplyChain Start Need Diiodomethane-13C,d2 CheckStock Check Major Suppliers (Sigma, CIL, CDN) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Lead time: 1-2 weeks) InStock->Buy Yes Custom Custom Synthesis (Lead time: 8-12 weeks) InStock->Custom No (High Budget) Precursor Source Precursor: Dichloromethane-13C,d2 InStock->Precursor No (High Chem Capability) Make In-House Synthesis (Finkelstein Rxn) Precursor->Make NaI / Acetone / Reflux

Figure 1: Decision matrix for sourcing Diiodomethane-13C,d2 based on availability and laboratory capability.

Part 3: Experimental Protocol (Simmons-Smith Cyclopropanation)

The primary application of Diiodomethane-13C,d2 is the installation of a labeled cyclopropane ring. The Furukawa modification (using Diethylzinc) is preferred over the traditional Zn-Cu couple for isotopic reagents because it offers milder conditions, higher yields, and better reproducibility, minimizing the waste of expensive labeled material.

Reaction Mechanism

The reaction proceeds via a zinc-carbenoid intermediate.[3][4][5] The


 and 

atoms are transferred intact to the olefin.

SimmonsSmith Reagent Diiodomethane-13C,d2 (13CD2I2) Carbenoid Zinc Carbenoid (Et-Zn-13CD2-I) Reagent->Carbenoid DCM, 0°C Activator Diethylzinc (Et2Zn) Activator->Carbenoid DCM, 0°C Substrate Target Alkene (R-CH=CH-R') TS Butterfly Transition State (Concerted) Carbenoid->TS + Substrate Product Labeled Cyclopropane (+3 Da Mass Shift) TS->Product Stereospecific Syn-Addition

Figure 2: Pathway for the transfer of the isotopically labeled methylene group via the Furukawa modified Simmons-Smith reaction.

Validated Protocol (Furukawa Modification)

Reagents:

  • Substrate (Alkene): 1.0 equiv[6]

  • Diiodomethane-13C,d2: 2.0 equiv

  • Diethylzinc (

    
    , 1.0M in hexanes): 2.0 equiv
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alkene substrate dissolved in anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Carbenoid Formation:

    • Note: Unlike the Zn-Cu couple method, we do not premix the zinc and diiodomethane.

    • Add the

      
       solution dropwise to the cooled alkene solution.
      
  • Reagent Addition:

    • Add Diiodomethane-13C,d2 dropwise via syringe.

    • Causality: Adding the diiodomethane after the zinc ensures the carbenoid forms in the presence of the substrate, minimizing carbenoid decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC or LC-MS.

    • Time: Typically 2–12 hours.

  • Quenching:

    • Cool back to

      
      .
      
    • Slowly add saturated aqueous

      
       (exothermic!).
      
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography.

Quality Control (Self-Validation)
  • NMR Check:

    • 
      H NMR:  The cyclopropane ring protons (usually high field, 0.5–1.5 ppm) should be absent  (replaced by Deuterium).
      
    • 
      C NMR:  Look for the enhanced signal of the cyclopropane methylene carbon (often split into a quintet due to C-D coupling, 
      
      
      
      Hz).
  • Mass Spec: Confirm the parent ion shows

    
     relative to the unlabeled standard.
    

References

  • Sigma-Aldrich (Merck). Product Specification: Diiodomethane-13C,d2 (CAS 1217038-24-8).

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[3] [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron Letters, 7(28), 3353-3354. [Link]

  • ChemicalBook. Methylene iodide-13C,d2 Properties and Suppliers.

Sources

Protocols & Analytical Methods

Method

Precision Isotopologue Synthesis: Application of Diiodomethane-13C,d2 in Simmons-Smith Cyclopropanation

Abstract & Strategic Value The incorporation of stable isotopes into drug candidates is a critical strategy in modern drug discovery, primarily for mitigating metabolic clearance (Deuterium, D) and facilitating bio-distr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of stable isotopes into drug candidates is a critical strategy in modern drug discovery, primarily for mitigating metabolic clearance (Deuterium, D) and facilitating bio-distribution tracking (Carbon-13,


C).

This Application Note details the protocol for utilizing Diiodomethane-13C,d2 (


)  in the Simmons-Smith reaction. Unlike standard cyclopropanation, the use of this doubly-labeled reagent introduces a 

-labeled, gem-dideuterated cyclopropane
moiety (

) in a single step. This modification is particularly valuable for:
  • Metabolic Blocking: The C-D bonds (

    
     kcal/mol) are significantly stronger than C-H bonds (
    
    
    
    kcal/mol), reducing the rate of oxidative metabolism at the cyclopropane ring (Kinetic Isotope Effect).
  • NMR Tracer Analysis: The

    
     label provides a distinct NMR handle, while the deuterium coupling creates a unique spectral signature for definitive structural assignment.
    

Reagent Profile: Diiodomethane-13C,d2

PropertySpecificationNotes
Chemical Formula

Doubly labeled methylene source
Molecular Weight ~270.8 g/mol Mass shift of +3 Da vs. standard

Appearance Colorless to light pink liquidDarkens upon light exposure (iodine liberation)
Density ~3.3 g/mLExtremely dense; pipette with caution
Stability Light/Heat SensitiveStore at 4°C over Cu wire (stabilizer)
Cost Implication High ValueProtocol optimized for stoichiometry to minimize waste

Mechanistic Insight & Reaction Design[1]

The Simmons-Smith reaction proceeds via a zinc-carbenoid intermediate.[1][2][3][4] When using


, the active species generated is the isotopically labeled carbenoid (iodomethyl-13C,d2)zinc iodide .
The Furukawa Modification (Recommended)

While the traditional Zn-Cu couple method is effective, we recommend the Furukawa modification (Diethylzinc,


) for labeled synthesis.
  • Homogeneity: The reaction is homogeneous, allowing for precise stoichiometric control, which is critical when using expensive labeled reagents.

  • Milder Conditions: It proceeds at lower temperatures (

    
     to RT), reducing the risk of H/D exchange or scrambling.
    
  • Solubility:

    
     is soluble in non-polar solvents (DCM, DCE, Toluene), facilitating the interaction with complex drug scaffolds.
    
Reaction Scheme

The mechanism involves a concerted syn-addition, preserving the stereochemistry of the alkene.[3]

SimmonsSmithMechanism Reagent Diiodomethane-13C,d2 (13CD2I2) Carbenoid Active Carbenoid (Et-Zn-13CD2-I) Reagent->Carbenoid Exchange (-EtI) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Carbenoid TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS Alkene Target Alkene (Substrate) Alkene->TS Product Labeled Cyclopropane (13C, d2 incorporated) TS->Product -ZnEtI

Figure 1: Mechanistic pathway for the transfer of the


 unit using the Furukawa reagent.

Experimental Protocol

Safety Warning:


 is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Diiodomethane is toxic and volatile.[3]
Materials
  • Substrate: 1.0 mmol Alkene (dried azeotropically with toluene).

  • Reagent: 2.0 mmol Diiodomethane-13C,d2 (

    
    ).
    
  • Catalyst: 2.0 mmol Diethylzinc (

    
    , 1.0 M solution in hexanes).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Atmosphere: Dry Argon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon.

  • Substrate Solubilization:

    • Add the alkene (1.0 mmol) and anhydrous DCM (5 mL) via syringe.

    • Cool the solution to -10°C (ice/acetone bath).

  • Carbenoid Generation (In-Situ):

    • Note: Order of addition is crucial to prevent rapid decomposition of the active species.

    • Add

      
       (2.0 mL, 1.0 M in hexanes, 2.0 equiv) dropwise to the cold alkene solution. Stir for 5 minutes.
      
    • Critical Step: Add Diiodomethane-13C,d2 (2.0 mmol, 2.0 equiv) dropwise via a gas-tight syringe.

    • Observation: A white precipitate (ZnI2) may eventually form, but the solution often remains clear initially.

  • Reaction Progression:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 1 hour.

    • Stir at RT for 2–12 hours (monitor by TLC/LC-MS).

    • Optimization: If conversion is sluggish, refluxing in DCE (

      
      ) may be required, but start at RT to conserve the volatile labeled reagent.
      
  • Quenching & Workup:

    • Cool back to

      
      .[5]
      
    • Slowly add saturated aqueous

      
       (5 mL) to quench excess 
      
      
      
      (vigorous gas evolution possible).
    • Dilute with DCM (10 mL) and separate layers.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with saturated

      
      , brine, and dry over 
      
      
      
      .
  • Purification:

    • Concentrate under reduced pressure (Caution: Do not use high vacuum if the product is volatile; the labeled methylene adds mass but volatility may still be high for small molecules).

    • Purify via silica gel chromatography.

Workflow Diagram

ExperimentalWorkflow Start Start: Dry Schlenk Flask Argon Atmosphere Solvent Add Alkene + Dry DCM Cool to -10°C Start->Solvent AddZn Add Et2Zn (1.0 M) Stir 5 min Solvent->AddZn AddLabel Add 13CD2I2 (Dropwise) CRITICAL STEP AddZn->AddLabel Reaction Warm to RT Stir 2-12h AddLabel->Reaction Check Check Conversion (TLC/LCMS) Reaction->Check Check->Reaction Incomplete Quench Quench sat. NH4Cl (Caution: Gas Evolution) Check->Quench Complete Extract Extraction (DCM) Wash & Dry Quench->Extract Finish Isolate 13C,d2-Cyclopropane Extract->Finish

Figure 2: Operational workflow for the synthesis of


-labeled cyclopropanes.

Characterization & Validation

Validating the incorporation of the


 moiety requires specific attention to NMR splitting patterns due to heteronuclear coupling.
Mass Spectrometry (MS)
  • Expected Shift: The parent ion

    
     will shift by +3 Da  compared to the unlabeled analog (
    
    
    
    vs
    
    
    ).
    • 
       adds +1.
      
    • Two Deuteriums add +2.

Nuclear Magnetic Resonance (NMR)

C NMR (Proton Decoupled): 
  • Chemical Shift: The cyclopropyl methylene carbon usually appears in the high field region (0–20 ppm).

  • Signal Intensity: Significantly enhanced due to 99%

    
     enrichment.
    
  • Coupling Pattern: The signal will not be a singlet. It will be a quintet (1:2:3:2:1) due to coupling with two equivalent deuterium atoms (

    
    ).
    
  • Coupling Constant:

    
    .
    

H NMR: 
  • Disappearance: The characteristic high-field multiplets for the cyclopropane

    
     protons (typically around 0.2–1.0 ppm) will be absent , confirming full deuteration at that position.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solvent/reagentsEnsure strict anhydrous conditions;

is instantly deactivated by water.
Incomplete Conversion Steric hindranceIncrease reagent equivalents to 3.0–4.0 eq. Use 1,2-DCE and heat to reflux (

).
Scrambling of Label Acidic protons on substrateProtect alcohols/amines. Acidic protons can protonate the carbenoid, leading to mono-deuterated side products.
Exotherm Rapid addition of reagentAdd

slowly at

. The formation of the carbenoid is exothermic.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001).[6] Simmons-Smith Cyclopropanation Reaction.[7][1][2][3][6][8][9] Organic Reactions, 58, 1–415. Link

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[10][11][12] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Winstein, S., & Sonnenberg, J. (1961). The Stereochemistry of the Simmons-Smith Reaction. Journal of the American Chemical Society, 83(15), 3235–3244. Link

Sources

Application

Application Note: Precision Cyclopropanation using Diiodomethane-13C,d2

Abstract & Utility In the optimization of lead compounds, the cyclopropyl moiety serves as a bioisostere for double bonds and gem-dimethyl groups, providing rigid vector orientation and improved metabolic stability. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

In the optimization of lead compounds, the cyclopropyl moiety serves as a bioisostere for double bonds and gem-dimethyl groups, providing rigid vector orientation and improved metabolic stability. The use of Diiodomethane-13C,d2 (


)  allows for the simultaneous introduction of a metabolic "blocker" (via deuterium) and a stable tracer (via 

) into the drug scaffold.

This guide details the Furukawa-modified Simmons-Smith protocol for utilizing this high-value reagent. Unlike standard cyclopropanation, this protocol prioritizes atom economy and isotopic integrity , ensuring maximal incorporation of the labeled methylene unit while mitigating the pyrophoric hazards of the zinc reagents.

Key Applications:

  • Metabolic Stability: Deuterium kinetic isotope effect (DKIE) suppresses CYP450-mediated oxidation at the methylene bridge.

  • Bio-distribution Tracking:

    
     label enables definitive metabolite identification via NMR and MS without radioactive hazards.
    
  • Mechanistic Elucidation: Differentiating between concerted vs. radical pathways in drug metabolism.

Technical Background

The Furukawa Modification

Classic Simmons-Smith conditions (Zn-Cu couple) are heterogeneous and often suffer from reproducibility issues, which is unacceptable when using expensive isotopes. The Furukawa modification utilizes Diethylzinc (


) to form a homogeneous organozinc carbenoid intermediate. This method offers faster reaction times and milder conditions, crucial for preserving complex functional groups on the substrate.
Mechanism of Action

The reaction proceeds through a concerted butterfly-type transition state. The ethyl group on the zinc acts as a leaving group, allowing the iodomethyl unit to transfer to the alkene stereospecifically.

SimmonsSmithMechanism Reagents Reagents Alkene + 13CD2I2 + Et2Zn Intermediate Zinc Carbenoid (Et-Zn-13CD2-I) Reagents->Intermediate Exchange (-EtI) TS Butterfly Transition State (Concerted Transfer) Intermediate->TS Coordination to Alkene Product Labeled Cyclopropane (13C, d2) TS->Product Stereospecific Formation

Figure 1: Reaction pathway for the Furukawa-modified cyclopropanation using labeled diiodomethane.

Reagent Specifications & Data

Table 1: Physicochemical Properties of Reagents

ComponentFormulaMolecular Weight ( g/mol )RoleKey Hazard
Labeled Reagent

270.83 Carbon SourceLight Sensitive, Toxic
Standard Reagent

267.84ReferenceToxic
Diethylzinc

123.50Carbenoid PrecursorPyrophoric (Air Reactive)
Dichloromethane

84.93SolventVolatile
Trifluoroacetic Acid

114.02Activator (Optional)Corrosive

Note on Mass Shift: The use of


 results in a +3 Da mass shift  in the final product compared to the non-labeled analogue (

from

,

from

).

Experimental Protocol

Safety Warning: Diethylzinc is pyrophoric.[1][2] It ignites spontaneously upon contact with air.[1] All transfers must be performed under a positive pressure of Nitrogen or Argon.

Pre-Reaction Preparation
  • Glassware: Oven-dry a 2-neck round bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel overnight. Assemble hot under argon flow.

  • Solvent: Anhydrous Dichloromethane (DCM) is critical. Water reacts violently with

    
    .[3]
    
  • Substrate: Ensure the alkene substrate is dry and free of protic impurities (alcohols/amines should be protected or accounted for with excess reagent).

The Reaction (Standard Scale: 1.0 mmol Substrate)
  • Charge Substrate: Add the alkene (1.0 mmol, 1.0 eq) to the RBF. Dissolve in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -10°C (Ice/Acetone or Cryocooler). Low temperature controls the exotherm during carbenoid formation.

  • Diethylzinc Addition:

    • Technique: Using a gas-tight syringe, slowly add

      
       (1.0 M in hexanes, 2.2 mL, 2.2 eq) dropwise.
      
    • Observation: No significant heat release should occur if the alkene is dry.

  • Isotope Reagent Addition (The Critical Step):

    • Dissolve Diiodomethane-13C,d2 (300 mg, ~1.1 mmol, 1.1 eq) in 1 mL anhydrous DCM.

    • Why 1.1 eq? While standard protocols use excess (2-5 eq), the high cost of the isotope dictates a tighter stoichiometry. The Furukawa method is efficient enough to proceed with near-stoichiometric amounts if the system is strictly anhydrous.

    • Add this solution dropwise over 20 minutes.

    • Mechanistic Insight: The slow addition prevents the "runaway" formation of zinc-polymers and favors the formation of the active monomeric carbenoid species.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.

Quenching & Work-up
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Caution: Vigorous gas evolution (Ethane/Methane) will occur.

  • Extraction: Separate layers. Extract aqueous layer 3x with DCM.

  • Wash: Wash combined organics with saturated

    
     (removes iodine byproducts) and Brine.
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Volatility Warning: If the product is low molecular weight, avoid high vacuum; labeled cyclopropanes can be volatile.

Analytical Validation

To certify the synthesis, you must validate both the chemical structure and the isotopic incorporation.

Mass Spectrometry (MS)
  • Expectation: A clear mass shift of [M+3] compared to the unlabeled standard.

  • Isotopic Pattern: Lack of [M] or [M+1] peaks confirms high isotopic purity of the starting reagent.

Nuclear Magnetic Resonance (NMR)

This is the definitive test for the


 moiety.
  • 
    H NMR:  The cyclopropyl "high-field" protons (usually -0.5 to 1.0 ppm) will be absent  (silent) due to deuterium substitution.
    
  • 
    C NMR: 
    
    • Chemical Shift: The cyclopropyl methylene carbon appears in the characteristic 5–20 ppm range.

    • Splitting Pattern: Due to coupling with two Deuterium nuclei (

      
      ), the 
      
      
      
      signal will appear as a Quintet (1:2:3:2:1) .
    • Coupling Constant:

      
      .
      

Table 2: NMR Diagnostic Signals

NucleusSignal AppearanceCause

H
Silent at cyclopropyl

Replacement of H with D

C
Quintet (1:2:3:2:1)Coupling to two

nuclei (

)

C
Upfield Isotope ShiftIntrinsic isotope effect of D on C

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Step1 Inert Assembly (Ar/N2 Atmosphere) Step2 Carbenoid Formation (Et2Zn + 13CD2I2) Step1->Step2 Step3 Cyclopropanation (RT, 4-12h) Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 NMR Analysis (Confirm 13C Quintet) Step4->Step5 Step6 Metabolic Stability Assay (Liver Microsomes) Step5->Step6 Step7 Metabolite ID (Trace 13C label) Step6->Step7

Figure 2: Complete workflow from reagent handling to metabolic stability data generation.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in solvent or "dead" Diethylzinc.

    • Solution: Titrate

      
       or use a fresh bottle. Distill DCM over 
      
      
      
      .
  • Incomplete Conversion:

    • Cause: Steric hindrance on the alkene.

    • Solution: Add Trifluoroacetic acid (TFA) (1.0 eq relative to

      
      ) to the reaction. This forms the highly reactive 
      
      
      
      species (Charette modification), which is more electrophilic.
  • Polymerization:

    • Cause: Addition of

      
       was too fast.
      
    • Solution: Slow down addition rate to ensure the carbenoid reacts with the alkene rather than itself.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4][5] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][6] Organic Reactions, 58, 1-415. Link

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[7] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • University of Ottawa NMR Facility. (2008). Finding "Lost" Deuterated 13C Signals. NMR Blog. Link

Sources

Method

Application and Protocol Guide: Mass Spectrometry Analysis of Diiodomethane-¹³C,d₂

Abstract This comprehensive guide details the mass spectrometry (MS) analysis of Diiodomethane-¹³C,d₂ (CD₂I₂), a dual-labeled isotopic tracer. We provide in-depth protocols and expert insights for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the mass spectrometry (MS) analysis of Diiodomethane-¹³C,d₂ (CD₂I₂), a dual-labeled isotopic tracer. We provide in-depth protocols and expert insights for researchers, scientists, and professionals in drug development and environmental science. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reliable analytical outcomes. The methodologies covered are primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS), a gold standard for the analysis of volatile and semi-volatile compounds.[1][2][3]

Introduction: The Power of Dual Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways.[4] By replacing specific atoms with their heavier isotopes, we can differentiate labeled molecules from their unlabeled counterparts using mass spectrometry.[4] Diiodomethane-¹³C,d₂ is a particularly valuable tracer due to its dual labeling with both Carbon-13 (¹³C) and Deuterium (²H or D).

This dual labeling offers several advantages:

  • Enhanced Mass Shift: The presence of both ¹³C and d₂ provides a significant mass shift from the native diiodomethane (CH₂I₂), minimizing the risk of spectral overlap with background ions.

  • Mechanistic Insights: The distinct masses of ¹³C and deuterium allow for more detailed investigation of reaction mechanisms and fragmentation pathways.[5][6]

  • Superior Internal Standards: Stable isotope-labeled internal standards (SIL-ISs) are crucial for accurate quantification in mass spectrometry.[7] ¹³C-labeled standards are often considered superior to deuterated standards as they tend to have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[7][8][9] The dual-labeled CD₂I₂ combines the benefits of both, offering a robust standard for complex matrices.

Diiodomethane itself is a key reagent in organic synthesis, notably in the Simmons-Smith reaction for cyclopropanation, and has applications in environmental science as a tracer and in the study of halogenated compounds.[1][10] The labeled version, CD₂I₂, is instrumental in elucidating reaction mechanisms and quantifying trace levels of its unlabeled counterpart in various samples.

Foundational Principles: Mass Spectrometry of Halogenated Compounds

The analysis of halogenated compounds like diiodomethane by MS presents unique characteristics. Understanding these is critical for accurate data interpretation.

  • Isotopic Patterns: Iodine is monoisotopic (¹²⁷I). This simplifies the isotopic pattern of the molecular ion. However, the presence of ¹³C in natural abundance (~1.1%) will produce a small M+1 peak. For our labeled compound, the ¹³C enrichment and deuterium labeling will be the dominant features.

  • Fragmentation: Electron Ionization (EI) is a common ionization technique for GC-MS.[2] In EI, high-energy electrons bombard the sample molecules, leading to ionization and subsequent fragmentation.[11][12] The resulting fragmentation pattern is a "fingerprint" of the molecule, aiding in its identification.[11][13][14]

For diiodomethane, the C-I bond is the weakest and most likely to cleave. Key fragmentation pathways include:

  • Loss of an iodine atom ([M-I]⁺)

  • Loss of two iodine atoms ([M-2I]⁺)

  • Formation of the iodine ion (I⁺)

The expected mass spectrum of unlabeled diiodomethane (CH₂I₂) shows a prominent molecular ion peak at m/z 268.[15][16] For Diiodomethane-¹³C,d₂ (CD₂I₂), the molecular ion peak will be shifted to m/z 271.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the typical workflow for the GC-MS analysis of Diiodomethane-¹³C,d₂.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, environmental sample) Spike Spike with CD₂I₂ (as internal standard or tracer) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition TIC Total Ion Chromatogram (TIC) DataAcquisition->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC MassSpectrum Mass Spectrum Analysis EIC->MassSpectrum Quantification Quantification & Reporting MassSpectrum->Quantification

Caption: GC-MS workflow for Diiodomethane-¹³C,d₂ analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate and concentrate the analyte of interest from the sample matrix. The choice of method will depend on the specific application.

Protocol 4.1.1: Extraction from a Liquid Matrix (e.g., Reaction Quench)

  • Internal Standard Spiking: If quantifying unlabeled diiodomethane, spike a known volume of the aqueous sample with a known amount of Diiodomethane-¹³C,d₂ solution (e.g., in methanol) to serve as an internal standard.

  • Solvent Extraction: Transfer the spiked sample to a separatory funnel. Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane or hexane).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane) into a clean collection vial.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the sample under a gentle stream of nitrogen to a final volume suitable for GC-MS injection (e.g., 1 mL).

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System
Injection PortSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injection Volume1 µLA standard volume to prevent overloading the column.
Inlet Temperature200 °CEnsures rapid volatilization of diiodomethane without thermal degradation.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for separating halogenated hydrocarbons.
Oven ProgramInitial: 40°C, hold for 2 min. Ramp: 10°C/min to 150°C.A typical temperature program to elute diiodomethane and separate it from other volatile components.
MS System
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.[11]
Ionization Energy70 eVThe standard energy for creating extensive and comparable mass spectral libraries.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Mass Rangem/z 40-300Covers the molecular ions and expected fragments of both labeled and unlabeled diiodomethane.
Scan ModeFull ScanTo obtain complete mass spectra for qualitative analysis and fragmentation pattern confirmation.
Solvent Delay2 minTo prevent the solvent peak from saturating the detector.

Data Analysis and Interpretation

Qualitative Analysis
  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC) for a peak at the expected retention time for diiodomethane.

  • Mass Spectrum Extraction: Extract the mass spectrum for the peak of interest.

  • Identification:

    • For Diiodomethane-¹³C,d₂ , look for a molecular ion (M⁺) at m/z 271 .

    • For unlabeled diiodomethane , the molecular ion will be at m/z 268 .[15][16]

  • Fragmentation Pattern Confirmation: The fragmentation pattern should be consistent with the structure. The diagram below illustrates the expected primary fragmentation.

Fragmentation M CD₂I₂⁺˙ (m/z 271) Frag1 CD₂I⁺ (m/z 144) M->Frag1 - I˙ Frag2 I⁺ (m/z 127) M->Frag2 - CD₂I˙ Frag3 CD₂⁺˙ (m/z 17) Frag1->Frag3 - I˙

Sources

Application

Diiodomethane-13C,d2 as a methylene transfer agent

Application Note: Diiodomethane-13C,d2 ( ) as a Methylene Transfer Agent Executive Summary Diiodomethane-13C,d2 ( ) is a high-value electrophilic methylene transfer reagent used to introduce a doubly labeled methylene br...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diiodomethane-13C,d2 ( ) as a Methylene Transfer Agent

Executive Summary

Diiodomethane-13C,d2 (


) is a high-value electrophilic methylene transfer reagent used to introduce a doubly labeled methylene bridge (

) into organic scaffolds. This reagent offers a unique +3 Da mass shift relative to the non-labeled congener, making it indispensable for quantitative Mass Spectrometry (MS) assays and metabolic stability studies.

This guide details the mechanistic grounding and experimental protocols for two primary applications:

  • Simmons-Smith Cyclopropanation: Stereospecific formation of labeled cyclopropanes.[1][2]

  • Heteroatom Methylenation: Synthesis of

    
    -labeled methylenedioxy bridges (e.g., in 1,3-benzodioxole scaffolds).
    

Technical Specifications & Handling

Chemical Profile
PropertySpecification
Formula

MW ~270.84 g/mol (vs. 267.84 for unlabeled)
Mass Shift +3.018 Da (relative to

)
Isotopic Enrichment

99 atom %

,

98 atom % D
Appearance Colorless to slightly yellowish liquid (darkens upon light exposure)
Storage 2-8°C, Light-sensitive, under Argon/Nitrogen
Handling Precautions
  • Light Sensitivity: Iodine-carbon bonds are photolabile. Store in amber vials wrapped in foil.

  • Volatility: High density but significant vapor pressure. Dispense only in a fume hood.

  • Toxicity: Alkylating agent.[3] Double-glove (Nitrile/Laminate) is mandatory.

Mechanistic Insight

The Zinc-Carbenoid Mechanism (Simmons-Smith)

Unlike diazomethane, which generates free carbenes, diiodomethane reacts via a Zinc-Carbenoid intermediate (


). This species delivers the methylene group to alkenes in a concerted, stereospecific manner.[3]
  • Stereospecificity: The reaction retains the geometry of the alkene (e.g., cis-alkene

    
    cis-cyclopropane).[4]
    
  • Directing Groups: Proximal hydroxyl or ether groups can coordinate the Zinc, accelerating the reaction and directing facial selectivity.

Deuterium Kinetic Isotope Effect (DKIE)

The incorporation of deuterium at the methylene bridge often improves metabolic stability. Methylene bridges (especially in benzodioxoles) are common sites of P450-mediated oxidation. The C-D bond is stronger than the C-H bond, potentially reducing clearance rates (Primary DKIE).

Mechanism Reagents Reagents: Zn-Cu Couple + 13CD2I2 Intermed Zinc Carbenoid (IZn-13CD2-I) Reagents->Intermed Oxidative Addition (Ether/DCM) TS Butterfly Transition State (Concerted) Intermed->TS Coordination Substrate Alkene Substrate (R-CH=CH-R') Substrate->TS Syn-Approach Product Labeled Cyclopropane (+ ZnI2) TS->Product Methylene Transfer

Figure 1: Mechanistic pathway of the Simmons-Smith reaction using


. The zinc carbenoid avoids high-energy free carbene intermediates, ensuring stereochemical retention.

Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation

Objective: To convert an alkene to a


-cyclopropane.
Scale:  1.0 mmol substrate (adaptable).
Reagents
  • Alkene substrate (1.0 eq)[2][5]

  • 
     (1.5 - 2.0 eq) [High Cost Reagent]
    
  • Zn-Cu Couple (3.0 eq) or Diethylzinc (Et₂Zn, 1.1 eq - Furukawa modification)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure (Furukawa Modification - Recommended for Isotope Efficiency)
  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.

  • Solvent: Add 3 mL anhydrous DCM and the alkene substrate (1.0 mmol). Cool to 0°C.[2]

  • Catalyst Addition: Slowly add Diethylzinc (1.1 mmol, 1.1 mL of 1.0 M solution in hexanes) via syringe. Stir for 10 min.

    • Note: Et₂Zn is pyrophoric. Handle with extreme care.

  • Isotope Addition: Dilute

    
     (1.1 mmol) in 0.5 mL DCM. Add dropwise to the reaction mixture over 20 minutes at 0°C.
    
    • Critical: Slow addition prevents oligomerization of the methylene source.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0°C. CAUTIOUSLY add saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Vigorous gas evolution may occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Formation of -Methylenedioxy Bridges

Objective: Synthesis of labeled 1,3-benzodioxoles from catechols. Context: Common in drug scaffolds (e.g., Paroxetine, Tadalafil analogs).

Reagents
  • Catechol derivative (1.0 eq)

  • 
     (1.1 - 1.2 eq)
    
  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 eq)
  • DMF or Acetone (Anhydrous)

Step-by-Step Procedure
  • Setup: In a pressure tube or sealed vial (to prevent loss of volatile iodide), dissolve catechol (1.0 mmol) in DMF (4 mL).

  • Base: Add

    
     (2.5 mmol). Stir for 15 minutes at RT to form the dianion.
    
  • Alkylation: Add

    
     (1.1 mmol) via microsyringe.
    
  • Heating: Seal the vessel and heat to 60-80°C for 4-12 hours.

    • Why Cesium? The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization.

  • Workup: Cool to RT. Filter off solids. Dilute filtrate with water and extract with Ethyl Acetate.

Workflow Start Start: Select Substrate Decision Functional Group? Start->Decision Alkene Alkene (C=C) Decision->Alkene Double Bond Catechol Catechol (OH/OH) Decision->Catechol 1,2-Diol MethodA Method A: Simmons-Smith (Et2Zn + 13CD2I2) Alkene->MethodA ProdA Labeled Cyclopropane (Stereoretention) MethodA->ProdA MethodB Method B: Base Alkylation (Cs2CO3 + 13CD2I2) Catechol->MethodB ProdB Labeled Benzodioxole (Ring Closure) MethodB->ProdB

Figure 2: Decision tree for selecting the appropriate methylene transfer protocol based on substrate functionality.

Quality Control & Validation

Mass Spectrometry (MS)
  • Expected Shift: The molecular ion (

    
    ) should shift by +3 units  compared to the unlabeled standard.
    
  • Isotopic Pattern: Check for the absence of M+0 (unlabeled) and M+1/M+2 (incomplete labeling) peaks to verify enrichment purity.

Nuclear Magnetic Resonance (NMR)

Verifying the incorporation of


 requires understanding the coupling between Carbon-13 and Deuterium (Spin 

).
NucleusSignal CharacteristicsExplanation

H NMR
Silent No protons in the bridge. The characteristic methylene singlet/AB-quartet will disappear.

C NMR
Quintet (1:2:3:2:1) The

couples to two Deuterium atoms (

).

.
Coupling Constant

Hz
Typical one-bond C-D coupling constant.

References

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[1]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][4] Organic Reactions.[2][3]

  • Alvarez-Manzaneda, E., et al. (2006). A practical procedure for the synthesis of methylenedioxy compounds. Chemical Communications, (32), 3402-3404.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Sigma-Aldrich. (2024).[6] Diiodomethane-13C Safety Data Sheet.

Sources

Method

Application Note: Mechanistic Profiling &amp; Metabolite Tracking with Diiodomethane-13C,d2

) CAS: 86128-37-2 (labeled analog) Methodology: Cyclopropanation, Kinetic Isotope Effects (KIE), NMR Spectroscopy, ADME Profiling Executive Summary Diiodomethane-13C,d2 ( ) is a high-precision dual-labeled reagent primar...

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  86128-37-2 (labeled analog)
Methodology:  Cyclopropanation, Kinetic Isotope Effects (KIE), NMR Spectroscopy, ADME Profiling

Executive Summary

Diiodomethane-13C,d2 (


) is a high-precision dual-labeled reagent primarily used to introduce a "heavy" methylene bridge into organic scaffolds. While standard diiodomethane is the workhorse of the Simmons-Smith cyclopropanation, the 

isotopologue offers unique utility in mechanistic elucidation and drug metabolism studies .

This guide details the application of


 for:
  • Structural Validation: Utilizing the unique scalar coupling of

    
     to unambiguously assign methylene insertion.
    
  • Mechanistic KIE: Proving concerted transition states via Secondary Kinetic Isotope Effects.

  • Metabolic Stability: Blocking metabolic "hotspots" (Deuterium Switch) while simultaneously providing a Mass Spectrometry (M+3) tracer.

Core Protocol: Furukawa-Modified Cyclopropanation[1]

The traditional Simmons-Smith procedure using Zinc-Copper couple (


) is often capricious and difficult to initiate. For high-value substrates typical of drug development, the Furukawa modification  (using Diethylzinc, 

) is the industry standard due to its reproducibility and homogeneous kinetics.
Safety & Handling
  • Diiodomethane-13C,d2: Light sensitive. Store in amber vials at 4°C. Toxic by inhalation.

  • Diethylzinc (

    
    ):  Pyrophoric. Must be handled strictly under Argon or Nitrogen.
    
  • Waste: Segregate halogenated waste. Quenched zinc residues are ecotoxic.

Step-by-Step Synthesis Protocol

Objective: Install a labeled cyclopropane ring on an allylic alcohol substrate (Model Substrate).

  • Preparation of Apparatus:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.

    • Flush with

      
       for 15 minutes.
      
  • Reagent Loading:

    • Add Substrate (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Concentration: 0.2 M.

    • Cool the solution to -15°C (Ice/Salt bath).

  • Carbenoid Formation (In-Situ):

    • Add

      
       (2.2 equiv, 1.0 M in hexanes)  dropwise via syringe. Caution: Exothermic.
      
    • Stir for 10 minutes.

    • Add

      
       (2.4 equiv)  dropwise. The solution may become slightly cloudy as the active species (
      
      
      
      ) forms.
    • Note on Stoichiometry: We use excess reagent because the labeled diiodomethane is the limiting factor for cost, but for yield, the carbenoid must be in excess relative to the alkene. If

      
       is extremely scarce, reduce to 1.1 equiv and accept lower conversion.
      
  • Reaction & Monitoring:

    • Allow the reaction to warm slowly to Room Temperature (RT).

    • Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of starting alkene.

  • Quenching (Critical Step):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.
      
    • Dilute with

      
       or DCM. Separate layers.
      
  • Purification:

    • Wash organic layer with saturated

      
      , then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.

Analytical Validation: The Self-Validating Signal

The most powerful aspect of using


 is the resulting NMR signature. Unlike standard 

labeling which produces a singlet (or doublet if proton-coupled), the

moiety provides a built-in confirmation code .
NMR Interpretation

In the


 NMR spectrum (proton-decoupled), the labeled methylene carbon will not  appear as a singlet. Due to scalar coupling with the two attached Deuterium nuclei (Spin 

), the signal splits according to the

rule.
  • Pattern: Quintet (

    
     intensity ratio).[1][2]
    
  • Coupling Constant (

    
    ):  Typically 20–25 Hz .
    
  • Isotope Shift: The signal will be shifted upfield by approx. 0.6–0.8 ppm relative to the non-deuterated analog (intrinsic isotope effect).

Data Table: Expected Spectral Shifts

NucleusSignal Appearance (Standard)Signal Appearance (

Labeled)
Diagnostic Value

NMR
Singlet (High Intensity)Quintet (

Hz)
Confirms presence of both D atoms on the specific C.

NMR
Multiplet (Cyclopropyl protons)Silent (Signal Disappears)Confirms location of label by subtraction.
Mass Spec Parent Ion


Tracer for metabolic identification.

Application: Mechanistic Elucidation via KIE

Using


 allows researchers to probe the transition state of the cyclopropanation. Specifically, we look for Secondary Deuterium Kinetic Isotope Effects (SDKIE) .
Theoretical Basis

In the Simmons-Smith reaction, the methylene carbon changes hybridization from


-like (in the carbenoid) to 

(in the product).
  • Inverse KIE (

    
    ):  As the reaction proceeds, the C-H (or C-D) bonds stiffen (frequencies increase) as they move to a tighter cyclopropane ring environment.
    
  • Because D is heavier, it sits lower in the potential energy well. The activation energy difference leads to an inverse effect, typically

    
    .
    
  • Observation: If

    
     (Unity), it suggests an early transition state. If 
    
    
    
    , it confirms the concerted nature and the hybridization change at the rate-determining step.
Protocol: Intermolecular Competition Experiment

Instead of running two separate rates (which introduces error), run them in the same flask.

  • Setup: Mix Substrate A (Standard) and Substrate B (Structurally identical but with a remote label, e.g., a Fluorine tag, to distinguish in MS) in a 1:1 ratio.

  • Reaction: Treat the mixture with a deficiency (0.2 equiv) of the carbenoid generated from

    
     .
    
    • Note: Actually, for KIE on the reagent, you treat the alkene with a 1:1 mixture of

      
       and 
      
      
      
      .
    • Correction for this Application: To measure the KIE of the methylene transfer, mix

      
       and 
      
      
      
      (1:1) and react with limited alkene.
  • Analysis: Analyze the product ratio by Mass Spectrometry.

    • Ratio of Product (M) vs Product (M+3).

Workflow Diagram

KIE_Workflow cluster_0 Reagent Prep cluster_1 Reaction cluster_2 Analysis Mix Mix 1:1 CH2I2 : 13CD2I2 React Add Limiting Alkene (Furukawa Conditions) Mix->React TS Transition State (Hybridization Change) React->TS Carbenoid Formation MS Mass Spectrometry (Quantify M vs M+3) TS->MS Product Formation Calc Calculate KIE (Inverse Effect Expected) MS->Calc Ratio Determination

Figure 1: Workflow for determining Secondary Kinetic Isotope Effects using competitive labeling.

Application: Drug Metabolism (The Deuterium Switch)

Cyclopropane rings are common in pharmaceuticals (e.g., Ciprofloxacin, Saxagliptin) but can be sites of metabolic instability or mechanism-based inhibition (opening of the ring by CYP450).

Concept: Metabolic Shunting

Replacing


 with 

:
  • Bond Strength: C-D bonds are stronger than C-H bonds (approx. 1.2–1.5 kcal/mol). This makes H-abstraction by CYP450 enzymes slower (Primary KIE).

  • Tracing: If the ring does open, the

    
     label allows tracking of the ring-opened metabolite via NMR/MS, distinguishing it from endogenous background.
    
Mechanistic Pathway Diagram

Metabolic_Pathway Drug Drug Molecule (with 13CD2-Cyclopropane) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP PathA Pathway A: C-D Abstraction (Suppressed by Isotope Effect) CYP->PathA High Barrier PathB Pathway B: Metabolic Shunting (Oxidation at alternate site) CYP->PathB Preferred Route Metabolite Ring-Opened Metabolite (Traceable via 13C NMR) PathA->Metabolite If occurs, +3 Da shift

Figure 2: The "Deuterium Switch" effect redirecting metabolic pathways.

References

  • Simmons, H. E., & Smith, R. D. (1959).[3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[3] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][3][5][6][7][8] Organic Reactions, 58, 1–415. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMR coupling constants). Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Sigma-Aldrich. (n.d.). Diiodomethane-13C Product Specification. Link (Representative link for reagent availability).

Sources

Application

Application Note: Precision Isotope Labeling with Diiodomethane-13C,d2

) Abstract This guide details the strategic application of Diiodomethane-13C,d2 ( ) in modern drug discovery and physical organic chemistry. As a dual-labeled methylene ( ) synthon, this reagent offers a unique advantage...

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

This guide details the strategic application of Diiodomethane-13C,d2 (


) in modern drug discovery and physical organic chemistry. As a dual-labeled methylene (

) synthon, this reagent offers a unique advantage: it introduces a "heavy" methylene bridge that is both NMR-active (

) and metabolically robust (

bonds).[1] This note covers the primary application in Simmons-Smith cyclopropanation , protocols for maximizing isotopic efficiency using the Furukawa modification, and methods for validating incorporation via Mass Spectrometry and NMR spectroscopy.

Introduction: The "Heavy" Methylene Synthon

Diiodomethane-13C,d2 is a high-value reagent used to install a stable isotopic tag into organic molecules. Unlike single-labeled precursors, the simultaneous presence of Carbon-13 and Deuterium serves two distinct functions:

  • Metabolic Blocking (Deuterium Effect): The primary Kinetic Isotope Effect (KIE) of the C-D bond (

    
    ) significantly slows oxidative metabolism at the labeled site, a strategy validated by FDA-approved deuterated drugs like deutetrabenazine.[1]
    
  • Traceability (Carbon-13): The

    
     nucleus acts as a permanent, non-exchangeable tracer for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, detectable by both MS and 
    
    
    
    -NMR.
key Physical Properties
PropertyValue / Description
Formula

Molecular Weight ~270.86 g/mol (vs. 267.84 for unlabeled)
Mass Shift +3 Da (M+3)
Isotopic Enrichment Typically >99 atom %

, >98 atom % D
Appearance Colorless to light yellow liquid (darkens with light exposure)

Core Application: Metabolic Stability & Drug Design

One of the most powerful uses of


 is the synthesis of deuterated cyclopropane motifs .[1] Cyclopropane rings are common pharmacophores, but they are often susceptible to metabolic opening or hydroxylation by Cytochrome P450 enzymes.
Mechanism of Metabolic Blocking

By constructing the ring with


, the methylene hydrogens are replaced with deuterium. This strengthens the bond against homolytic cleavage (C-D bond dissociation energy is ~1.2-1.5 kcal/mol higher than C-H), effectively "blocking" the metabolic soft spot.

MetabolicBlocking Drug Drug Candidate (Cyclopropane) P450 Cytochrome P450 (Oxidative Attack) Drug->P450 In vivo exposure Metabolite Oxidized Metabolite (Ring Opening/OH) P450->Metabolite Standard CH2 (Fast Reaction) Blocked Metabolically Stable Intact Drug P450->Blocked Labeled 13CD2 (Deuterium KIE slows reaction)

Figure 1: Deuterium Kinetic Isotope Effect (KIE) preventing metabolic degradation of the cyclopropane ring.[1]

Experimental Protocol: Furukawa-Modified Cyclopropanation

Objective: Synthesize a


-labeled cyclopropane ring on a target alkene.[1]
Method:  The Furukawa modification (using 

) is preferred over the traditional Zn-Cu couple for isotope work because it is homogeneous, faster, and allows precise stoichiometry, minimizing waste of the expensive

reagent.
Reagents
  • Substrate: Target Alkene (1.0 equiv)

  • Reagent: Diiodomethane-13C,d2 (1.1 - 1.5 equiv)[1]

  • Promoter: Diethylzinc (

    
    ) (1.0 M in hexanes, 1.1 - 1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Atmosphere: Dry Argon or Nitrogen (Critical)[1]

Step-by-Step Procedure
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Substrate Solvation: Add the alkene substrate (e.g., styrene, 1.0 mmol) and anhydrous DCM (5 mL) via syringe. Cool the mixture to 0°C (ice bath).

  • Diethylzinc Addition: Caution:

    
     is pyrophoric. Slowly add the 
    
    
    
    solution (1.1 mmol) dropwise. Stir for 10 minutes at 0°C.
  • Isotope Reagent Addition: Add Diiodomethane-13C,d2 (1.1 mmol) dropwise via a microsyringe. The solution may become cloudy as the active zinc carbenoid (

    
    ) forms.
    
  • Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 2–12 hours. Monitor conversion by TLC or GC-MS.[1]

    • Note: For unreactive alkenes, refluxing in DCE (83°C) may be required.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
     to quench excess organozinc species. (Vigorous bubbling will occur).[1]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    

FurukawaMechanism Et2Zn Diethylzinc (Et2Zn) Carbenoid Zinc Carbenoid [I-13CD2-ZnEt] Et2Zn->Carbenoid Exchange Label 13CD2I2 (Diiodomethane) Label->Carbenoid TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS + Alkene Alkene Target Alkene (R-CH=CH-R) Alkene->TS Product Labeled Cyclopropane (13C, d2 incorporated) TS->Product - ZnEtI

Figure 2: Pathway for the transfer of the heavy methylene carbenoid to an alkene.

Analytical Validation (Self-Validating System)

To confirm the successful incorporation of the double label, you must look for specific spectral signatures.

Mass Spectrometry (MS)[1]
  • Expectation: A mass shift of +3 Da relative to the unlabeled standard.

  • Check: Ensure the isotopic pattern matches. If the unlabeled compound has a base peak at

    
    , the labeled product must show 
    
    
    
    .
NMR Spectroscopy

NMR provides the definitive proof of structure.

NucleusObservation in Labeled Product (

-Cyclopropane)
Explanation

NMR
Silent at the methylene position.[1]The protons have been replaced by Deuterium. The disappearance of the high-field cyclopropane protons (usually 0.5–1.0 ppm) is a key indicator of success.[1]

NMR
Quintet (1:2:3:2:1 pattern).[1]The

signal is split by the two attached Deuterium atoms (Spin

). The multiplicity is

.
Coupling

.[1]
The one-bond coupling constant between

and

is characteristic.

Safety & Handling

  • Toxicity: Diiodomethane is toxic by inhalation and skin contact.[1][2][3] It is a potential alkylating agent.[1] Use double gloves (nitrile) and work in a fume hood.

  • Light Sensitivity:

    
     can liberate Iodine (
    
    
    
    ) upon photodegradation.[1] Store in amber vials at 4°C.
  • Organozinc Hazards: Diethylzinc is pyrophoric.[1] It ignites on contact with air.[1] All transfers must use gas-tight syringes and inert atmosphere techniques.[1]

References

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link[1]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][4][5][6] Organic Reactions.[1][6][7] Link[1]

  • Wiberg, K. B., & Nist, B. J. (1963). "The Interpretation of NMR Spectra of Cyclopropanes." Journal of the American Chemical Society. (Validation of Coupling Constants). Link[1]

  • Schmidt, C. (2017). "Deuterated Drugs: A New Approach to Improving Metabolic Stability."[1][8] Pharmaceutical Research. (Context for Metabolic Blocking). Link[1]

Sources

Method

Application Note: Precision Stereospecific Cyclopropanation using Diiodomethane-13C,d2

-labeled cyclopropanes via the Furukawa-modified Simmons-Smith reaction. Abstract This guide details the protocol for utilizing Diiodomethane-13C,d2 ( ) to introduce stable isotope-labeled cyclopropane moieties into drug...

Author: BenchChem Technical Support Team. Date: February 2026


-labeled cyclopropanes via the Furukawa-modified Simmons-Smith reaction.

Abstract

This guide details the protocol for utilizing Diiodomethane-13C,d2 (


) to introduce stable isotope-labeled cyclopropane moieties into drug candidates and bioactive molecules. Unlike standard cyclopropanation, the use of a doubly-labeled, high-value reagent requires a modified workflow that prioritizes atom economy, strict anhydrous conditions, and stereochemical retention. This protocol focuses on the Furukawa modification  (using diethylzinc), which offers superior reproducibility and reactivity profiles compared to the traditional zinc-copper couple, particularly for precious isotope reagents.

Introduction & Strategic Value

In drug discovery, cyclopropyl groups are critical pharmacophores due to their ability to constrain molecular conformation and improve metabolic stability.[1] Replacing a standard cyclopropane with a


-labeled analog  serves two primary high-value functions:
  • DMPK & Metabolic Blocking: The deuterium atoms (

    
    ) introduce a Kinetic Isotope Effect (KIE) that can significantly slow metabolic oxidation at the methylene carbon (e.g., by CYP450 enzymes), potentially improving the drug's half-life (
    
    
    
    ).
  • Bioanalytical Tracking: The unique mass shift (+3 Da: +1 from

    
    , +2 from 
    
    
    
    ) and the NMR-active
    
    
    nucleus allow for precise tracking of the metabolite and the parent drug in complex biological matrices using LC-MS/MS and NMR.
Reagent Properties

Diiodomethane-13C,d2 is a dense, light-sensitive liquid. Proper handling is essential to prevent isotopic scrambling or degradation.

PropertyValue / Description
Chemical Formula

Molecular Weight ~270.86 g/mol (vs. 267.84 for unlabeled)
Density ~3.32 g/mL
Appearance Colorless to slightly yellowish liquid
Stability Light sensitive; susceptible to oxidation. Store over Cu chips.
Boiling Point 181°C (decomposes near bp)

Core Mechanism: The Stereospecific Transfer

The reaction proceeds via a zinc-carbenoid intermediate (iodomethylzinc iodide complex).[2][3] Unlike free carbenes, which are highly reactive and unselective, the zinc carbenoid reacts in a concerted fashion.

  • Stereospecificity: The reaction is a syn-addition .[2][4] The relative stereochemistry of the alkene substituents is strictly conserved in the cyclopropane product.[2][3]

    • (Z)-Alkene

      
      (cis)-Cyclopropane
      
    • (E)-Alkenengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      (trans)-Cyclopropane
      
  • Directing Groups: Proximal hydroxyl or ether groups on the substrate can coordinate with the zinc reagent, directing the cyclopropanation to the syn face relative to the directing group (Chelation Control).

Mechanistic Pathway Diagram

SimmonsSmithMechanism cluster_0 Stereospecificity Logic Reagents Reagents Et2Zn + 13CD2I2 Carbenoid Zinc Carbenoid (Et-Zn-13CD2-I) Reagents->Carbenoid - EtI (Exchange) TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS + Alkene Substrate Product Labeled Cyclopropane (Retention of Stereochem) TS->Product - ZnI2

Figure 1: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction, highlighting the zinc carbenoid formation and concerted transfer.

Experimental Protocol: Furukawa Modification

Safety Warning: Diethylzinc (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is pyrophoric. Diiodomethane is toxic.[5][6][7] Perform all operations in a fume hood under an inert atmosphere (Argon or Nitrogen).
Materials & Preparation
  • Substrate: 1.0 equivalent (mmol scale) of the target alkene.

  • Reagent: Diiodomethane-13C,d2 (2.0 - 3.0 equivalents). Note: While excess is standard, for extremely high-cost labeled reagents, one may reduce this to 1.5 eq if the alkene is valuable, but conversion may suffer.

  • Promoter: Diethylzinc (

    
    ), 1.0 M in hexanes (2.0 - 3.0 equivalents).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCE allows for higher reflux temperatures if the substrate is unreactive.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.

    • Cool the flask to room temperature under a stream of dry Argon.

  • Substrate Solubilization:

    • Dissolve the alkene substrate (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Cool the solution to -15°C to 0°C (ice/salt bath). Cooling is critical to moderate the initial exothermic formation of the carbenoid.

  • Carbenoid Generation (In-Situ):

    • Add the Diethylzinc solution (2.0 eq) dropwise via syringe. Stir for 10 minutes.

    • Crucial Step: Add the Diiodomethane-13C,d2 (2.0 eq) dropwise over 15-20 minutes.

    • Observation: A white precipitate (

      
      ) may begin to form, or the solution may become slightly cloudy. This indicates active carbenoid formation.
      
  • Reaction Phase:

    • Allow the mixture to warm slowly to room temperature (RT).

    • Monitor via TLC or LC-MS.

    • Optimization: If the reaction is sluggish after 4 hours at RT, gently heat to reflux (40°C for DCM).

    • Directing Groups: If the substrate has a directing group (-OH), the reaction is often faster and can be run at 0°C.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench with saturated aqueous

      
      . Caution: Vigorous gas evolution (ethane) will occur.
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
Workflow Diagram

ExperimentalWorkflow Step1 1. Setup: Flame-dry flask, Argon atm. Dissolve Alkene in DCM Step2 2. Activation: Cool to 0°C Add Et2Zn (Pyrophoric!) Step1->Step2 Step3 3. Labeling: Dropwise add 13CD2I2 over 20 min Step2->Step3 Step4 4. Reaction: Warm to RT Monitor (TLC/LC-MS) Step3->Step4 Step5 5. Quench: Sat. NH4Cl (Gas Evolution Control) Step4->Step5

Figure 2: Operational workflow for the safe handling and reaction of pyrophoric zinc reagents with labeled diiodomethane.

Analytical Verification & Troubleshooting

Validation Criteria

A successful synthesis must be validated by the following data points:

  • Mass Spectrometry (HRMS):

    • Observe the parent ion

      
      .
      
    • Shift: The product must show a mass shift of +3.0 Da relative to the unlabeled standard (or predicted mass).

    • Note: Ensure the isotopic purity is high (>98% enrichment) to avoid complex convolution patterns.

  • NMR Spectroscopy:

    • 
       NMR:  Disappearance of alkene protons. Appearance of cyclopropyl protons (if any remain unlabeled). Note: The geminal protons on the cyclopropane ring are replaced by deuterium, simplifying the spectrum.
      
    • 
       NMR:  The methylene carbon of the cyclopropane ring will appear as a quintet  (due to coupling with two spin-1 Deuterium nuclei, 
      
      
      
      ). This is the definitive proof of intact
      
      
      incorporation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/flaskRe-dry all glassware; distill DCM over

.
Incomplete Conversion Degraded

Titrate

before use or use a fresh bottle.
No Reaction Steric hindranceSwitch solvent to DCE and heat to 60°C; Increase reagent equivalents to 4.0.
Scrambling/Side Products Lewis Acid catalyzed rearrangementAdd a chelating additive (e.g., DME) or use the milder Shi modification (TFA/Et2Zn).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[8] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][7][9] Organic Reactions, 58, 1–415. Link

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Beaulieu, L. P., et al. (2012). Stereoselective Synthesis of Cyclopropanes via the Simmons-Smith Reaction.[2][3][4][9][10] Chemical Reviews, 103, 977-1050. Link

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions with Diiodomethane-13C,d2

Technical Support Center: Diiodomethane-13C,d2 ( ) Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions, Storage, and Protocols for Stable Isotope Reagents Introduction: The Cost...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diiodomethane-13C,d2 ( )

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions, Storage, and Protocols for Stable Isotope Reagents

Introduction: The Cost of Precision

You are likely using Diiodomethane-13C,d2 (


) for one of two reasons: to install a metabolic blocking group (cyclopropyl bioisostere) in a drug candidate, or to trace a carbon fate in a complex mechanistic study. Unlike standard diiodomethane, this reagent is a high-value asset. A failed reaction here is not just a loss of time; it is a significant financial and project setback.

This guide moves beyond basic chemistry into the specific failure modes of labeled carbenoids. It is designed to help you distinguish between methodological failures (protocol issues) and chemical side reactions (intrinsic reactivity).

Module 1: The Primary Workflow (Furukawa-Modified Simmons-Smith)

For labeled applications, the Furukawa modification (


) is the industry standard over the classic Zn-Cu couple. It offers homogeneous kinetics and milder conditions, which are critical when conserving labeled reagents.
Standard Operating Procedure (SOP)

Use this baseline to validate your current protocol.

  • Preparation: Flame-dry all glassware. Maintain a strict Nitrogen/Argon atmosphere.

  • Solvent: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Ethers can coordinate to Zinc, slowing the reaction.

  • The Template: Dissolve the alkene substrate in DCM. Cool to 0°C.[1]

  • Zinc Source: Add Diethylzinc (

    
    , 1.0 M in hexanes) dropwise. Stir for 10 min.
    
  • Carbenoid Generation: Add Diiodomethane-13C,d2 dropwise.

    • Stoichiometry: Typically 2.0 - 5.0 equivalents relative to substrate.

    • Observation: A white precipitate (

      
      ) may form; this is normal.
      
  • Quench: Saturated aqueous

    
    .
    
Troubleshooting The Furukawa Reaction
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Lewis Acidity Failure. The zinc species is too coordinated by solvent or substrate heteroatoms.Switch solvent from Ether/THF to DCM or DCE . If the substrate has basic amines, pre-complex them with a Lewis acid.
Low Yield (Stalled) Carbenoid Decomposition. The active species (

) decomposes faster than it reacts.
Add the reagent in two portions : 50% at

and 50% after 2 hours. Increase concentration (reaction rate is 2nd order).
Purple/Brown Mixture Iodine Liberation. Oxidation of the reagent.Critical Failure. Free

can trigger radical side reactions. Ensure inert atmosphere. Check reagent quality before addition (see Module 3).
Methylation (Not Cyclopropanation) Protonolysis. The carbenoid reacted with a proton source (

,

) instead of the alkene.
Ensure strictly anhydrous conditions. Protect free alcohols/acids prior to reaction.
Module 2: Side Reactions & Mechanistic Failures

When the reaction fails, it rarely "does nothing." It usually does the wrong thing. Understanding the side pathways of the Zinc Carbenoid is the key to fixing the problem.

Visualizing the Divergence

The following diagram illustrates the fate of the


 methylene unit. Your goal is the central green path. The red paths represent wasted isotope.

CarbenoidFate Reagent 13CD2I2 (Reagent) Carbenoid Et-Zn-13CD2-I (Active Carbenoid) Reagent->Carbenoid + Et2Zn Cyclopropane Labeled Cyclopropane (Target) Carbenoid->Cyclopropane + Alkene (Concerted) Methylation Methylated Byproduct (R-13CD2H) Carbenoid->Methylation + H+ (Moisture/Acid) (Protonolysis) Insertion C-H Insertion (Solvent/Substrate) Carbenoid->Insertion Radical Pathway (Slow) Decomp Ethylene-13C2,d4 (Dimerization) Carbenoid->Decomp Thermal Decomp (>0°C)

Figure 1: Mechanistic divergence of the Zinc Carbenoid species.[2] Note that moisture leads to methylation (protonolysis), effectively destroying the expensive label.

Deep Dive: Specific Side Reactions

1. Protonolysis (The "Methyl" Impurity)

  • Mechanism:

    
    
    
  • Result: Instead of a cyclopropane ring, you get a methyl group (specifically a

    
     group).
    
  • Diagnosis: In NMR, look for a signal corresponding to a methyl group on your substrate. Since it is

    
     labeled, it will appear as a large doublet (split by H) or multiplet (split by D) depending on decoupling.
    
  • Fix: Dry solvents over molecular sieves (3Å). If the substrate contains alcohols, use excess

    
     (which acts as a base) or protect the alcohol as a silyl ether.
    

2. Oxidative Decomposition (Iodine Formation)

  • Mechanism:

    
    
    
  • Result: The reaction turns dark purple/brown. Free Iodine (

    
    ) is a radical initiator and can cause isomerization of sensitive alkenes.
    
  • Fix: See "Storage" below.[3] If the reaction turns purple immediately, your reagent was likely degraded before use.

3. Allylic Ether Rearrangement

  • Context: If your substrate is an allylic ether or thioether.[4]

  • Issue: The carbenoid can coordinate to the heteroatom and trigger a [2,3]-sigmatropic rearrangement instead of cyclopropanation.

  • Fix: Use a non-coordinating directing group or lower the temperature to -20°C to favor the kinetic cyclopropanation product.

Module 3: Isotopic Integrity (Scrambling)

A unique risk with


 is the loss of isotopic purity.

Q: Why does my NMR show protons (


) on the methylene bridge instead of Deuterium (

)?

A: Radical-Mediated Halogen Exchange. If the reaction is exposed to light or radical initiators, the carbon-iodine bond can homolyze.

  • Homolysis:

    
    
    
  • Abstraction:

    
    
    
  • Re-reaction: This species enters the Simmons-Smith cycle, installing a

    
     bridge instead of 
    
    
    
    .

Protocol Adjustment:

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Degassing: Thoroughly sparge solvents with Argon to remove Oxygen (a radical promoter).

Module 4: Storage & Handling

Diiodomethane is thermodynamically unstable relative to


. The 

analog is chemically identical but financially critical to preserve.
Storage Protocol
  • Vessel: Amber glass vial with a Teflon-lined cap.

  • Stabilizer: Copper Wire .

    • Why: Copper acts as a sacrificial scavenger for free iodine:

      
      .
      
    • Method: Place a small coil of bright, clean copper wire inside the liquid reagent.

  • Temperature: Refrigerate at 2–8°C. Do not freeze (freezing/thawing cycles can induce gradients).

  • Light: Absolute darkness.

Purification (If Reagent is Brown)

If your expensive reagent has turned brown (liberated Iodine), do not distill it immediately (risk of explosion/loss).

  • Wash: Dilute with cold DCM. Wash with 5% aqueous

    
     (Sodium Thiosulfate) until the organic layer is colorless.
    
  • Dry: Dry over

    
    .
    
  • Concentrate: Carefully remove solvent under reduced pressure (keep bath <30°C).

  • Assay: Check NMR for purity before use.

References
  • The Simmons-Smith Reaction Review: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][2][5] Organic Reactions2001 , 58, 1–415.

  • The Furukawa Modification (Et2Zn): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[4][6] Tetrahedron1968 , 24, 53–58.

  • Stability of Methylene Iodide: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009 . (See entry for Diiodomethane: Stabilization with Copper).

  • Isotope Effects in Cyclopropanation: Denmark, S. E.; Edwards, J. P.; Wilson, S. R. "Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(II) Complexes." J. Am. Chem. Soc.[1][5][7][8]1992 , 114, 2592. (Discusses mechanistic implications of isotope labeling).

Sources

Optimization

Purification of Diiodomethane-13C,d2 reaction products

Technical Support Center: Diiodomethane-13C,d2 ( ) Ticket ID: ISO-PUR-001 Status: Open Priority: Critical (High-Value Isotope) Assigned Specialist: Senior Application Scientist, Stable Isotopes Division Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diiodomethane-13C,d2 ( )

Ticket ID: ISO-PUR-001

Status: Open Priority: Critical (High-Value Isotope) Assigned Specialist: Senior Application Scientist, Stable Isotopes Division

Introduction: The "Heavy" Reagent

Welcome to the technical support hub for Diiodomethane-13C,d2 . Because this reagent is chemically identical to standard diiodomethane but carries a significant cost premium due to the


 and Deuterium (

) enrichment, "trial and error" purification is not an option.

This guide focuses on the two most critical workflows:

  • Reagent Rescue: Purifying the reagent itself if it has degraded during storage.

  • Post-Reaction Workup: Isolating your labeled product (typically a cyclopropane) from the dense, toxic, and stubborn reaction matrix.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

Before adding this reagent to your flask, you must verify its purity. Degraded diiodomethane releases free iodine (


), which acts as a radical inhibitor and can kill zinc-carbenoid formation (Simmons-Smith reaction).
Diagnostic Checklist
SymptomDiagnosisAction Required
Color: Clear/Straw Healthy ReagentProceed. Use as is.
Color: Pink/Red Mild

Contamination
Purify. (See Protocol A below).
Color: Dark Brown/Opaque Severe DecompositionDistill. (Vacuum distillation required).
Precipitate: Red Copper Stabilizer PresentFilter. Standard Cu stabilizer; remove before use if sensitive.
Protocol A: The "Quick Wash" (Reagent Rescue)

Use this if your


 has turned pink but you cannot afford the losses of distillation.
  • Dilution: Dilute the aliquot of

    
     with an equal volume of cold Dichloromethane (DCM) or Diethyl Ether (
    
    
    
    ).
  • The Wash: Wash with 10%

    
     (Sodium Thiosulfate) until the organic layer is colorless.
    
    • Note: The red color should vanish instantly.

  • Drying: Dry over

    
     (Magnesium Sulfate) and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotovap) at low temperature (<25°C) .

    • Warning: Diiodomethane is volatile under high vacuum. Do not over-pump.

Module 2: Post-Reaction Purification (The "Golden Path")

Scenario: You have just performed a Simmons-Smith cyclopropanation. Your flask contains:

  • Your valuable

    
    -labeled product.
    
  • Excess

    
     (High boiling point: ~181°C).
    
  • Zinc salts (

    
    , 
    
    
    
    ).[1][2]
  • Free Iodine.

The Critical Challenge: Density Inversion

Diiodomethane has a density of 3.32 g/mL .

  • Risk: In a typical extraction, the organic layer usually floats. Here, the organic layer may sink or form a confusing middle layer if you use light solvents like ether.

Step-by-Step Workup Protocol
Step 1: Quench & Chelation (Zinc Removal)

Zinc salts form sticky emulsions. You must chelate the zinc to break them.

  • Reagent: Saturated Ammonium Chloride (

    
    ) mixed 1:1 with Rochelle’s Salt  (Potassium Sodium Tartrate) or 10% 
    
    
    
    .
  • Action: Add slowly to the reaction mixture at 0°C. Stir vigorously for 30 minutes until two clear layers appear.

Step 2: The Iodine Wash
  • Reagent: 10% Sodium Thiosulfate (

    
    ).
    
  • Action: Wash the organic layer.[3]

    • Visual Cue: The organic layer will shift from reddish-brown to pale yellow/clear.

Step 3: Bulk Diiodomethane Removal

This is the hardest step.


 does not rotovap off easily.
  • Method A (Volatility Difference): If your product is volatile (BP < 100°C), distill the product out of the mixture.

  • Method B (Chromatography): If your product is non-volatile:

    • Use Silica Gel.[4]

    • Eluent: Hexanes or Pentane.

    • Behavior: Diiodomethane is lipophilic (

      
       in Hexanes) but often "streaks."
      
    • Tip: Load the column and flush with 100% Hexanes first. The

      
       usually elutes early. Your more polar cyclopropane will follow or require a polarity bump (e.g., 5% EtOAc).
      

Module 3: Visualization (Workflow Logic)

The following diagram illustrates the decision logic for the workup.

WorkupLogic Start Crude Reaction Mixture (Zn, 13CD2I2, Product) Quench 1. Quench: Sat. NH4Cl + EDTA/Rochelle's Salt (Breaks Zn Emulsions) Start->Quench PhaseSep Phase Separation Check (Watch Density!) Quench->PhaseSep Wash 2. Wash: Na2S2O3 (Thiosulfate) (Removes Free Iodine) PhaseSep->Wash Organic Layer (May be bottom layer!) Decision Product Volatility? Wash->Decision Distill Vacuum Distillation (Distill Product AWAY from Reagent) Decision->Distill High Volatility (BP < 100°C) Column Silica Chromatography (Flush 13CD2I2 with Hexanes) Decision->Column Low Volatility (Complex Molecule) Final Pure 13C,d2-Labeled Product Distill->Final Column->Final

Caption: Logical flow for the isolation of labeled cyclopropanes, highlighting critical density checks and separation pathways.

Module 4: Troubleshooting & FAQs

Q1: I added ether for extraction, but I don't see two layers. Where is my product?

A: You likely have a "density match." Diiodomethane (d=3.[4][5]32) mixed with Ether (d=0.71) can sometimes create a solution with a density close to water (d=1.0).

  • Fix: Add Dichloromethane (DCM) to make the organic layer heavier, forcing it to the bottom.

Q2: My NMR shows a massive singlet at ~3.9 ppm (or ~3.3 ppm for depending on solvent). How do I get rid of it?

A: This is residual diiodomethane.[6]

  • If you cannot distill: Dissolve your mixture in a secondary amine (like diethylamine) and stir overnight. The amine reacts with diiodomethane to form ammonium salts, which can then be washed away with dilute acid (1M HCl). Verify your product is acid-stable first.

Q3: Why is there copper wire in my bottle?

A: Copper acts as a radical scavenger to prevent light-induced decomposition (homolytic cleavage of the C-I bond).

  • Protocol: Do not remove the copper during storage. Decant the liquid or filter through a cotton plug immediately before use.

Q4: The reaction turned into a solid grey puck. What happened?

A: You used too little solvent relative to the Zinc-Copper couple.

  • Fix: Add saturated

    
     directly to the solid puck and use a glass rod to break it up mechanically. It will eventually dissolve, releasing your trapped organic layer.
    

Module 5: Storage & Stability

  • Temperature: 2–8°C (Refrigerator).

  • Light: Strictly light-sensitive. Wrap the vial in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen.

  • Shelf Life: If stored correctly over copper, stable for >1 year. If it turns pink, refer to Module 1.

References

  • Sigma-Aldrich. (n.d.). Diiodomethane-13C,d2 Product Specification & MSDS. Retrieved from

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][7][8][9] Organic Reactions.[2][4][5][9][10] (Authoritative review on workup protocols). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Details on Zinc-Copper couple and Diiodomethane handling).
  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[6] Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational synthesis reference).

Sources

Troubleshooting

Technical Support Center: Stabilizing Diiodomethane-13C,d2

This is a Technical Support Guide designed for the preservation of Diiodomethane-13C,d2 , a high-value isotopic reagent. Product: Diiodomethane-13C,d2 ( ) CAS: 86128-37-2 (Labeled) / 75-11-6 (Unlabeled) Support Level: Ti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for the preservation of Diiodomethane-13C,d2 , a high-value isotopic reagent.

Product: Diiodomethane-13C,d2 (


)
CAS:  86128-37-2 (Labeled) / 75-11-6 (Unlabeled)
Support Level:  Tier 3 (Senior Application Scientist)

Part 1: The Core Directive (Executive Summary)

Diiodomethane-13C,d2 is a chemically fragile and financially significant reagent. Its stability is compromised by three primary vectors: Photolysis , Oxidation , and Thermal Instability .

Unlike standard reagents, the loss of this compound is not just a chemical inconvenience but a critical loss of isotopic purity and project budget. The following guide replaces "standard storage" with a preservation system designed to maintain isotopic integrity for >24 months.

The "Golden Rules" of Preservation
  • Copper is Mandatory: Never store without a scavenger (Copper) to capture free iodine.

  • Light is the Enemy: Amber glass is insufficient; secondary opaque shielding (foil/box) is required.

  • The "Freezing Trap": The freezing point is ~6°C. Standard refrigeration (4°C) will freeze it. This is acceptable only if you follow the specific Thaw Protocol described below.

Part 2: Scientific Integrity & Logic (Mechanisms)

To troubleshoot effectively, you must understand the degradation cycle. Diiodomethane decomposes via a radical mechanism triggered by photons (


) or heat (

), releasing free iodine (

).[1]
The Degradation & Stabilization Cycle

Free iodine is autocatalytic—it accelerates further decomposition. We interrupt this cycle using Copper (


).

DegradationCycle CH2I2 Diiodomethane-13C,d2 (Clear Liquid) Radical Radical Intermediate (•CH2I) CH2I2->Radical Light (hν) / Heat Iodine Free Iodine (I2) (Pink/Brown Color) Radical->Iodine Propagation Iodine->CH2I2 Autocatalysis (Accelerates Decay) CuI Copper(I) Iodide (Insoluble Precipitate) Iodine->CuI Scavenging Reaction 2Cu + I2 -> 2CuI Cu Copper Stabilizer (Cu Turnings) Cu->CuI

Figure 1: The radical decomposition pathway of Diiodomethane and the interception of free iodine by copper stabilization.[2][3][4]

Part 3: Storage & Handling FAQ

Q1: My solution has turned pink or light brown. Is it ruined?

Status: Recoverable.

  • Cause: Photolytic cleavage has released a small amount of elemental iodine (

    
    ), which is vividly colored even at ppm levels.
    
  • Solution: Add clean, activated copper turnings to the vial. The copper will react with the free iodine to form Copper(I) Iodide (

    
    ), which precipitates as a white/grey solid.[3] The supernatant will return to colorless/pale yellow.
    
  • Protocol: See Protocol A: Restoration of Discolored Reagent.

Q2: I stored it in the fridge (4°C) and now it is solid. Did I break the vial?

Status: Normal Behavior (Proceed with Caution).

  • Cause: The freezing point of Diiodomethane is roughly 6°C . A standard lab refrigerator (2-8°C) will cause it to freeze.

  • Risk: While most organics contract upon freezing (reducing vial breakage risk), the phase change can exclude the copper stabilizer from the crystal lattice, temporarily halting stabilization.

  • Action: Allow the vial to warm to room temperature slowly in a dark place. Do not heat rapidly, as thermal expansion of the liquid in a full vial can compromise the septum or crack the glass. Ensure it is fully liquid before withdrawing an aliquot to ensure homogeneity.

Q3: Can I use standard rubber septa?

Status: CRITICAL FAIL.

  • Reason: Diiodomethane is an alkyl halide that swells and degrades standard rubber and many plastics. This leads to contamination of your isotope with plasticizers and rubber particulates.

  • Requirement: Use PTFE-lined silicone septa or foil-lined phenolic caps only.

Q4: Why copper and not silver wool?

Status: Selectivity.

  • Reason: While silver is an excellent halogen scavenger, it is often too reactive and expensive for bulk stabilization of this specific reagent. Copper provides a milder redox potential sufficient to capture free

    
     without promoting aggressive surface-catalyzed decomposition of the parent compound.
    

Part 4: Troubleshooting & Protocols

Protocol A: Restoration of Discolored Reagent

Use this when your expensive


 reagent has turned pink/brown.
  • Assessment: If the liquid is dark brown/opaque, purity may be compromised (>5% degradation). If pink/light amber, it is recoverable.

  • Preparation: Obtain high-purity Copper turnings (CAS: 7440-50-8).

    • Activation (Optional but recommended): Wash Cu turnings with dilute HCl, then water, then Acetone, and dry under

      
       to remove surface oxides.
      
  • Addition: Add 1-2 small turnings (approx. 50-100 mg) directly to the vial.

  • Incubation: Flush headspace with Argon. Seal. Let stand in the dark at Room Temperature for 12-24 hours.

  • Result: The solution should clear. The Cu turnings will darken (formation of CuI).

  • Use: Withdraw supernatant carefully, avoiding the solid precipitant at the bottom.

Protocol B: Long-Term Storage Workflow

Follow this strictly for storage >1 month.

StorageWorkflow cluster_warning Thawing Protocol Receive 1. Receive Reagent (Inspect for Color) Aliquot 2. Aliquot (Optional) Split into single-use vials under Argon flow Receive->Aliquot Stabilize 3. Add Stabilizer Insert 1-2 strands of clean Copper wire/turnings Aliquot->Stabilize Seal 4. Seal Container PTFE-lined Cap + Parafilm Wrap vial in Al Foil Stabilize->Seal Store 5. Storage Environment Temp: 2-8°C (Expect Freezing) OR 15-20°C (Dark) Seal->Store Thaw If Frozen: Thaw undisturbed at RT Do NOT heat >25°C Store->Thaw Before Use

Figure 2: Step-by-step workflow for receiving and sequestering Diiodomethane-13C,d2.

Part 5: Quantitative Data & Specifications

ParameterSpecificationNotes
Freezing Point 5.0 - 6.0 °CWarning: Will freeze in standard fridge.
Density 3.325 g/mLExtremely dense; pipette slowly.
Refractive Index 1.741High RI; verify purity via RI if NMR unavailable.
Storage Temp 2°C to 8°CRecommended for chemical stability.
Headspace Gas Argon or NitrogenEssential to prevent oxidation.
Cap Liner PTFE (Teflon)Required. Do not use rubber.
Stabilizer Copper (Cu)Scavenges free Iodine (

).

References

  • Sigma-Aldrich. Product Specification: Diiodomethane-13C, contains copper as stabilizer. Retrieved from

  • Cambridge Isotope Laboratories. Handling and Storage of Stable Isotopes. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6346, Diiodomethane. Retrieved from

  • Deepwater Chemicals. Safety Data Sheet: Diiodomethane. Retrieved from

  • Thermo Fisher Scientific. Septa Selection Guide for Aggressive Solvents. Retrieved from

Sources

Optimization

Technical Support Center: Diiodomethane-13C,d2 Mediated Reactions

Product: Diiodomethane-13C,d2 ( ) Application: Stable Isotope Labeling / Cyclopropanation (Simmons-Smith) Audience: Medicinal Chemists, DMPK Scientists, Process Chemists Executive Summary & Application Context Diiodometh...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Diiodomethane-13C,d2 (


)
Application:  Stable Isotope Labeling / Cyclopropanation (Simmons-Smith)
Audience:  Medicinal Chemists, DMPK Scientists, Process Chemists
Executive Summary & Application Context

Diiodomethane-13C,d2 is a high-value electrophilic reagent primarily used to introduce a metabolically stable or NMR-active cyclopropane moiety into drug candidates. The presence of the heavier isotopes (


 and Deuterium) serves two critical functions in drug development:
  • Metabolic Blocking: The C-D bonds are stronger than C-H bonds (

    
    ), potentially slowing metabolic cleavage at the methylene position (Kinetic Isotope Effect).
    
  • Bioanalytical Tracing: The +3 Da mass shift and unique NMR signature allow for precise tracking of the parent drug and metabolites in ADME studies.

This guide addresses the unique challenges of using this isotopologue, focusing on the Furukawa modification (


), which is the industry standard for maximizing yield with expensive labeled reagents.
Critical Reagent Handling (The Foundation)

Q: My Diiodomethane-13C,d2 has developed a pink/purple hue. Is it still usable? A: The color indicates the liberation of elemental iodine (


) due to photo-oxidation.
  • Diagnosis: Diiodomethane is light-sensitive.[1][2] Homolytic cleavage of the C-I bond generates iodine radicals.

  • Impact: Free iodine can act as a radical trap or Lewis acid, potentially degrading sensitive alkene substrates or reducing the titer of the zinc carbenoid.

  • Remediation:

    • Minor discoloration (Light Pink): Usable.[2][3] Add Cu wire or powder to the reaction vessel; copper scavenges free iodine (

      
      ).
      
    • Major discoloration (Dark Purple):Purification required. Wash the reagent with cold, dilute aqueous

      
       (sodium thiosulfate), dry over 
      
      
      
      , and filter.
    • Prevention: Store at 2–8°C in amber glass, wrapped in foil, over copper wire stabilizer.

Q: Why is strict anhydrous handling critical if water isn't a reactant? A: The active species in the Furukawa modification is


 or 

.
  • Causality: Diethylzinc (

    
    ) is pyrophoric and reacts violently with water to form ethane and zinc hydroxide/oxide. Even trace moisture destroys the carbenoid precursor immediately, halting the reaction before the labeled methylene can transfer.
    
  • Protocol Check: Ensure all glassware is flame-dried under vacuum. Use a distinct line of Argon/Nitrogen.

Troubleshooting the Reaction (Simmons-Smith / Furukawa)[4]

Q: The reaction is stalling or yields are consistently <40%. What parameters should I adjust? A: Low yields in cyclopropanation are often due to steric hindrance or Lewis acid-mediated side reactions.

IssueSymptomRoot CauseSolution
Steric Hindrance Unreacted alkene recovered.The zinc carbenoid is bulky. Substituents near the double bond block the "butterfly" transition state.Increase Temperature: Warm slowly from -20°C to RT, or even reflux (DCM/DCE). Switch Solvent: Use 1,2-Dichloroethane (DCE) to allow higher reflux temps (83°C).
Lewis Acidity Polymerization or rearrangement of substrate.Byproduct

is a strong Lewis Acid.
Add Coordinator: Add 1.0 eq. of DME (Dimethoxyethane) or use ether as a co-solvent to coordinate Zn species. Quench Early: Do not let the reaction stir overnight if conversion plateaus.
Reagent Death No conversion, reagent consumed.Oxidative decomposition of the carbenoid.Excess Reagent: Standard protocol requires 2.0–5.0 equivalents of

relative to alkene. For valuable isotopes, keep alkene limiting (1.0 eq) and use 2.0 eq of carbenoid.

Q: How do I prevent isotopic scrambling or dilution? A: While the C-D bond is stable, "scrambling" usually occurs via chemical impurities rather than mechanistic exchange.

  • Source of Error: Using non-deuterated diiodomethane (natural abundance) from a shared syringe or line.

  • Exchange Risk: The Simmons-Smith mechanism is concerted; however, if the reaction is quenched with strong acid while active carbenoid species remain, highly reactive mono-deuterated species could theoretically form if proton sources are available (though rare).

  • Fix: Quench with saturated

    
     (mildly acidic) or dilute NaOH (basic) depending on substrate stability. Avoid strong mineral acids during workup.
    
Validated Experimental Protocol (Furukawa Modification)

Objective: Synthesis of a


-labeled cyclopropane using limiting labeled reagent.

Materials:

  • Substrate: 1.0 mmol Alkene

  • Reagent: 2.0 mmol Diiodomethane-13C,d2 (

    
    )
    
  • Promoter: 2.0 mmol Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DCE

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to 0°C.[4][5]

  • Solvent Charge: Add 5 mL anhydrous DCM.

  • Carbenoid Generation (The Critical Step):

    • Add

      
       (2.0 mL, 2.0 mmol) via syringe.
      
    • Slowly add

      
       (2.0 mmol) dropwise over 10 minutes.
      
    • Observation: A white precipitate (

      
      ) may form. This is normal.
      
    • Stir at 0°C for 15 minutes to form the active species:

      
      .
      
  • Substrate Addition:

    • Dissolve the alkene (1.0 mmol) in 2 mL DCM.

    • Add dropwise to the carbenoid solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Note: If sluggish, heat to reflux (40°C for DCM).

  • Quench:

    • Cool back to 0°C.

    • Carefully add saturated aqueous

      
       (exothermic!).
      
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
Visualizations
Figure 1: Reaction Mechanism & Pathway

A visualization of the concerted transfer of the labeled methylene group.[6]

SimmonsSmithMechanism cluster_conditions Critical Conditions Reagents Reagents Et2Zn + 13CD2I2 Carbenoid Active Carbenoid Et-Zn-13CD2-I Reagents->Carbenoid - EtI (Side prod) Transition Butterfly TS (Concerted) Carbenoid->Transition + Alkene Product Labeled Cyclopropane (+ ZnI2 + EtI) Transition->Product Syn-Addition Cond1 Anhydrous (No H2O) Cond1->Reagents Cond2 Temp: 0°C -> RT Cond2->Transition

Caption: The Furukawa modification pathway involves the in-situ generation of an electrophilic zinc carbenoid, followed by a concerted syn-addition to the alkene.[3][6]

Figure 2: Troubleshooting Decision Tree

Logic flow for addressing low yields or failed reactions.

TroubleshootingTree Start Issue: Low Yield / No Reaction CheckColor Reagent Color? Start->CheckColor Pink Iodine Contamination Action: Wash w/ Na2S2O3 CheckColor->Pink Pink/Purple Clear Clear CheckColor->Clear Clear/Straw CheckZn Did it fume/bubble? No Moisture Killed Et2Zn Action: Dry glassware/solvents CheckZn->No No activity Yes Yes CheckZn->Yes Normal CheckSubstrate Substrate Type? ElectronPoor Low Reactivity Action: Use Shi Modification (TFA-Zn-CH2I) CheckSubstrate->ElectronPoor Electron Deficient Steric Kinetic Barrier Action: Reflux in DCE CheckSubstrate->Steric Sterically Hindered Clear->CheckZn Yes->CheckSubstrate

Caption: Diagnostic flowchart for isolating failure modes in labeled cyclopropanation reactions.

References
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][4][6][8][9] Organic Reactions, 58, 1–415. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[7] Tetrahedron, 24(1), 53-58. Link

  • Sigma-Aldrich. (n.d.). Diiodomethane-13C,d2 Product Sheet. Merck KGaA.[3] Link

  • Beaulieu, L. P., et al. (2011). Zinc-Mediated Cyclopropanation.[7][6][8][9] Journal of Organic Chemistry, 76(2), 708-711. Link

Sources

Troubleshooting

How to increase the efficiency of Diiodomethane-13C,d2 cyclopropanation

Topic: High-Efficiency Cyclopropanation with Diiodomethane-13C,d2 ( ) Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket ID: ISO-CYC-13CD2 Executive Summary You are likely attempting to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Cyclopropanation with Diiodomethane-13C,d2 ( )

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket ID: ISO-CYC-13CD2

Executive Summary

You are likely attempting to introduce a stable isotope label into a late-stage drug candidate or a metabolic probe. Unlike standard cyclopropanation where diiodomethane is cheap and used in large excess (5–10 equivalents), working with Diiodomethane-13C,d2 requires a paradigm shift. The reagent costs >$1,000/gram, making "atom economy" the primary metric of success.

This guide prioritizes the Furukawa modification (


) over the traditional Simmons-Smith (

) couple. The Furukawa method is homogeneous, reproducible, and allows for precise stoichiometry control, which is critical when the labeling reagent is the limiting factor.
Module 1: Reagent Integrity & Preparation

The "Pink Reagent" Protocol

Problem: Diiodomethane-13C,d2 is highly prone to oxidation, liberating free iodine (


), which turns the liquid pink or red. Free iodine acts as a radical scavenger and can poison the zinc carbenoid formation, drastically lowering yield.

Diagnostic:

  • Clear/Straw Color: Good to go.

  • Pink/Red: Requires immediate remediation.

Corrective Protocol (The "Cold Alumina" Plug): Do not distill. Distillation of small labeled quantities results in unacceptable physical loss.

  • Prepare a Pasteur pipette packed with 2 cm of basic alumina (activated).

  • Flush the pipette with dry dichloromethane (DCM) under argon.

  • Pass the

    
     solution through the plug directly into the reaction vessel.
    
  • Rinse the plug with a minimal volume of DCM to recover all labeled material.

Expert Insight: Store your labeled reagent over a single strand of bright copper wire in the dark at -20°C. The copper acts as a sacrificial scavenger for free iodine (


).
Module 2: Experimental Strategy (The Furukawa Modification)

Why this method? The traditional Zn-Cu couple is heterogeneous. Initiation is finicky and often requires heat, which degrades the sensitive deuterated carbenoid. The Furukawa modification uses Diethylzinc (


), which forms the active carbenoid (

) homogeneously at low temperatures.
Visual Workflow: Method Selection

MethodSelection Start Substrate Analysis Directing Has Directing Group? (Allylic OH, Amide) Start->Directing Lewis Lewis Basic Sites? (Amines, Pyridines) Directing->Lewis No Furukawa Protocol A: Furukawa (Et2Zn + 13CD2I2) Directing->Furukawa Yes (Accelerated) Charette Protocol B: Charette Acidic (Et2Zn + TFA/Phenol) Lewis->Charette No (Unactivated Alkene) Protect Pre-step: Protect Nitrogen Lewis->Protect Yes Protect->Furukawa

Caption: Decision matrix for selecting the optimal cyclopropanation protocol based on substrate functionality.

Protocol A: High-Efficiency Furukawa (Stoichiometry Controlled)

Target: Maximizing conversion of the labeled reagent.

Reagents:

  • Alkene Substrate (Use 1.5 – 2.0 equivalents relative to label if the alkene is inexpensive. If the alkene is valuable, use 1.0 equivalent and accept lower yield to save the scaffold).

  • Diiodomethane-13C,d2 (1.0 equiv).

  • Diethylzinc (

    
    , 1.0 M in hexanes, 1.1 equiv).
    
  • Solvent: Dry DCM or DCE (1,2-dichloroethane).

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial under Argon.

  • Zinc Loading: Add DCM and

    
     (1.1 equiv). Cool to -10°C .
    
  • Carbenoid Formation: Add

    
     (1.0 equiv) dropwise.
    
    • Critical: Stir for 10-15 minutes at 0°C. This pre-formation ensures the active species (

      
      ) is ready before it sees the alkene.
      
  • Substrate Addition: Add the alkene (dissolved in minimal DCM) slowly.

  • Temperature Ramp: Allow to warm to Room Temperature (RT) naturally.

    • Note: Deuterium Kinetic Isotope Effects (KIE) may slow the reaction. If conversion is <50% after 2 hours, heat to 40°C (refluxing DCM).

Module 3: The "Booster" (Charette Modification)

Issue: Unfunctionalized alkenes react sluggishly. With expensive labeled reagents, you cannot afford a slow reaction that decomposes before completion. Solution: Add a Lewis Acid or acidic additive to activate the zinc carbenoid.

The "TFA Booster" Protocol:

  • Mix

    
     (2.0 equiv) in DCM at 0°C.
    
  • Add Trifluoroacetic acid (TFA) (1.0 equiv) very slowly (Gas evolution!).

    • Mechanism:[1][2][3][4] This forms

      
      , a more electrophilic zinc species.
      
  • Add

    
     (1.0 equiv).
    
  • Add Substrate.[3]

  • Result: Reaction rates can increase by 10-100x, overcoming the Deuterium KIE.

Module 4: Data & Troubleshooting (FAQ)
Comparative Efficiency Table
VariableStandard ConditionsOptimized Labeling ConditionsWhy?
Reagent Stoichiometry 5.0 - 10.0 equiv1.1 - 1.5 equivCost of

.
Zinc Source Zn-Cu Couple

(Diethylzinc)
Homogeneity ensures 100% of label is "active."
Temperature Reflux0°C

RT
Prevents thermal decomposition of unstable labeled carbenoid.
Additive NoneDME or TFADME stabilizes the Zn; TFA accelerates sluggish substrates.
Troubleshooting Guide

Q: My reaction stalled at 60% conversion. Should I add more labeled reagent?

  • A: No. That is too expensive. Instead, add more

    
      (0.5 equiv). Often, the zinc species degrades/aggregates before the methylene transfer is complete. Fresh diethylzinc can "resurrect" the remaining 
    
    
    
    or regenerate the active species.

Q: I see a new spot on TLC, but it's not my product. What is it?

  • A: It is likely the propyl-iodide side product. If

    
     reacts with 
    
    
    
    too fast without alkene present, it can insert into the Et-Zn bond.
    • Fix: Ensure the alkene is present during the warming step, or keep the temperature strictly at 0°C during carbenoid formation.

Q: The product hydrolyzed during workup.

  • A: Cyclopropanes, especially electron-rich ones (like cyclopropyl ethers), are acid-sensitive.

    • Fix: Quench with saturated aqueous

      
        containing 5% NaOH. Do not use standard 
      
      
      
      (which is slightly acidic) if your product is fragile. Use Rochelle's Salt (Potassium Sodium Tartrate) to break the zinc emulsion gently at pH > 7.
References
  • Simmons, H. E., & Smith, R. D. (1959).[5] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4][6] Tetrahedron.[7] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4][7][8][9] Organic Reactions.[1][3][4][7][8][9][10][11] Link

  • Deng, Y., et al. (2020). Practical Protocols for Isotope Labeling. Chemical Reviews.[7] Link (Contextual reference for labeling strategies).

  • Charette, A. B., et al. (1998).[7] Bis(iodomethyl)zinc: An Efficient Reagent for the Cyclopropanation of Functionalized Alkenes. Journal of the American Chemical Society. Link[7]

Sources

Optimization

Removing impurities from Diiodomethane-13C,d2

Technical Support Center: Purification of Diiodomethane-13C,d2 ( ) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Stabilization of Isotopically Labeled Reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Diiodomethane-13C,d2 ( )

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Stabilization of Isotopically Labeled Reagents Reference ID: ISO-PUR-CD2I2-001

Introduction: The Nature of the Beast

To the Researcher: You are likely here because your expensive ampoule of Diiodomethane-13C,d2 has turned from a clear liquid into a pink, red, or brown solution.

This reagent is a "double-labeled" isotopologue used for critical NMR referencing or precise metabolic tracing. It is chemically identical to standard diiodomethane (


) but carries a significant cost premium. Its high density (

g/mL) and tendency to decompose photolytically release elemental iodine (

), which acts as a radical inhibitor and oxidant, potentially ruining sensitive catalytic cycles like the Simmons-Smith cyclopropanation .

This guide provides autonomous, modular protocols to restore your reagent to analytical grade.

Diagnostic Triage: What is wrong with your solvent?

Before intervening, assess the material.[1][2][3] Diiodomethane-13C,d2 is sensitive to light, heat, and oxygen.

Visual Symptom Diagnosis Chemical Cause Recommended Action
Clear / Colorless HealthyNoneStop. Do not purify. Store with Cu wire at 4°C.
Light Pink Mild OxidationTrace Iodine (

)
Protocol A: Copper Scavenging.
Red / Brown Severe OxidationHigh Iodine (

) Load
Protocol B: Thiosulfate Wash.
Cloudy / Turbid WetWater SaturationProtocol C: Drying (4Å Sieves).
Precipitate PolymerizationPolymerized byproductsProtocol D: Vacuum Distillation.

Workflow Visualization

The following logic gate determines the safest purification route to minimize isotopic loss.

PurificationLogic Start Inspect Diiodomethane-13C,d2 ColorCheck Is the liquid colored (Pink/Red)? Start->ColorCheck HeavyColor Is it Dark Red/Brown? ColorCheck->HeavyColor Yes DryCheck Is it Cloudy/Wet? ColorCheck->DryCheck No (Clear) CuTreat Protocol A: Add Activated Copper (Stir 1-2h) HeavyColor->CuTreat No (Mild) ThioWash Protocol B: Sodium Thiosulfate Wash (Liquid-Liquid Extraction) HeavyColor->ThioWash Yes (Severe) CuTreat->DryCheck ThioWash->DryCheck Distill Protocol D: Vacuum Distillation (Last Resort) ThioWash->Distill If color persists SieveDry Protocol C: Dry with 4Å Mol Sieves DryCheck->SieveDry Yes Store Store at 4°C Amber Vial + Cu Wire DryCheck->Store No SieveDry->Store

Figure 1: Decision Matrix for Purification. Green nodes represent standard interventions; Red represents aggressive chemical washing.

Technical Protocols

Protocol A: Copper Scavenging (The "Gentle" Method)

Use for: Light pink discoloration. Best for minimizing physical loss.

Mechanism: Copper metal reacts with free iodine to form Copper(I) Iodide (


), which is insoluble and precipitates out.


  • Prepare Copper: Take fine copper turnings or wire. Wash them with dilute HCl (to remove oxide), then water, then acetone, and dry under vacuum. This activates the surface.

  • Add to Vial: Add approx. 5-10% w/w of activated copper to the Diiodomethane-13C,d2.

  • Agitate: Stir gently or sonicate for 30 minutes.

  • Observe: The solution should turn colorless. The copper surface will darken.

  • Filter: Filter through a glass wool plug or a 0.45µm PTFE syringe filter into a fresh amber vial.

Protocol B: The Thiosulfate Wash (The "Deep Clean")

Use for: Dark red/brown solutions. Essential for Simmons-Smith reactions where


 poisons the Zinc.

CRITICAL WARNING - DENSITY TRAP: Diiodomethane has a density of 3.32 g/mL . In a separation funnel with water (d=1.0), Diiodomethane is the BOTTOM layer. Standard organic intuition will fail you here. Do not discard the bottom layer.

Steps:

  • Preparation: Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Mix: In a separation funnel (or centrifuge tube for small volumes), combine the Diiodomethane-13C,d2 and an equal volume of Thiosulfate solution.

  • Extract: Shake vigorously for 30-60 seconds. The purple/brown color should vanish instantly as

    
     is reduced to iodide (
    
    
    
    ).
    
    
  • Separation: Allow layers to settle.

    • Top Layer: Aqueous Waste (contains salts).

    • Bottom Layer: Target Product (Diiodomethane-13C,d2).

  • Collection: Drain the BOTTOM layer into a clean flask.

  • Rinse: Wash the organic layer once with deionized water (or

    
     if budget permits, to prevent trace H/D exchange, though this is negligible for rapid washes) to remove salt traces. Again, keep the BOTTOM  layer.
    
Protocol C: Drying (Dehydration)

Use for: Cloudy liquids or post-wash (Protocol B).

Constraint: Do not use basic drying agents (like


 or KOH). While CD2I2 is fairly stable, strong bases can promote elimination to iodoform-like species or facilitate H/D exchange.
  • Select Desiccant: Use Molecular Sieves 4Å (activated) or anhydrous Calcium Chloride (

    
    ) .
    
    • Why 4Å? It excludes the organic solvent molecules but traps water efficiently.

  • Incubate: Add sieves (approx 10-20% v/v) to the liquid. Let stand for 2 hours (or overnight in the dark).

  • Filtration: Decant or filter the supernatant.

Protocol D: Vacuum Distillation

Use for: High-purity requirements or if the liquid contains non-volatile stabilizers.

Physics: Diiodomethane decomposes at its atmospheric boiling point (181°C). You must use vacuum.

  • Boiling Point: ~68-70°C at 11 mmHg [1].

  • Setup: Short-path distillation apparatus.

  • Protection: Wrap the column in aluminum foil to block light.

  • Collection: Discard the first 5% (forerun) containing residual water/solvents. Collect the middle fraction.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean my glassware before handling this? A: No. Acetone reacts explosively with diiodomethane in the presence of strong bases or certain amines. While safe with pure glass, residual acetone traces can react with the diiodomethane to form obscure byproducts. Rinse glassware with Dichloromethane (DCM) and dry thoroughly.

Q: I washed it, but it turned pink again after 2 hours. Why? A: Photolysis is rapid. Even ambient lab light can cleave the C-I bond.

  • Fix: You must work in a hood with the lights dimmed or wrap your flask in foil immediately. Store over Copper wire to continuously scavenge new iodine.

Q: Does washing with normal water (


) ruin the Deuterium labeling (

)?
A: generally, no . The C-D bond in diiodomethane is not acidic enough (

) to exchange rapidly with neutral water during a 5-minute wash. However, for "ultra-high" precision isotope work, use

for the wash steps to eliminate the theoretical risk of surface-catalyzed exchange.

Q: Why is my Zinc-Copper couple not working for the Simmons-Smith reaction? A: It is likely your diiodomethane has free iodine. Free iodine (


) reacts with the Zinc surface to form Zinc Iodide (

) before the carbenoid can form. You must use Protocol B followed by Protocol C immediately before the reaction.

References

  • Physical Constants of Organic Compounds. CRC Handbook of Chemistry and Physics. Diiodomethane; CAS: 75-11-6.[4][5][6]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Diiodomethane Purification Protocols. Butterworth-Heinemann.

  • The Simmons-Smith Reaction. Charette, A. B., & Beauchemin, A. (2001). Organic Reactions. "Reagent Preparation and Purity."

  • Sigma-Aldrich Technical Data. Diiodomethane-13C,d2 Specifications and Stability.

Sources

Troubleshooting

Technical Support Center: Diiodomethane-13C,d2 Reaction Kinetics Optimization

Topic: Optimization of Simmons-Smith Cyclopropanation using Diiodomethane-13C,d2 ( ) Audience: Synthetic Chemists, DMPK Researchers, and Process Development Scientists. Module 1: Critical Reagent Integrity (Pre-Reaction)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Simmons-Smith Cyclopropanation using Diiodomethane-13C,d2 (


)
Audience:  Synthetic Chemists, DMPK Researchers, and Process Development Scientists.

Module 1: Critical Reagent Integrity (Pre-Reaction)

Before initiating any kinetic optimization, the integrity of the isotopically labeled reagent must be established. Diiodomethane-13C,d2 is prone to light-induced homolytic cleavage, generating iodine (


) and radical species that degrade isotopic purity and inhibit reaction kinetics.
Reagent Health Check
ObservationDiagnosisAction Required
Colorless / Pale Straw Optimal PurityProceed with reaction immediately.
Pink / Red / Violet Free Iodine (

) Present
STOP. Free iodine reacts with

to form

prematurely, altering stoichiometry.
Precipitate/Turbidity Polymerization/DegradationFilter under inert atmosphere. Check NMR for

polymer signals.
Stabilization Protocol

Why this matters: Commercial non-labeled


 is cheap; you can distill it. Labeled 

is too valuable to distill routinely.
  • Copper Stabilization: Ensure the storage vial contains a bright copper wire or turnings. The copper acts as a radical scavenger and reduces free iodine (

    
    ).
    
  • Temperature: Store at 2–8°C in the dark.

    • Warning: Pure diiodomethane freezes at ~6°C. Repeated freeze-thaw cycles can induce physical separation of stabilizers or crack vials. Allow to reach room temperature slowly before opening.

Module 2: The Furukawa Modification (Standard Operating Procedure)

For isotopically labeled applications, the Furukawa modification (using Diethylzinc,


) is superior to the traditional Zinc-Copper couple.
  • Reasoning: It allows for homogeneous kinetics, lower reaction temperatures (reducing deuterium scrambling), and higher atom economy (critical for expensive

    
    ).
    
Step-by-Step Protocol

Reaction:



  • System Preparation: Flame-dry a two-neck round-bottom flask under Argon flow.

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Note: Non-halogenated solvents (Ether/THF) can coordinate too strongly to Zinc, retarding the carbenoid formation.

  • Stoichiometry Setup:

    • Substrate: 1.0 equiv

    • 
       (1.0 M in hexanes): 1.1 – 1.5 equiv
      
    • 
      : 1.1 – 1.5 equiv
      
    • Optimization Note: Standard protocols call for 2-5 equivalents. For labeled synthesis, start at 1.2 equiv . If conversion is <80%, increase to 1.5.

  • Carbenoid Generation (The Critical Step):

    • Cool solvent to -10°C .

    • Add

      
       first.
      
    • Add

      
       dropwise over 10-20 minutes.
      
    • Self-Validation: Stir for 10 minutes. The solution should remain clear/homogenous. Formation of the active species (

      
      ) is rapid.[1]
      
  • Substrate Addition:

    • Add the alkene substrate (dissolved in minimal DCM) slowly to the cold carbenoid solution.

  • Kinetic Ramp:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Monitor via TLC/LC-MS every 30 minutes.

Module 3: Troubleshooting & Kinetic Optimization

FAQ: Kinetic Isotope Effects (KIE)

Q: Will the d2-label slow down my reaction significantly? A: No, but it may alter selectivity.

  • Mechanism: The Simmons-Smith reaction involves a concerted methylene transfer.[2] No C-H (or C-D) bonds are broken in the rate-determining step.

  • Secondary KIE: You may observe a small secondary inverse KIE (

    
    ) or a value near unity. The hybridization changes from 
    
    
    
    (reagent) to a butterfly transition state, and finally to
    
    
    (cyclopropane).
  • Implication: If the reaction is stalling, it is not due to the deuterium label "heaviness." Look for catalyst poisoning (moisture) or steric hindrance.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Active species killed by moisture.

is pyrophoric and moisture sensitive. Ensure Argon lines are dry. Test

titer
before use.
Stalled at 50% Conv. Zinc Carbenoid degradation.The active species (

) is unstable over long periods. Do not premix for >30 mins. Add a second "booster" portion of

(0.5 equiv).
Loss of Deuterium (Scrambling) Acidic protons on substrate.If substrate has -OH/-NH groups, they react with

to form Zinc-alkoxides. These can facilitate H/D exchange. Protect alcohols (e.g., TBS ether) before reaction.
Violent Exotherm Addition too fast.The formation of

is exothermic. Control temp at 0°C during addition. High heat degrades the carbenoid.

Module 4: Visualization of Pathways

Diagram 1: Optimized Workflow (Furukawa Protocol)

This flowchart illustrates the decision-making process for maximizing yield while conserving the expensive labeled reagent.

FurukawaOptimization Start Start: Reagent Check ColorCheck Is 13CD2I2 Colorless? Start->ColorCheck Purify Add Cu wire / Filter ColorCheck->Purify No (Pink/Red) Setup Setup: Dry DCM, Ar atm, -10°C Add Et2Zn (1.2 eq) ColorCheck->Setup Yes Purify->ColorCheck AddReagent Add 13CD2I2 (1.2 eq) dropwise Setup->AddReagent FormCarbenoid Active Species: EtZn(13CD2I) AddReagent->FormCarbenoid 10 min wait AddSubstrate Add Alkene Substrate FormCarbenoid->AddSubstrate Monitor Monitor (TLC/NMR) @ 1 hr AddSubstrate->Monitor Complete Quench: Sat. NH4Cl Monitor->Complete Conversion > 90% Stalled Stalled < 50%? Monitor->Stalled Conversion < 90% Stalled->Complete No (Accept Yield) Booster Add Booster: 0.5 eq Et2Zn/Reagent Stalled->Booster Yes Booster->Monitor

Caption: Decision tree for maximizing isotopic reagent efficiency using the Furukawa modification.

Diagram 2: Deuterium Scrambling Mechanisms

Understanding where the "D" label is lost is crucial for troubleshooting low isotopic incorporation.

ScramblingRisks Reagent 13CD2I2 Reagent Carbenoid Zinc Carbenoid (Et-Zn-13CD2-I) Reagent->Carbenoid Pathway1 Normal Pathway (Concerted) Carbenoid->Pathway1 Risk1 Risk: Acidic Protons (ROH / RNH2) Carbenoid->Risk1 Substrate has -OH? Risk2 Risk: Radical Mechanism (Trace O2 / Light) Carbenoid->Risk2 Air Leak? Product Product: Cyclopropane-d2 (100% D retention) Pathway1->Product Exchange Zn-H / Zn-D Exchange Risk1->Exchange Scrambled Scrambled Product (d1 or d0 mix) Exchange->Scrambled Radical H-abstraction from Solvent Risk2->Radical Radical->Scrambled

Caption: Mechanistic pathways leading to deuterium loss (Scrambling) vs. successful labeling.

Module 5: Post-Reaction Workup (The "Quench")

Improper quenching is the most common cause of yield loss after a successful reaction. Zinc salts form thick emulsions that trap the product.

  • The Rochell Salt Method (Gentle):

    • Dilute reaction mixture with DCM.

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for 1-2 hours until two clear layers form (Solubilizes Zinc).

    • Best for: Acid-sensitive cyclopropanes.

  • The EDTA Method (Chelation):

    • Quench with 5% aqueous

      
       in saturated 
      
      
      
      .
    • Stir for 30 mins.

    • Best for: Maximizing recovery of non-polar labeled compounds.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959 , 81, 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[3] Tetrahedron, 1968 , 24, 53–58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions, 2001 , 58, 1–415. Link

  • Simmons, E. M.; Hartwig, J. F. "On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes." Angewandte Chemie International Edition, 2012 , 51, 3066–3072.[4][5] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methylene Transfer Reagents: The Role of Diiodomethane-¹³C,d₂ in Modern Synthesis

For researchers, scientists, and professionals in drug development, the precise installation of a methylene (CH₂) group is a foundational yet often challenging task in the synthesis of complex molecules. The choice of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise installation of a methylene (CH₂) group is a foundational yet often challenging task in the synthesis of complex molecules. The choice of a methylene transfer reagent is critical, dictating the reaction's efficiency, stereochemical outcome, and substrate scope. This guide provides an in-depth comparison of Diiodomethane-¹³C,d₂ with other prominent methylene transfer reagents. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to empower you in making informed decisions for your synthetic strategies.

The unique value of Diiodomethane-¹³C,d₂ lies in its isotopic labeling, offering a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis in drug discovery. While its reactivity mirrors that of its unlabeled counterpart, the presence of ¹³C and deuterium can introduce subtle kinetic isotope effects and provides a spectroscopic handle for unambiguous product characterization.

The Landscape of Methylene Transfer Reagents: A Mechanistic Overview

Methylene transfer reagents are broadly classified by the nature of the reactive species that delivers the CH₂ unit. Understanding these differences is key to selecting the optimal reagent for a given transformation.

Carbenoids: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1] This is not a free carbene; rather, it's a metal-complexed species that exhibits remarkable stereospecificity.[2][3] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the alkene, preserving the stereochemistry of the starting material.[3][4][5]

The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides higher reactivity and is particularly effective for less nucleophilic alkenes.[6][7]

Utilizing Diiodomethane-¹³C,d₂ in a Simmons-Smith-type reaction allows for the synthesis of cyclopropanes with a stereospecifically installed, isotopically labeled methylene bridge. This is invaluable for:

  • Mechanistic Elucidation: Tracking the fate of the methylene carbon and deuteriums can provide definitive evidence for reaction pathways.

  • Metabolic Studies: Deuterium labeling can slow down metabolic processes (the kinetic isotope effect), enhancing the pharmacokinetic profile of a drug candidate.[8]

  • Quantitative NMR (qNMR) and Mass Spectrometry: The distinct isotopic signature facilitates precise quantification in complex biological matrices.

Sulfur Ylides: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction employs sulfur ylides, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide, to deliver a methylene group.[4] This reaction is particularly useful for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[4] The mechanism involves the nucleophilic attack of the ylide on the carbonyl or the β-carbon of the enone, followed by intramolecular displacement of the sulfur leaving group.[4]

Phosphorus Ylides: The Wittig Reaction

The Wittig reaction is a powerful method for the olefination of aldehydes and ketones, converting a carbonyl group into a carbon-carbon double bond.[9][10] While its primary use is not for cyclopropanation, it is a key method for introducing a methylene group in the form of a terminal alkene (=CH₂). The reaction proceeds through a betaine intermediate, which collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide.[9]

Organotitanium Reagents: The Tebbe and Nysted Reagents

The Tebbe and Nysted reagents are potent methyleneating agents for carbonyl compounds, including esters and amides, which are generally unreactive towards Wittig reagents.[11][12] The Tebbe reagent, a titanium-aluminum complex, is believed to form a highly reactive Schrock carbene intermediate.[12] The Nysted reagent, an organozinc compound, is often used in conjunction with a titanium salt to achieve methylenation.[2]

Head-to-Head Comparison: Performance and Applications

The choice of methylene transfer reagent is dictated by the desired transformation (cyclopropanation vs. olefination), the substrate's functional groups, and the desired stereochemical outcome.

Reagent/SystemPrimary ApplicationSubstrate ScopeStereochemistryKey AdvantagesKey Disadvantages
Diiodomethane-¹³C,d₂ / Zn-Cu (Simmons-Smith) Cyclopropanation of alkenesBroad, especially for electron-rich and allylic alcoholsStereospecific (syn-addition)High functional group tolerance, reliable stereocontrol, isotopic labeling capability.[1][6]Can be expensive, may require activation of zinc.[6]
Corey-Chaykovsky Reagent Epoxidation of carbonyls, Cyclopropanation of enonesAldehydes, ketones, α,β-unsaturated carbonylsGenerally high diastereoselectivityMild reaction conditions, complementary to Simmons-Smith.Stoichiometric use of reagents, generation of sulfide byproducts.
Wittig Reagent (e.g., Ph₃P=CH₂) Olefination of carbonylsAldehydes, ketonesStereoselectivity depends on ylide stabilityWell-established, reliable for olefination.Formation of triphenylphosphine oxide byproduct can complicate purification.
Tebbe Reagent Olefination of carbonylsAldehydes, ketones, esters, amidesNot applicable for creating stereocentersReacts with a wide range of carbonyls, including esters.[11]Air and moisture sensitive, pyrophoric.[11]
Nysted Reagent Olefination of carbonylsAldehydes, ketonesNot applicable for creating stereocentersEffective for sterically hindered ketones.[2]Often requires a co-catalyst, can be hazardous.[2]

This table presents a generalized comparison. Specific yields and selectivities will vary depending on the substrate and reaction conditions.

Experimental Section: A Practical Guide

Experimental Workflow: Simmons-Smith Cyclopropanation

The following diagram illustrates the general workflow for a Simmons-Smith cyclopropanation reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_zn Activate Zinc-Copper Couple mix Combine Alkene and Diiodomethane-13C,d2 add_zn Add Activated Zn-Cu Couple mix->add_zn In an inert solvent (e.g., Et2O or DCM) react Stir at appropriate temperature (e.g., rt or gentle reflux) add_zn->react quench Quench Reaction (e.g., with NH4Cl) react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify G reagents CH₂I₂ + Zn(Cu) carbenoid IZnCH₂I reagents->carbenoid Formation of Carbenoid ts carbenoid->ts alkene R₂C=CR₂ alkene->ts product Cyclopropane ts->product Concerted Cycloaddition zn_byproduct ZnI₂ ts->zn_byproduct

Sources

Comparative

Comparative Validation Guide: Isotopic Purity Assessment of Diiodomethane-13C,d2

Executive Summary: The "Silent" Isotope Challenge In drug development, particularly within DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic toxicology, the use of stable isotopes is non-negotiable. Diiodometha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Isotope Challenge

In drug development, particularly within DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic toxicology, the use of stable isotopes is non-negotiable. Diiodomethane-13C,d2 (


)  represents a specialized reagent used primarily for Simmons-Smith cyclopropanation , introducing a metabolically robust, isotopically labeled cyclopropane ring into a scaffold.

The dual-labeling (


 and 

) serves a specific purpose:
  • Metabolic Blocking: The deuterium atoms (

    
    ) mitigate oxidative metabolism at the methylene bridge via the Kinetic Isotope Effect (KIE).
    
  • Tracer Capability: The Carbon-13 (

    
    ) provides a permanent NMR handle that remains visible even if the deuterium is exchanged or the ring is opened.
    

However, validating this specific isotopologue presents a unique challenge: the deuterium atoms render the molecule "silent" in standard Proton (


) NMR, masking the very signal we typically use to assess purity. This guide outlines a self-validating system to confirm enrichment >99 atom% using heteronuclear NMR and Mass Spectrometry.

Comparative Analysis: Product vs. Alternatives

To understand the validation requirements, we must contrast the target product with its alternatives. The physical and spectroscopic signatures differ drastically.

Table 1: Spectroscopic Fingerprints of Diiodomethane Variants
FeatureNatural Abundance (

)
Carbon-13 Only (

)
Deuterium Only (

)
Target: Dual Labeled (

)
Molecular Weight 267.84 g/mol 268.84 g/mol 269.85 g/mol 270.85 g/mol

NMR (CDCl

)
Singlet,

3.90 ppm
Doublet (

Hz)
Silent (Residual quintet)Silent

NMR (CDCl

)
Singlet,

-54.0 ppm
Enhanced SingletQuintet (

Hz)
Enhanced Quintet
Primary Use General SynthesisNMR StandardsMetabolic StabilityDual Tracing & Stability

Critical Insight: The "Smoking Gun" for valid


 is not  in the proton NMR (which should be empty), but in the Carbon-13 NMR, where the signal must appear as a 1:2:3:2:1 quintet  due to coupling with two spin-1 deuterium nuclei.

Validation Protocols: A Self-Validating System

As scientists, we cannot rely on a Certificate of Analysis alone. The following protocols are designed to be performed in-house to verify the integrity of the reagent before committing to high-value synthesis.

Protocol A: Chemical Purity via GC-MS (The Baseline)

Objective: Ensure the solvent is chemically pure and free from iodine decomposition products (


) or stabilizers (Copper/Silver wool) that may interfere with organozinc formation.
  • Sample Prep: Dilute 10

    
    L of 
    
    
    
    in 1 mL of anhydrous Dichloromethane (DCM).
  • Instrument: GC-MS with an Electron Impact (EI) source.

  • Method: Low-temperature ramp (start 40°C) to prevent thermal decomposition of the diiodide in the injector port.

  • Acceptance Criteria:

    • Single peak >98% area integration.

    • Mass Shift Check: The parent ion (

      
      ) must be observed at m/z 271 , distinct from the natural abundance peak at 268.
      
Protocol B: Isotopic Enrichment via Inverse Gated NMR (The Gold Standard)

Objective: Quantify the


 enrichment and confirm Deuterium presence without the Nuclear Overhauser Effect (NOE) distorting integration.

Methodology:

  • Solvent: Use

    
     (Chloroform-d) as the lock solvent.
    
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative integration, though less critical for quaternary/deuterated carbons, it ensures accuracy).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Iodinated carbons relax relatively quickly due to the heavy atom effect, but quantitative accuracy requires full relaxation.
  • Observation:

    • Center frequency:

      
       ppm.
      
    • The Signal: You should observe a Quintet .

    • Coupling Constant (

      
      ):  Measure the distance between peaks. It should be approximately 24 Hz .
      
  • Calculation:

    • If a singlet is observed at -54 ppm, the product is not deuterated.

    • If a 1:1:1 triplet is observed, it is mono-deuterated (

      
      ).
      
    • Valid Product: 1:2:3:2:1 Quintet.

Protocol C: Functional Validation (Simmons-Smith Reaction)

Objective: Confirm the reagent is active and capable of transferring the isotopically labeled methylene group.

Reaction: Cyclopropanation of Styrene using the Furukawa Modification (


).
  • Setup: Flame-dry a flask under Argon.

  • Reagents: Add Styrene (1.0 eq) in DCM. Add Diethylzinc (1.1 eq, 1.0M in hexanes) at 0°C.

  • Addition: Dropwise addition of

    
      (1.1 eq). Note: The solution may fume slightly; this is normal.
    
  • Monitoring: Stir at RT for 2 hours. Quench with saturated

    
    .
    
  • Analysis: Extract and run

    
     NMR.
    
    • Success Indicator: The disappearance of styrene vinyl protons.

    • Isotope Check: The resulting cyclopropane ring protons (normally at 0.8–1.5 ppm) will be missing (replaced by D). The ring carbon in

      
       NMR will be significantly enhanced and split.
      

Visualizing the Workflow

The following diagrams illustrate the logic flow for validation and the mechanistic pathway of the application.

Figure 1: Isotopic Validation Logic Gate

This flowchart represents the decision-making process when receiving a new batch of


.

ValidationLogic Start Receive Reagent (Diiodomethane-13C,d2) GCMS Step 1: GC-MS Analysis (Check m/z) Start->GCMS CheckMass Mass = 271? GCMS->CheckMass Reject1 REJECT: Wrong Isotope or Natural Abundance CheckMass->Reject1 No (268 m/z) CNMR Step 2: C-13 NMR (No Proton Decoupling) CheckMass->CNMR Yes CheckSplit Splitting Pattern? CNMR->CheckSplit Singlet Singlet: No Deuterium CheckSplit->Singlet Triplet Triplet: Mono-Deuterated CheckSplit->Triplet Quintet Quintet (1:2:3:2:1): PASS CheckSplit->Quintet Final Release for Synthesis Quintet->Final

Caption: Logical workflow for validating dual-isotopic enrichment. Failure at the NMR splitting stage indicates deuterium loss.

Figure 2: The Furukawa Simmons-Smith Mechanism (Labeled)

Visualizing the transfer of the labeled carbenoid.

SimmonsSmith Reagents Et2Zn + 13CD2I2 Intermediate Zinc Carbenoid [Et-Zn-13CD2-I] Reagents->Intermediate Exchange TS Butterfly Transition State (Concerted) Intermediate->TS + Alkene Substrate Alkene (R-CH=CH2) Substrate->TS Product Labeled Cyclopropane (13C, d2 incorporated) TS->Product - ZnI2

Caption: Reaction pathway showing the transfer of the


 moiety via the Zinc Carbenoid intermediate.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions.[1][2][4]

    • Context: Definitive review on the mechanism and Furukawa modific
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

    • Context: Standard reference for -Deuterium coupling constants ( ) and multiplet intensities.
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

    • Context: The foundational paper establishing the zinc-copper couple methodology.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

    • Context: Online resource verifying the "Heavy Atom Effect" of Iodine on Carbon-13 chemical shifts (upfield shift to neg

Sources

Validation

Quantitative Analysis of Diiodomethane-13C,d2 Incorporation

A Comparative Technical Guide for DMPK and Synthetic Applications ) Application: Stable Isotope Labeled Internal Standards (SIL-IS) & Metabolic Tracing Executive Summary: The Case for Double Labeling In the precise world...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for DMPK and Synthetic Applications


)
Application:  Stable Isotope Labeled Internal Standards (SIL-IS) & Metabolic Tracing
Executive Summary: The Case for Double Labeling

In the precise world of quantitative bioanalysis and drug development, the integrity of your data is only as good as your internal standard (IS). While single-labeled reagents (Diiodomethane-d2 or Diiodomethane-13C) have historically been used to introduce methylene bridges or cyclopropane rings, they often fall short in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications due to isotopic crosstalk .

Diiodomethane-13C,d2 represents the superior analytical choice for synthesizing internal standards. By introducing a +3 Da mass shift (


 from 

,

from

), it effectively eliminates signal interference from the natural isotopic envelope (M+1 and M+2) of the analyte. This guide provides a technical comparison, validated protocols, and the mechanistic rationale for transitioning to this double-labeled reagent.
Comparative Analysis: Performance Metrics

The following table objectively compares Diiodomethane-13C,d2 against single-isotope alternatives. The critical metric for quantitation is Mass Shift Resolution —the ability to distinguish the Internal Standard (IS) from the natural abundance isotopes of the analyte.

Table 1: Analytical Performance Comparison
FeatureDiiodomethane-13C,d2 Diiodomethane-d2Diiodomethane-13CUnlabeled Reagent
Mass Shift +3 Da (M+3)+2 Da (M+2)+1 Da (M+1)+0 Da
MS Crosstalk Risk Negligible Moderate (High risk in Cl/Br compounds)High (Significant overlap with natural

)
N/A (Cannot be used as IS)
Isotopic Purity Typically >98% atom>99% atom>99% atomNatural Abundance
Metabolic Stability High (Deuterium Effect stabilizes C-H bonds)HighLow (Same as unlabeled)Low
Cost Efficiency High Initial / Low Error RateModerateModerateLow
Primary Use Case Gold Standard Quantitation (DMPK) Qualitative TracingNMR Structural StudiesSynthesis
The "Crosstalk" Phenomenon Explained

For a small molecule drug (


), the natural abundance of 

(1.1%) creates a significant M+1 signal (approx. 15-20% of the M+0 peak) and a measurable M+2 signal .
  • If you use Diiodomethane-13C (+1 Da): Your IS signal is buried directly under the analyte's M+1 isotope. High analyte concentrations will falsely inflate the IS signal, ruining linearity.

  • If you use Diiodomethane-13C,d2 (+3 Da): The signal sits in a "silent" region of the mass spectrum, virtually free from natural isotopic interference.

Scientific Foundation: Mechanism & Causality
3.1 The Reaction: Simmons-Smith Cyclopropanation

The primary route for incorporating Diiodomethane-13C,d2 is the Simmons-Smith reaction, which converts an alkene into a labeled cyclopropane ring.[1][2][3][4]

Mechanism: The reaction proceeds via a Zinc Carbenoid intermediate (


). Unlike free carbenes, this is a concerted syn-addition. The preservation of stereochemistry is critical for drug synthesis.

Expertise Insight: Kinetic Isotope Effects (KIE) Researchers often fear that deuterated reagents will react significantly slower due to the Kinetic Isotope Effect.

  • Reality: In Simmons-Smith cyclopropanation, the secondary deuterium KIE is typically inverse (

    
    ) or negligible (
    
    
    
    ).
  • Why? The transition state involves the methylene carbon changing from

    
     (in the carbenoid) to a constrained 
    
    
    
    (in cyclopropane). The bond stiffening in the ring formation often favors the heavier isotope slightly.
  • Operational Impact: You do not need to extend reaction times significantly compared to the unlabeled protocol.

3.2 Visualization: Synthesis & Quantitation Logic

G cluster_0 Synthesis (Furukawa Mod.) cluster_1 LC-MS/MS Analysis Reagent Diiodomethane-13C,d2 (13CD2I2) Carbenoid Zinc Carbenoid (Et-Zn-13CD2-I) Reagent->Carbenoid Activation ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Carbenoid Product Labeled Drug (IS) (+3 Da Shift) Carbenoid->Product Syn-Addition Substrate Alkene Precursor Substrate->Product Spike Spike with IS Product->Spike Use as IS Sample Biological Sample (Contains Analyte) Sample->Spike MS Mass Spectrometer (Triple Quad) Spike->MS Inject Data Quantitation (Ratio: Analyte/IS) MS->Data Separate Channels (M vs M+3)

Figure 1: Workflow depicting the generation of the Zinc Carbenoid using the Furukawa modification and its downstream application in LC-MS/MS quantitation.

Experimental Protocols
4.1 Safety & Handling (Critical)
  • Toxicity: Diiodomethane is toxic by inhalation and contact.[5] It is a known blistering agent.

  • Stability: Light sensitive. Store

    
     in amber vials wrapped in foil at 2-8°C.
    
  • Copper Stabilizer: Commercial reagents often contain Cu wire to prevent iodine liberation. Do not remove until use.

4.2 Synthesis Protocol: Furukawa Modification (Recommended)

This method is preferred over the Zn-Cu couple for labeled reagents due to higher reproducibility and atom economy.

Reagents:

  • Alkene Substrate (1.0 equiv)[2]

  • Diiodomethane-13C,d2 (1.1 - 1.5 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 1.1 - 1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvent: Add anhydrous DCM and the alkene substrate. Cool to 0°C (ice bath).

  • Carbenoid Formation (In Situ):

    • Add the

      
       solution dropwise.[2]
      
    • Crucial Step: Add Diiodomethane-13C,d2 dropwise via syringe. The solution may become cloudy.

    • Note: Adding the labeled reagent last ensures it is immediately consumed by the active zinc species, minimizing waste.

  • Reaction: Stir at 0°C for 20 mins, then warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Checkpoint: Due to the inverse KIE, reaction time should be comparable to the unlabeled control (typically 1-4 hours).

  • Quench: Carefully add saturated aqueous

    
    . Vigorous bubbling will occur (quenching excess 
    
    
    
    ).
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

4.3 LC-MS/MS Quantitation Workflow

Objective: Quantify Analyte X using Analyte X-


 as the Internal Standard.
  • MRM Transition Optimization:

    • Analyte (M): Tune for the most intense fragment (e.g., Precursor

      
       Product 
      
      
      
      ).
    • IS (M+3): Tune for the corresponding labeled fragment.

    • Validation: If the fragment contains the cyclopropane ring, the IS transition will be

      
      . If the fragment loses the ring, the mass shift may be lost. Always choose a transition that retains the label. 
      
  • Crosstalk Check:

    • Inject a high concentration of Unlabeled Analyte (Upper Limit of Quantitation).

    • Monitor the IS Channel (M+3) .

    • Pass Criteria: Signal in the IS channel must be < 5% of the LLOQ (Lower Limit of Quantitation) IS response. With a +3 shift, this is almost always achieved.

References
  • Sigma-Aldrich. Diiodomethane-13C Product Specification & Properties.[6] (Accessed 2026).

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][7][8] Organic Reactions.[1][2][7][9] (Review of mechanism and Furukawa modification).

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. (Foundational text on IS usage and crosstalk).

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. (Explanation of secondary KIE in carbenoid reactions).

  • Santa Cruz Biotechnology. Diiodomethane-13C Safety Data Sheet (SDS).

Sources

Comparative

Spectroscopic comparison of Diiodomethane-13C,d2 and its analogues

Advanced Spectroscopic Characterization of Diiodomethane-13C,d2 ( ): A Comparative Guide Executive Summary Diiodomethane-13C,d2 ( ) represents a high-precision isotopic tool for mechanistic elucidation and structural det...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Spectroscopic Characterization of Diiodomethane-13C,d2 ( ): A Comparative Guide

Executive Summary

Diiodomethane-13C,d2 (


) represents a high-precision isotopic tool for mechanistic elucidation and structural determination. Unlike its unlabeled counterpart (

), this double-labeled isotopologue offers a unique spectroscopic signature—combining the nuclear spin sensitivity of Carbon-13 with the proton-silencing and coupling effects of Deuterium.

This guide provides an objective, data-driven comparison of


 against its analogues (

,

,

). It details the specific NMR splitting patterns, vibrational frequency shifts, and handling protocols required to utilize this reagent effectively in Simmons-Smith cyclopropanation studies and metabolic tracing.

Spectroscopic Profile & Comparative Analysis

The substitution of


 with 

and

with

(Deuterium) fundamentally alters the magnetic and vibrational properties of the molecule. The following data synthesizes theoretical isotope effects with empirical observations.
Comparative Data Table
PropertyDiiodomethane (Std) Diiodomethane-13C,d2 Physical Basis of Change
Formula


Double Isotopic Labeling
MW ( g/mol ) 267.84~271.86Mass increase (+1 for C, +2 for H)

NMR
Singlet (

3.90 ppm)
Silent (No Signal)Removal of

nuclei

NMR Shift

-54.0 ppm (Singlet)

~ -54.4 ppm (Quintet)
Heavy Atom Effect (Iodine) + Isotope Shift (Deuterium)

Splitting
None (Singlet)1:2:3:2:1 Quintet Coupling to two spin-1 Deuterons (

)

Coupling

Hz

Hz
Gyromagnetic ratio

IR

~3050 cm

(Stretch)
~2250 cm

(Stretch)
Reduced mass effect (Hooke’s Law)
Nuclear Magnetic Resonance (NMR) Deep Dive
The Heavy Atom Effect

Uniquely among simple organic molecules, diiodomethane exhibits a negative


 chemical shift (

ppm). This is due to the "Heavy Atom Effect" of the two Iodine atoms, which introduces significant spin-orbit coupling that shields the carbon nucleus, shifting it upfield beyond TMS (0 ppm).
The Deuterium Multiplet Effect

While unlabeled


 appears as a triplet (coupling to two spin-1/2 protons), 

appears as a quintet
.
  • Mechanism: Deuterium has a nuclear spin

    
    .
    
  • Splitting Rule: Multiplicity =

    
    . For two deuteriums (
    
    
    
    ):
    
    
    .
  • Intensity Ratio: The theoretical intensity ratio for a 1:2:3:2:1 pattern is distinct from the 1:2:1 triplet of proton-coupled spectra.

Technical Insight: The


 coupling constant is approximately 6.5 times smaller than the corresponding 

. If

is ~173 Hz, the observed spacing in the

quintet will be approximately 26.6 Hz .
Vibrational Spectroscopy (IR/Raman)

The isotopic substitution significantly lowers the zero-point energy and vibrational frequency of the C-H bonds.

  • C-H Stretch: ~3050 cm

    
    [1]
    
  • C-D Stretch: ~2250 cm

    
    
    
  • Utility: This large shift (~800 cm

    
    ) moves the signal into a "silent region" of the IR spectrum, allowing researchers to monitor the specific incorporation of the methylene group into products without interference from other C-H bonds.
    

Decision Logic: Selecting the Right Isotopologue

Not all experiments require double labeling. Use the following logic flow to determine if


 is necessary for your specific application.

IsotopologueSelection Start Experimental Goal TraceCarbon Trace Carbon Skeleton? Start->TraceCarbon Structural MassSpec Mass Spectrometry Only? Start->MassSpec Quantitation TraceProton Trace Proton/Hydride? TraceCarbon->TraceProton Yes Use_13C Use 13CH2I2 (Lower Cost) TraceCarbon->Use_13C No (Carbon only) Use_D2 Use CD2I2 (Proton Silent) TraceProton->Use_D2 No (Just H silencing) Use_13CD2 Use 13CD2I2 (Double Label) TraceProton->Use_13CD2 Yes (Need C & H info) MassSpec->Use_D2 Standard Shift (+2 Da) MassSpec->Use_13CD2 Max Mass Shift (+3 Da) NMR_Quant NMR Quantification? NMR_Quant->Use_13CD2 Eliminate NOE Simplify Splitting

Figure 1: Decision matrix for selecting the optimal diiodomethane isotopologue based on experimental requirements.

Application: Mechanistic Tracing in Simmons-Smith Reaction

The primary application of


 is in elucidating the mechanism of the Simmons-Smith cyclopropanation. By using the double-labeled reagent, researchers can confirm the concerted nature of the methylene transfer and measure secondary isotope effects.
Reaction Scheme

The reaction involves the formation of an organozinc carbenoid intermediate (


).


Experimental Workflow
  • Carbenoid Formation: React

    
     with Zn-Cu couple in diethyl ether.
    
    • Observation: The disappearance of the -54 ppm quintet in

      
       NMR indicates consumption.
      
  • Cyclopropanation: Add the alkene substrate.

  • Product Analysis:

    • The resulting cyclopropane ring will show a quintet in the

      
       NMR (due to the preserved 
      
      
      
      group).
    • Mass Spectrometry will show a M+3 mass shift (1 for

      
      , 2 for 
      
      
      
      ) relative to the unlabeled product.

SimmonsSmith Diiodo 13CD2I2 (Reactant) Carbenoid Zinc Carbenoid (I-13CD2-Zn-I) Diiodo->Carbenoid Oxidative Addition ZnCu Zn(Cu) Couple ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Alkene (R-CH=CH-R) Alkene->TS Syn-Addition Product Labeled Cyclopropane (13C, D2 incorporated) TS->Product Concerted Transfer

Figure 2: Mechanistic pathway of the Simmons-Smith reaction using labeled diiodomethane, highlighting the transfer of the


 moiety.

Experimental Protocol & Handling

Warning: Diiodomethane is light-sensitive and can decompose to liberate free iodine (


), which turns the liquid brown and can inhibit organometallic reactions.
Storage and Stabilization
  • Stabilizer: Commercial

    
     is often stabilized with Copper (Cu) wire or foil to scavenge free iodine.
    
  • Container: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Refrigerate at 2-8°C.

Sample Preparation for NMR

To obtain the high-quality spectra described in Section 2:

  • Solvent: Use

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Note that
    
    
    has a triplet at 77.16 ppm; ensure your spectral window includes the negative range (-60 ppm) to catch the diiodomethane peak.
  • Concentration: Prepare a ~50 mM solution. High concentrations can lead to radiation damping effects in high-field NMR.

  • Tube: Use high-grade NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Set relaxation delay (d1) to >5 seconds. The lack of protons (NOE) and the heavy atoms can alter

      
       relaxation times.
      
    • Decoupling: Use inverse gated decoupling if quantitative integration is required to suppress NOE buildup (though less relevant for

      
       systems, it ensures baseline flatness).
      

References

  • ChemicalBook. (2023). Diiodomethane-13C NMR Spectrum and Properties. Retrieved from .

  • Sigma-Aldrich. (2023). Diiodomethane-13C Product Specification and Isotopic Purity. Retrieved from .

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Iodomethane-13C and Analogues. Retrieved from .

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. (Classic mechanism reference).
  • Reich, H. J. (2017).[2] WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin.[2] Retrieved from .

  • NIST. (2023). Infrared Spectroscopy Data for Diiodomethane. Retrieved from .

Sources

Validation

Isotopic purity analysis of Diiodomethane-13C,d2

Title: Technical Comparison & Purity Analysis Guide: Diiodomethane-13C,d2 ( ) Document ID: APP-SCI-ISO-094 Date: October 26, 2023 Author: Senior Application Scientist, Isotope Chemistry Division Executive Summary Diiodom...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison & Purity Analysis Guide: Diiodomethane-13C,d2 (


)
Document ID:  APP-SCI-ISO-094
Date:  October 26, 2023
Author:  Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Diiodomethane-13C,d2 (


) is a high-value, doubly-labeled isotopologue used primarily in mechanistic studies of cyclopropanation (Simmons-Smith reaction) and as a specialized NMR reference standard. Its utility lies in its unique mass signature (+3 Da shift) and its specific nuclear spin properties (

coupled to two

nuclei).

This guide provides a rigorous analytical framework to verify the isotopic enrichment (Atom %


 and 

) and chemical purity of this reagent. Unlike standard chemical reagents, the quality control of

requires resolving "isotopomers"—specifically distinguishing the fully labeled product from partially labeled impurities like

or

.

Key Performance Indicators (KPIs) for this Reagent:

  • Isotopic Purity: >98 atom % D; >99 atom %

    
    .
    
  • Chemical Purity: >99.5% (stabilized with Copper).

  • Mass Shift: M+3 relative to natural Diiodomethane.[1]

The Analytical Challenge: Isotopologue Differentiation

The primary challenge in analyzing


 is that standard HPLC or GC methods cannot easily separate isotopologues due to their nearly identical physicochemical properties. We must rely on spectroscopic resolution (NMR) and mass discrimination (MS).
Comparative Matrix: Diiodomethane Variants
FeatureNatural Diiodomethane (

)
Diiodomethane-d2 (

)
Diiodomethane-13C,d2 (

)
MW ( g/mol ) 267.84269.85 (+2)270.85 (+3)
1H NMR Signal Singlet (~3.90 ppm)Silent (Residual quintet)Silent (Residual

is a Doublet of Triplets)
13C NMR Signal Singlet (~ -62 ppm)Quintet (

Hz)
Enhanced Quintet (High sensitivity due to

enrichment)
Primary Use Synthesis ReagentNMR Solvent / DeuterationMechanistic Probes / Metabolic Tracing

Analytical Workflow & Methodology

To guarantee the integrity of the reagent, we employ a "Self-Validating" Triangulation Protocol. This ensures that errors in one method are caught by the others.

Method A: 13C NMR Spectroscopy (The Gold Standard)
  • Rationale: Since the carbon backbone is 99%

    
    , the sensitivity is 100x higher than natural abundance. The coupling to Deuterium (
    
    
    
    ) provides a definitive structural fingerprint.
  • Expected Signature: The carbon signal will appear as a 1:2:3:2:1 Quintet .[2]

    • Physics: Multiplicity =

      
      . Here 
      
      
      
      (two deuteriums),
      
      
      .
      
      
      .
  • Chemical Shift: The heavy atom effect of Iodine causes extreme shielding. Expect the signal at -50 to -65 ppm (upfield from TMS).

Method B: 1H NMR (Purity by Absence)
  • Rationale: A fully deuterated molecule is "invisible" in 1H NMR. We scan to detect the lack of signal.

  • Impurity Detection: The primary impurity is

    
    .
    
    • Signature: This proton is attached to a

      
       (Spin 1/2, large coupling) and one 
      
      
      
      (Spin 1, small coupling).
    • Pattern:Doublet of Triplets (

      
       Hz, 
      
      
      
      Hz).
Method C: GC-MS (Mass Confirmation)
  • Rationale: Confirms the M+3 mass shift and checks for volatile organic impurities (acetone, dichloromethane) used in synthesis.

  • Target Ion: m/z 271 (Molecular Ion).

  • Fragmentation: Look for loss of Iodine (m/z 144 for

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the decision tree for validating the isotopic purity.

AnalyticalWorkflow cluster_NMR Step 1: NMR Analysis cluster_MS Step 2: Mass Spectrometry Start Sample: Diiodomethane-13C,d2 H_NMR 1H NMR (Proton) Goal: Detect Residual H Start->H_NMR C_NMR 13C NMR (Carbon) Goal: Confirm d2 Labeling Start->C_NMR Result_H Result: Silent Spectrum (or trace dt) H_NMR->Result_H Result_C Result: Quintet (-62 ppm) 1:2:3:2:1 Pattern C_NMR->Result_C GCMS GC-MS (EI Source) Result_H->GCMS If Pass Result_C->GCMS If Pass Result_MS Result: m/z 271 (M+3) No m/z 268 (Natural) GCMS->Result_MS Validation CERTIFIED PURITY >98 Atom % Result_MS->Validation

Figure 1: Analytical decision matrix for validating doubly-labeled Diiodomethane.

Detailed Experimental Protocol

Protocol 1: Quantitative 1H NMR (qNMR) for Isotopic Enrichment

Objective: Quantify the residual protium (


) content to calculate Deuterium enrichment.
  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why? It is non-reactive with alkyl halides and has a singlet in a region (7.7 ppm) distinct from the potential

      
       signal (3.9 ppm).
      
  • Sample Prep:

    • Weigh 15 mg of

      
       (accurately to 0.01 mg).
      
    • Weigh 5 mg of TCNB (Internal Standard).

    • Dissolve in

      
       (0.6 mL).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Deuterated/Heavy atom molecules often have long 
      
      
      
      relaxation times).
    • Scans: 64.

  • Calculation:

    
    
    
    • Note: Since we expect 0% H, any integral at 3.9 ppm represents the impurity. Isotopic Purity (

      
      ) = 
      
      
      
      .
Protocol 2: Handling & Stability
  • Light Sensitivity: Diiodomethane liberates free Iodine (

    
    ) upon UV exposure, turning the liquid brown.
    
  • Stabilization: Ensure the product contains a Copper (Cu) wire or foil. The copper reacts with free iodine (

    
    ) to maintain purity.
    
  • Storage: Amber glass, 2-8°C, under Argon.

Application Context: The Simmons-Smith Reaction

The primary application of


 is determining the Kinetic Isotope Effect (KIE)  in cyclopropanation.
  • Mechanism: The reaction proceeds via a Zinc-Carbenoid intermediate (

    
    ).
    
  • Why use Isotopes? By comparing the reaction rate of

    
     vs 
    
    
    
    , researchers can determine if the C-H bond is involved in the rate-determining step.
  • Secondary Isotope Effect: Since C-H bonds are not broken (they are transferred), we expect a secondary inverse KIE (

    
    ) due to the hybridization change from 
    
    
    
    (carbenoid) to
    
    
    (cyclopropane) with a tighter transition state.

SimmonsSmith cluster_KIE Kinetic Isotope Effect Reagents Alkene + 13CD2I2 (Zn-Cu Couple) Intermediate Zn-Carbenoid Complex [ I-Zn-13CD2-I ] Reagents->Intermediate Oxidative Addition TS Butterfly Transition State (Concerted Transfer) Intermediate->TS Coordination Product Labeled Cyclopropane (13C, d2 incorporated) TS->Product Methylene Transfer Note Heavier isotopes (D) stabilize the TS (Inverse Secondary KIE) TS->Note

Figure 2: Mechanistic pathway of 13C,d2-methylene transfer.

References

  • Simmons, H. E., & Smith, R. D. (1959).[4] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[4][5]

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[4] Organic Reactions.[4][5][6]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referencing Spin-Spin Coupling constants

    
     and Isotope Shifts). 
    
  • Sigma-Aldrich Technical Bulletin. "Quantitative NMR (qNMR) Internal Standards Guide."

  • Reich, H. J. (2023). "WinPLT NMR Data: Chemical Shifts of Common Solvents and Reagents." University of Wisconsin-Madison.

Sources

Comparative

Comparative Study of Diiodomethane-13C,d2 in Different Solvent Systems

Executive Summary Diiodomethane-13C,d2 ( ) is a high-value stable isotope reagent primarily used to introduce isotopically labeled methylene bridges or cyclopropane rings into bioactive molecules. Unlike its abundant ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diiodomethane-13C,d2 (


) is a high-value stable isotope reagent primarily used to introduce isotopically labeled methylene bridges or cyclopropane rings into bioactive molecules. Unlike its abundant analogue (

), the labeled variant requires stringent solvent selection to maximize isotopic incorporation efficiency and minimize financial loss due to side reactions.

This guide compares the performance of Diiodomethane-13C,d2 across three primary solvent classes: Halogenated Hydrocarbons , Ethereal Solvents , and Polar Aprotic Solvents . We analyze stability, NMR spectral characteristics, and reactivity in Zinc-mediated (Simmons-Smith) cyclopropanation.

Solvent System Comparative Analysis

The choice of solvent dictates the stability of the zinc-carbenoid intermediate formed from Diiodomethane-13C,d2. The following table summarizes the performance metrics based on experimental causality.

Table 1: Comparative Performance Matrix
FeatureChlorinated Solvents (DCM, DCE)Ethereal Solvents (Et₂O, THF)Polar Aprotic (DMSO, DMF)
Primary Utility Reaction Medium (Simmons-Smith)Reagent Preparation (Grignard/Zn)NMR Analysis (Post-reaction)
Reagent Stability High (Dark, 4°C)Moderate (Coordination risk)Low (Nucleophilic attack risk)
Reaction Yield Optimal (85-95%) Moderate (50-70%)Poor (<10%)
Mechanistic Impact Non-coordinating; promotes electrophilic carbenoidCoordinates Zn; reduces electrophilicitySequesters Zn; quenches carbenoid
NMR Suitability Excellent (No overlap)GoodExcellent (Solubility)
Detailed Technical Assessment
A. Halogenated Solvents (Dichloromethane, 1,2-Dichloroethane)
  • Causality: These solvents are non-coordinating.[1] In the Simmons-Smith reaction, the active species is an electrophilic zinc carbenoid (

    
    ). Coordinating solvents bind to the Zinc center, reducing its Lewis acidity and thus its reactivity toward alkenes. DCM preserves this electrophilicity.
    
  • Protocol Note: For

    
    , where cost is a factor, DCM is the only recommended solvent for the reaction phase to ensure quantitative transfer of the isotope.
    
B. Ethereal Solvents (Diethyl Ether, THF)
  • Causality: While often used to prepare organozinc reagents (

    
    ), ethers act as Lewis bases. They coordinate to the zinc carbenoid, stabilizing it but significantly retarding the rate of methylene transfer.
    
  • Risk: Extended reaction times lead to "label scrambling" or decomposition of the expensive

    
     reagent before it reacts with the substrate.
    
C. Polar Aprotic Solvents (DMSO-d6, DMF)
  • Causality: High dielectric constants and strong Lewis basicity. DMSO can react with alkyl halides and carbenoids.

  • Application: Strictly for NMR analysis of the final product. Do not use for the reaction itself.

Spectroscopic Characterization (NMR Data)[2][3][4][5][6]

When verifying the identity of Diiodomethane-13C,d2 or the resulting labeled product, solvent effects shift the observed signals.

Table 2: NMR Chemical Shift Data (Reference)
Solvent System

C Shift (

, ppm)
Multiplicity (

)
Notes
CDCl₃ -54.2 Quintet (~24 Hz)Standard reference. Signal is highly shielded (upfield).
DMSO-d₆ -52.8 Quintet (~24 Hz)Deshielding due to solvent polarity.
Acetone-d₆ -53.5 Quintet (~24 Hz)Intermediate shift.

Note: The "Quintet" splitting (1:2:3:2:1) arises from the coupling of the


C nucleus to two Deuterium atoms (

).

Mechanistic Visualization

The following diagram illustrates the critical solvent-dependent pathway in the Simmons-Smith reaction using Diiodomethane-13C,d2.

SimmonsSmithPath Reagent Diiodomethane-13C,d2 (13CD2I2) ZnSource Zn-Cu Couple or Et2Zn Reagent->ZnSource Solv_DCM Solvent: DCM (Non-Coordinating) ZnSource->Solv_DCM Solv_THF Solvent: THF (Coordinating) ZnSource->Solv_THF Carbenoid_Active Active Carbenoid (I-Zn-13CD2-I) Solv_DCM->Carbenoid_Active  Fast Formation Carbenoid_Slow Stabilized Complex (THF)n-Zn-13CD2-I Solv_THF->Carbenoid_Slow  Ligand Exchange Product Labeled Cyclopropane (High Yield) Carbenoid_Active->Product  Rapid Transfer Carbenoid_Slow->Product  Slow Transfer SideProduct Unreacted / Decomp (Low Yield) Carbenoid_Slow->SideProduct  Decomposition

Caption: Solvent influence on Zinc-Carbenoid formation and reactivity. Green path indicates optimal DCM route.

Validated Experimental Protocol

Objective: Synthesis of a


-labeled cyclopropane using the Furukawa modification (Et₂Zn). This protocol is optimized for Dichloromethane (DCM)  to ensure maximum isotopic recovery.

Safety Warning: Diiodomethane is toxic and light-sensitive. Diethylzinc is pyrophoric. Perform all steps under Argon/Nitrogen.

Materials
  • Substrate: 1.0 mmol Alkene (e.g., Cyclohexene)

  • Reagent: 1.1 mmol Diiodomethane-13C,d2 (CAS: 1217038-24-8)

  • Promoter: 1.0 mmol Diethylzinc (

    
    , 1.0 M in Hexane)
    
  • Solvent: 5 mL Anhydrous Dichloromethane (DCM)

  • Quench: Saturated

    
    
    
Step-by-Step Workflow
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Solvent Charge: Add 4 mL of anhydrous DCM and the alkene substrate (1.0 mmol). Cool to 0°C (Ice bath).

  • Promoter Addition: Dropwise, add

    
     (1.0 mL, 1.0 mmol). Stir for 10 minutes. Note: White fumes may appear.[1]
    
  • Isotope Addition (Critical Step):

    • Dissolve Diiodomethane-13C,d2 (1.1 mmol) in 1 mL DCM.

    • Add dropwise to the reaction mixture over 20 minutes.

    • Rationale: Slow addition prevents "runaway" exotherms and ensures the carbenoid forms in the presence of the alkene substrate.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC or GC-MS.

  • Quench & Extraction:

    • Cool back to 0°C.

    • Slowly add saturated

      
       (caution: gas evolution).
      
    • Extract aqueous layer with DCM (3 x 5 mL).

  • Analysis: Dry organic layer over

    
    , concentrate (carefully, product may be volatile), and analyze via 
    
    
    
    -NMR in
    
    
    .

References

  • Simmons-Smith Reaction Mechanism & Solvent Effects

    • Source: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions.[1][2][3][4][6]

    • Context: Defines the necessity of non-coordinating solvents (DCM) for maintaining zinc carbenoid electrophilicity.
  • NMR Solvent D

    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

    • Context: Provides baseline chemical shift d
  • Diiodomethane-13C Properties

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 86128-37-2 / 1217038-24-8).
    • Context: Physical properties and handling of the labeled reagent.[1][2][8][3]

  • Zinc Carbenoid Stability Studies

    • Source: Denmark, S. E., & Edwards, J. P. (1991). Cyclopropanation with Diazomethane and Bis(iodomethyl)zinc. The Journal of Organic Chemistry.
    • Context: Comparative reactivity of zinc species in ether vs.

Sources

Validation

Cross-validation of experimental results using Diiodomethane-13C,d2

Cross-Validation of Experimental Results Using Diiodomethane-13C,d2 ( ) Executive Summary In the precise landscape of drug development and mechanistic organic chemistry, ambiguity is a liability. Standard reagents often...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Experimental Results Using Diiodomethane-13C,d2 ( )

Executive Summary

In the precise landscape of drug development and mechanistic organic chemistry, ambiguity is a liability. Standard reagents often leave room for interpretation regarding reaction pathways or metabolic fates. Diiodomethane-13C,d2 serves as a high-fidelity, dual-labeled probe that enables orthogonal validation . By carrying both Carbon-13 and Deuterium labels, this reagent allows researchers to cross-verify experimental results through two independent physical properties: mass spectrometry (distinctive M+3 shift) and NMR spectroscopy (unique multiplet splitting and coupling constants).

This guide outlines the comparative advantages, mechanistic applications, and experimental protocols for using Diiodomethane-13C,d2 to validate cyclopropanation reactions and metabolic tracking.

Part 1: The Comparative Landscape

Standard diiodomethane (


) is the workhorse for Simmons-Smith cyclopropanation. However, when validating a new synthetic route or elucidating a mechanism, "silent" reagents fail to provide definitive proof of carbon insertion or hydrogen retention.
Product Comparison Matrix
FeatureDiiodomethane (Standard)Diiodomethane-d2 (

)
Diiodomethane-13C (

)
Diiodomethane-13C,d2
Primary Utility Bulk SynthesisKinetic Isotope Effects (KIE)Carbon Tracking (NMR)Dual-Modal Validation
Mass Shift (MS) None (M)+2 Da (M+2)+1 Da (M+1)+3 Da (M+3)
NMR Signature Standard CH2 (Triplet/Singlet)Silent in 1H; Triplet in 13CEnhanced 13C Signal13C Quintet (1:2:3:2:1)
Interference Risk High (Solvent/Background)Moderate (Natural M+2)High (Natural M+1)Null (Unique Signature)
Validation Power LowMediumMediumHigh (Orthogonal)
Decision Logic for Isotope Selection

The following workflow illustrates when to deploy the dual-labeled reagent for maximum experimental rigor.

IsotopeSelection Start Experimental Goal Bulk Bulk Synthesis Start->Bulk Mech Mechanism/KIE Study Start->Mech Track Metabolic Tracking Start->Track Valid Structural Validation Start->Valid Choice_Std Standard CH2I2 Bulk->Choice_Std Cost Efficiency Choice_D2 CD2I2 Mech->Choice_D2 Measure KIE Choice_Dual 13C,d2-Diiodomethane Mech->Choice_Dual Confirm C-Source + KIE Track->Choice_Dual Avoid Bio-Background Valid->Choice_Dual NMR/MS Cross-Check

Figure 1: Decision matrix for selecting isotopic reagents based on experimental requirements.

Part 2: Mechanistic Cross-Validation (The Simmons-Smith Case Study)

The most authoritative application of Diiodomethane-13C,d2 is in validating the Simmons-Smith cyclopropanation . This reaction involves the transfer of a methylene group from a zinc carbenoid to an alkene.[1][2][3]

The "Self-Validating" System

Using the dual-labeled reagent creates a self-validating system by probing the transition state via Secondary Kinetic Isotope Effects (KIE) while simultaneously tracking the carbon atom.

  • Kinetic Isotope Effect (KIE): The substitution of H for D changes the hybridization at the methylene carbon from

    
     to 
    
    
    
    -like in the transition state.
    • Observation: An inverse secondary KIE (

      
      ) or small normal KIE is often observed, confirming the concerted nature of the insertion.
      
  • Stereospecificity Check: The retention of both Deuterium atoms (verified by MS mass of M+3) confirms that no

    
    -elimination or radical scrambling occurred, which would lead to H/D exchange with the solvent.
    

SimmonsSmithMechanism cluster_validation Validation Points Reagents Alkene + 13CD2I2 + Zn(Cu) Carbenoid Zinc Carbenoid (I-13CD2-Zn-I) Reagents->Carbenoid Oxidative Addition TS Transition State (Butterfly Geometry) Carbenoid->TS Coordination Product Labeled Cyclopropane (13C, d2) TS->Product Concerted Methylene Transfer KIE Secondary KIE (Rate Check) TS->KIE NMR 13C-D Coupling (Structure Check) Product->NMR

Figure 2: Mechanistic pathway of Simmons-Smith reaction highlighting validation points using 13C,d2-labeled reagent.

Part 3: Structural Elucidation via NMR & MS[5]

The combination of


 and 

provides a unique spectral fingerprint that is impossible to mistake for solvent impurities or natural abundance isotopes.
Mass Spectrometry (MS)[6][7]
  • The M+3 Shift: Natural abundance

    
     is ~1.1%.[4] A standard molecule will show a small M+1 peak. A molecule labeled with only 
    
    
    
    shows M+2.
  • The Advantage: Diiodomethane-13C,d2 introduces a mass shift of +3 Da . This moves the analyte signal completely clear of the M+1 and M+2 isotopic envelopes of endogenous compounds, essential for quantitative proteomics or lipidomics.

Nuclear Magnetic Resonance (NMR)

This is the most powerful validation tool.

  • 13C NMR Pattern: In a proton-decoupled

    
     NMR spectrum, a standard 
    
    
    
    carbon appears as a singlet. A
    
    
    carbon, however, appears as a quintet (five peaks) with an intensity ratio of 1:2:3:2:1 .
  • Causality: This splitting arises from the scalar coupling (

    
    ) between the 
    
    
    
    nucleus (spin 1/2) and the two Deuterium nuclei (spin 1). The multiplicity rule is
    
    
    , where
    
    
    (number of D) and
    
    
    (spin of D).
    • 
       lines.
      
  • Coupling Constant (

    
    ):  The coupling constant will be approximately 20-30 Hz (depending on hybridization), significantly smaller than 
    
    
    
    (~125-160 Hz) due to the lower gyromagnetic ratio of deuterium.

Part 4: Experimental Protocol

Objective: Synthesis and Validation of [1-13C, 1,1-d2]-Bicyclo[4.1.0]heptane (Norcarane) from Cyclohexene.

Reagents
  • Cyclohexene (1.0 equiv)

  • Diiodomethane-13C,d2 (1.5 equiv)

  • Diethylzinc (

    
    , 1.0M in hexanes, 1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Reagent Mixing: Add anhydrous DCM (10 mL per mmol substrate) and Cyclohexene. Cool the solution to 0°C in an ice bath.

  • Carbenoid Formation (Furukawa Modification):

    • Carefully add

      
       solution dropwise via syringe.
      
    • Critical Step: Add Diiodomethane-13C,d2 dropwise. The order of addition is crucial to control the exotherm and ensure proper carbenoid formation (

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via GC-MS (looking for the M+3 peak shift).

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Validation (The Cross-Check):

    • MS Analysis: Confirm parent ion

      
       Da (Calculated: 96 + 1(C13) + 2(D) = 99).
      
    • NMR Analysis: Dissolve in

      
      . Acquire 
      
      
      
      NMR (proton-decoupled). Look for the diagnostic quintet at the cyclopropyl methylene position (~5-15 ppm).

Part 5: Data Presentation

Expected Spectral Data Comparison
PropertyUnlabeled Product13C,d2-Labeled ProductInterpretation
Molecular Weight 96.17 g/mol 99.19 g/mol +3.02 Da shift confirms incorporation of the full methylene unit.
1H NMR (Cyclopropyl CH2) Multiplet (-0.5 to 0.5 ppm)Silent (No signal)Absence of signal confirms 100% Deuterium incorporation (no H-transfer).
13C NMR Multiplicity Singlet (S)Quintet (qn) 1:2:3:2:1 pattern confirms coupling to two D atoms.
13C NMR Coupling (

)
N/A (Decoupled)

Hz
Distinctive coupling constant validates the C-D bond.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][5][6] Organic Reactions.[1][5][6]

    • Context: Authoritative review on the mechanism and scope of the Simmons-Smith reaction, establishing the zinc-carbenoid p
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

    • Context: The foundational paper describing the reaction of diiodomethane and zinc-copper couple.
  • Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison.

    • Context: Technical grounding for interpreting C-D coupling constants and multiplet p
  • Gomez-Gallego, M., & Sierra, M. A. (2011).[7] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.

    • Context: detailed explanation of secondary KIEs and their use in validating transition states in organometallic c

Sources

Comparative

Benchmarking Diiodomethane-13C,d2 performance against other labeling agents

Executive Summary: The "Dual-Action" Advantage Diiodomethane-13C,d2 ( ) is not merely a labeled tracking agent; it is a functional tool for Medicinal Chemistry and DMPK (Drug Metabolism and Pharmacokinetics). While stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Action" Advantage

Diiodomethane-13C,d2 (


)  is not merely a labeled tracking agent; it is a functional tool for Medicinal Chemistry  and DMPK  (Drug Metabolism and Pharmacokinetics). While standard labeling agents (like 

-only or Deuterium-only) serve singular purposes—either tracking or metabolic stabilization—

allows researchers to simultaneously:
  • Block Metabolic Hotspots: The deuterium atoms (

    
    ) introduce a Primary Kinetic Isotope Effect (KIE), significantly slowing down CYP450-mediated oxidation at the cyclopropane ring or methylene bridge.
    
  • Trace Metabolic Fate: The Carbon-13 (

    
    ) label provides a permanent, NMR-visible, and Mass-Spec distinct tag (M+3 shift) that remains detectable even if deuterium exchange occurs (though rare in cyclopropanes).
    

This guide benchmarks


 against common alternatives (Diazomethane, Unlabeled Diiodomethane, and Single-Isotopes) to demonstrate its superior utility in late-stage lead optimization.

Mechanistic Benchmarking: The Simmons-Smith Reaction

The primary application of Diiodomethane-13C,d2 is the Simmons-Smith cyclopropanation . Unlike diazomethane, which generates a highly reactive (and dangerous) free carbene, diiodomethane forms a stable Zinc Carbenoid .

Mechanism of Action

The reaction proceeds via a concerted, stereospecific syn-addition . The zinc carbenoid (


) coordinates with the alkene, transferring the labeled methylene group without losing stereochemical information.

SimmonsSmithMechanism Reagents Reagents: Diiodomethane-13C,d2 (13CD2I2) + Zn-Cu Carbenoid Zinc Carbenoid (I-Zn-13CD2-I) Reagents->Carbenoid Oxidative Addition Transition Butterfly Transition State (Concerted Syn-Addition) Carbenoid->Transition + Alkene Product Labeled Cyclopropane (13C, d2 incorporated) Transition->Product - ZnI2

Figure 1: The Simmons-Smith mechanism ensures stereospecific transfer of the


 label, avoiding the radical scrambling often seen with diazomethane.

Performance Comparison Data

A. Yield & Safety vs. Diazomethane

Diazomethane (


) is the historical standard for methylenation but poses severe safety risks (explosive, carcinogenic). Diiodomethane-13C,d2 offers comparable or superior yields with a drastically improved safety profile.
FeatureDiiodomethane-13C,d2 (

)
Diazomethane-13C,d2 (

)
Verdict
Safety High. Liquid, non-explosive. Standard fume hood handling.Critical. Explosive gas. Requires special glassware (Fire-polished) & blast shields.

Wins
Reaction Type Concerted. Stereospecific (Syn). No insertion into C-H bonds.Carbene. Can be non-specific. Risk of C-H insertion side products.

Wins
Yield (Typical) 60–90% (Furukawa modification).50–80% (Often volatile loss).Comparable
Atom Economy Lower. Generates stoichiometric ZnI2 waste.Higher. Generates N2 gas (clean byproduct).Diazomethane Wins
Label Integrity Excellent. No scrambling.Good. Risk of H/D exchange if protic solvents are used.

Wins
B. Metabolic Stability (The "Deuterium Effect")

Benchmarking the biological performance of the labeled compound against the unlabeled version reveals the Deuterium Kinetic Isotope Effect (DKIE) .

  • Hypothesis: Replacing C-H with C-D bonds strengthens the bond (lower zero-point energy), making it harder for CYP450 enzymes to abstract a hydrogen atom—the rate-limiting step in oxidative metabolism.

  • Data Trend: Cyclopropyl rings are common "metabolic hotspots" prone to ring-opening oxidation.

Compound VariantRelative Metabolic Stability (t1/2)CYP450 Metabolite ProfileApplication
Unlabeled (

)
1.0x (Baseline)Rapid ring opening or hydroxylation.Standard Drug

-Only (

)
1.0x (Identical)Identical to baseline.Tracer / Quantitation
Deuterium-Only (

)
1.5x – 5.0x Reduced oxidation; "Metabolic Shunt" to other sites.Bioavailability Enhancement
Dual Labeled (

)
1.5x – 5.0x Reduced oxidation + Mass Spec Distinct (M+3). Gold Standard for ADME

Key Insight: Using


 allows you to simultaneously improve the drug's half-life (via D) and unambiguously identify the parent compound vs. metabolites in complex biological matrices (via 

).

Experimental Protocol: Furukawa-Modified Cyclopropanation

This protocol utilizes the Furukawa modification (


), which is more reactive and reproducible than the traditional Zn-Cu couple.

Reagents:

  • Substrate: 1.0 equiv (Alkene)

  • Reagent: Diiodomethane-13C,d2 (2.0 equiv)

  • Catalyst: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvent: Add anhydrous DCM and the alkene substrate (1.0 equiv). Cool to 0°C (ice bath).

  • Catalyst Addition: Dropwise, add

    
     (2.0 equiv). Caution: Pyrophoric. Handle with extreme care.
    
  • Reagent Addition: Dropwise, add Diiodomethane-13C,d2 (2.0 equiv) over 10–15 minutes.

    • Note: The solution may become cloudy as the active carbenoid forms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS (look for M+3 mass shift).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Tip: Vigorous gas evolution (ethane) will occur. Add slowly.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Validation Check:

  • 
    -NMR:  Look for a distinctive triplet/quintet (due to C-D coupling) upfield (typically 0–15 ppm for cyclopropanes).
    
  • Mass Spec: Confirm the parent ion is

    
    .
    

Decision Workflow: Selecting the Right Agent

SelectionTree Start Goal: Cyclopropanation / Methylenation Q1 Is the site a metabolic hotspot? Start->Q1 Q2 Do you need NMR/MS tracking? Q1->Q2 Yes (Need Stability) UseUnlabeled Use Unlabeled Diiodomethane (Baseline Cost) Q1->UseUnlabeled No (Standard Synthesis) UseD2 Use Diiodomethane-d2 (Metabolic Stability Only) Q2->UseD2 No (Just Stability) Use13C Use Diiodomethane-13C (Tracking Only) Q2->Use13C Yes (But No Stability Needed) UseDual Use Diiodomethane-13C,d2 (Stability + Tracking) Q2->UseDual Yes (ADME Studies) UseUnlabeled->Q2 If Tracking Needed?

Figure 2: Decision matrix for selecting the optimal isotopic labeling agent based on experimental goals.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society, 80(19), 5323–5324. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Kerekes, A. D., et al. (2011). Cyclopropane-based inhibitors of CYP450: Mechanism and utility. Journal of Medicinal Chemistry.[2] (Contextual citation for metabolic stability of cyclopropanes).

  • Sigma-Aldrich. Iodomethane-13C,d2 Product Specification.Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Diiodomethane-13C,d2

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Diiodomethane-13C,d2. As a halogenated methane derivative, its handling and disposal demand meticulous attention to safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Diiodomethane-13C,d2. As a halogenated methane derivative, its handling and disposal demand meticulous attention to safety and regulatory protocols. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental integrity. The core principle of this guide is to treat Diiodomethane-13C,d2 not as a radioactive substance, but as the hazardous chemical it is, ensuring its proper segregation and disposal through certified channels.

A critical point of clarification is the nature of the isotopic labeling. The presence of Carbon-13 (¹³C) and Deuterium (d or ²H) designates this compound as a stable isotope-labeled material. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. Therefore, their disposal does not require radiological safety precautions but must strictly follow the protocols for hazardous chemical waste.[1][]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Diiodomethane-13C,d2, a thorough understanding of its chemical properties and associated hazards is paramount. This assessment directly informs the necessary safety precautions and disposal pathway.

Chemical and Physical Properties
PropertyValueSource
Chemical Name Diiodomethane-13C,d2N/A
Synonyms Methylene-d2 iodide-13C[3]
CAS Number 15729-58-5[3][4]
Molecular Formula ¹³CD₂I₂N/A
Appearance Light yellow to gold liquid; may darken on exposure to light, air, and moisture.[5][6][7]N/A
Density ~3.325 g/mL at 25 °C[3][7]
Boiling Point 68 °C at 15 mmHg[3]
Flash Point >113 °C (>235 °F)[5]
GHS Hazard Identification and Required PPE

Diiodomethane is classified as a toxic and corrosive substance.[5][6] Adherence to the following hazard and precautionary statements is mandatory.

GHS PictogramHazard ClassHazard and Precautionary Statements

ngcontent-ng-c1989010908="" class="ng-star-inserted">
Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation; STOT-SEHazard Statements: H301+H311: Toxic if swallowed or in contact with skin.[8]H332: Harmful if inhaled.[8]H315: Causes skin irritation.[8][9]H319: Causes serious eye irritation.[8][9]H335: May cause respiratory irritation.[8][9]Precautionary Statements: P261: Avoid breathing vapors/mist.[4][8][10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10][11]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8][12]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]P501: Dispose of contents/container to an authorized hazardous waste collection point.[8][9][10]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and a full-face shield where splashing is possible.[5][12]

  • Skin Protection: Wear impervious protective clothing, including a lab coat, apron, or coveralls, to prevent skin contact.[5] Handle with chemically resistant gloves (e.g., Viton®, Barrier®) inspected prior to use.[12] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][12]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If exposure limits may be exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[12]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of Diiodomethane-13C,d2 is a systematic process designed to mitigate risk and ensure regulatory compliance. The fundamental principle is waste segregation.

Workflow for Diiodomethane-13C,d2 Disposal

G cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_final Final Disposition start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in Designated, Compatible, Labeled Container segregate->collect seal Keep Container Tightly Sealed When Not in Use collect->seal store Store in Ventilated Area Away from Incompatibles seal->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end_process Professional Disposal (e.g., Incineration) contact_ehs->end_process

Caption: Disposal workflow for Diiodomethane-13C,d2.

Protocol Steps:
  • Waste Segregation (The Critical Step):

    • Action: Designate Diiodomethane-13C,d2 waste, including any contaminated materials, as Halogenated Organic Waste .[13]

    • Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration at over 1100 °C, to ensure complete destruction and prevent the formation of highly toxic dioxins and furans.[14] Mixing with non-halogenated streams can contaminate large volumes of waste and violate disposal regulations.

  • Waste Collection and Containment:

    • Action: Collect all Diiodomethane-13C,d2 waste in a designated, properly labeled container provided by your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.[15] The container must be compatible with the chemical and have a tightly sealing lid.[6][12][15]

    • Causality: Using a dedicated and compatible container prevents chemical reactions with other waste types and avoids degradation of the container itself. A sealed lid is crucial to prevent the release of harmful vapors.[10][12]

  • Handling Contaminated Materials and Small Spills:

    • Action: Absorb small spills or residues with an inert material such as vermiculite, sand, or diatomaceous earth.[10][12] Do not use combustible materials like paper towels or sawdust.[5] Place the contaminated absorbent material into the designated halogenated organic waste container.[12]

    • Causality: Inert absorbents safely contain the liquid without reacting with it. The resulting solid waste is still considered hazardous and must be disposed of in the same waste stream.

  • Labeling:

    • Action: Ensure the waste container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "Diiodomethane-13C,d2," and the appropriate hazard symbols (Toxic, Corrosive).[10][15] Maintain a log of the contents and quantities added.[13]

    • Causality: Proper labeling is a legal requirement that ensures waste handlers are aware of the container's contents and associated dangers, facilitating safe transport and disposal.[]

  • Storage and Final Disposal:

    • Action: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong bases, oxidizing agents, active metals like potassium or lithium) and foodstuff containers.[5][10] Arrange for pickup and final disposal through your institution's EHS department or a certified hazardous waste disposal company.[1][5]

    • Causality: Safe temporary storage minimizes the risk of accidental spills or reactions.[5] Final disposal must be handled by trained professionals to comply with federal, state, and local regulations.[5]

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Ensure personal protective equipment (PPE) is worn.[10]

    • Contain the spill with inert absorbent material (vermiculite, sand).[10][12]

    • Carefully collect the absorbent material using non-sparking tools and place it in the sealed hazardous waste container.[5]

    • Decontaminate the area with a suitable solvent followed by soap and water.

    • Report the incident to your laboratory supervisor.[16]

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate: Immediately alert others and evacuate the area.[12][16]

    • Ventilate: If safe to do so, increase ventilation to the area. Control all ignition sources.[5][16]

    • Isolate: Close the doors to the affected area to confine vapors.[17]

    • Report: Contact your institution's EHS or emergency response team immediately.[17][18] Provide details on the chemical, location, and quantity spilled.

    • Do Not Attempt to Clean Up: A major spill requires response from trained emergency personnel.[19]

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][12]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][12] Seek immediate medical attention.[5]

  • Ingestion: DO NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5]

References

  • Rowe Scientific. (2023). Diiodomethane Safety Data Sheet. [Link]

  • Mallinckrodt Baker, Inc. (2009). Diiodomethane Material Safety Data Sheet. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Diiodomethane. [Link]

  • Sigma-Aldrich. (n.d.). Diiodomethane Safety Data Sheet. Retrieved from Research Core Facilities. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Diiodomethane, 99%, stabilized. [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Deepwater Chemicals, Inc. (2016). METHYLENE IODIDE, DIIODOMETHANE Technical Data Sheet. [Link]

  • Columbia University. (n.d.). Radioactive Waste Guidelines. [Link]

  • Oregon State University. (n.d.). Regulations Concerning Radioisotopes. [Link]

  • Yale University. (n.d.). Management of Hazardous Waste Procedure. [Link]

  • Unknown Source. (n.d.). Halogenated Waste. [Link]

  • KRUSS Scientific. (2020). Diiodomethane Safety Data Sheet. [Link]

  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • U.S. Nuclear Regulatory Commission. (2008). Emergency Procedures. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Krackeler Scientific, Inc. (n.d.). Diiodomethane. [Link]

  • Unknown Source. (n.d.). Chamberland SOP Working with Methyl Iodide.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling Diiodomethane-13C,d2

Executive Summary & Risk Context Diiodomethane-13C,d2 ( ) is not merely a solvent; it is a high-value NMR standard and a potent alkylating agent. While its isotopic labeling increases its financial value and utility in s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Diiodomethane-13C,d2 (


) is not merely a solvent; it is a high-value NMR standard and a potent alkylating agent. While its isotopic labeling increases its financial value and utility in structural elucidation, it does not mitigate its chemical hazards.

The "Density Hazard": Unlike common organic solvents, Diiodomethane has an extreme density (~3.32 g/mL). A standard 100 mL bottle weighs over 330g. This unexpected mass often leads to handling accidents (drops/spills) when researchers apply "standard solvent muscle memory" to lifting bottles. Furthermore, its high refractive index and surface tension make it difficult to clean, and it penetrates standard nitrile gloves rapidly upon contact.

Critical Hazard Profile

Data synthesized from SDS and physical property databases.

PropertyValue / DescriptionOperational Implication
CAS (Unlabeled) 75-11-6Reference for general toxicity data.[1][2]
Density 3.325 g/mL (at 25°C)High Drop Risk. Glassware bottom failure risk.
Skin/Eye Category 2 (Skin) / Cat 1 (Eye)Causes severe burns/damage.[3] Alkylating Agent.
Permeation High LipophilicityPenetrates standard nitrile < 5 mins.
Reactivity Light SensitiveStore in amber glass/foil; potential iodine liberation.
Isotope Cost High (

$/mg)
Spills are a financial and safety failure.
Personal Protective Equipment (PPE) Strategy
A. Hand Protection: The "Double-Barrier" System

Scientific Rationale: Diiodomethane is a halogenated hydrocarbon. Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against prolonged contact. The non-polar methane backbone facilitates rapid diffusion through the nitrile polymer matrix, while the iodine atoms contribute to degradation (swelling).

The Protocol:

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate).

    • Why: These provide >4 hours breakthrough time against diiodomethane. They are chemically impervious but offer poor dexterity.

  • Secondary Layer (Outer): Disposable Nitrile (5 mil minimum).

    • Why: Provides dexterity and grip (critical for the heavy bottle) and protects the inner laminate glove from physical abrasion.

    • Action: Change outer nitrile immediately upon any splash.

B. Eye & Face Protection[1][2][3]
  • Standard Handling: Chemical splash goggles (indirect venting). Safety glasses are inadequate due to the high density of the liquid; a splash carries significant kinetic energy and can bypass side-shields.

  • Pouring/Open Transfer: Face shield required over goggles.

C. Respiratory Protection[1][2][4][5][6][7]
  • Mandatory: Handling must occur inside a certified Chemical Fume Hood.

  • Vapor Pressure: While relatively low (approx. 1 mmHg @ 20°C), the vapor is heavy and accumulates in low spots (sinks/floors).

PPE Selection Logic (Decision Matrix)

PPE_Selection Start Task Assessment VolCheck Volume > 1 mL? Start->VolCheck ClosedSystem Closed Transfer? (Syringe/Septum) VolCheck->ClosedSystem No (<1 mL) Level3 LEVEL 3 PPE: Laminate Liner + Nitrile Outer + Face Shield + Apron VolCheck->Level3 Yes (>1 mL / Pouring) Level1 LEVEL 1 PPE: Nitrile (Double) + Goggles + Fume Hood ClosedSystem->Level1 Yes (Low Risk) Level2 LEVEL 2 PPE: Laminate Liner + Nitrile Outer + Goggles + Fume Hood ClosedSystem->Level2 No (Open Vial) caption Figure 1: PPE Selection Matrix based on volume and exposure risk.

Operational Workflow: The "Zero-Loss" Method

This protocol is designed to prevent exposure and loss of the expensive isotope.

Step 1: Preparation
  • Inspect Glassware: Ensure receiving vials are free of micro-cracks. The high density of Diiodomethane can stress weak glass.

  • Prepare Secondary Containment: Place a chemically resistant tray (polypropylene) in the hood. Line it with an absorbent pad.

    • Trust Factor: If you drop the vial, the containment saves the isotope and prevents a lab evacuation.

Step 2: Transfer (Syringe Method Recommended)

Avoid pouring whenever possible to eliminate drip/splash risk.

  • Use a gas-tight glass syringe with a PTFE-tipped plunger. (Plastic syringes may swell/jam).

  • Insert needle through the septum (if available).

  • Draw liquid slowly. Note: The liquid is heavy; do not pull the plunger too fast or cavitation/bubbles will form, leading to dosing errors.

  • Dispense directly into the target vessel.

Step 3: Decontamination
  • Wipe the syringe needle with a Kimwipe soaked in acetone inside the hood.

  • Dispose of the Kimwipe in the solid hazardous waste immediately.

  • Remove outer nitrile gloves and discard. Keep inner laminate gloves on until the process is fully complete.

Emergency & Disposal Protocols

Spill Response: Do NOT use water.[6] Diiodomethane is immiscible and denser than water; water will float on top, spreading the contamination and failing to suppress vapors.

Spill_Response Alert 1. Alert & Isolate (Fume Hood Sash Down) PPE 2. Don Level 3 PPE (Laminate Gloves) Alert->PPE Absorb 3. Absorb (Vermiculite or Sand) PPE->Absorb Collect 4. Collect (Scoop to Jar) Absorb->Collect Label 5. Label 'Halogenated Isotope Waste' Collect->Label caption Figure 2: Emergency Spill Response Workflow.

Disposal (Waste Segregation):

  • Classification: Halogenated Organic Solvent.

  • Segregation: Do not mix with non-halogenated solvents (acetone, ethanol). The high iodine content makes incineration requires specific scrubbers.

  • Labeling: Clearly mark "Contains Diiodomethane-13C,d2".

  • Isotope Recovery: For large quantities (>50 mL waste), contact your EHS officer. The

    
     content may make recovery economically viable depending on facility capabilities.
    
References
  • PubChem. (n.d.). Compound Summary: Diiodomethane.[3] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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